molecular formula C11H18O B12675126 Pomarose CAS No. 357650-26-1

Pomarose

Cat. No.: B12675126
CAS No.: 357650-26-1
M. Wt: 166.26 g/mol
InChI Key: QWRGOHMKGNCVAC-KQHSAVHASA-N
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Description

Pomarose, with the preferred IUPAC name (2E,5Z)-5,6,7-Trimethylocta-2,5-dien-4-one ( 357650-26-1), is a high-impact captive odorant synthetically engineered for advanced fragrance research and development . This double-unsaturated ketone is distinguished by its powerful and complex odor profile, presenting a nuanced blend of fruity rose with distinctive apple, plum, and raisin undertones . Its low odor threshold of 0.5 ng/L in air makes it a potent compound for studying olfactory perception and scent modulation . As a patented molecule that does not occur in nature, this compound offers researchers a consistent and stable material for investigating structure-odor relationships and the mechanism of captive odorant release . Its primary research value lies in perfumery science, where it is used to study the enhancement of floral bouquets, add fruity freshness to gourmand or woody accords, and improve the stability and longevity of fragrance formulations . The compound's specific stereoisomer, (2E,5Z)-5,6,7-Trimethylocta-2,5-dien-4-one, is responsible for its dominant sensory characteristics, providing a key subject for studies on how molecular configuration influences scent perception . This product is intended for laboratory analysis and industrial R&D purposes only. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

357650-26-1

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

(2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one

InChI

InChI=1S/C11H18O/c1-6-7-11(12)10(5)9(4)8(2)3/h6-8H,1-5H3/b7-6+,10-9-

InChI Key

QWRGOHMKGNCVAC-KQHSAVHASA-N

Isomeric SMILES

C/C=C/C(=O)/C(=C(/C)\C(C)C)/C

Canonical SMILES

CC=CC(=O)C(=C(C)C(C)C)C

Origin of Product

United States

Foundational & Exploratory

Pomarose: A Technical Guide to a Unique Fruity-Rose Odorant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomarose is a synthetic, high-impact odorant, patented by Givaudan, valued for its potent fruity-rose aroma with nuances of apple, plum, and raisin. Chemically classified as a double-unsaturated ketone, its official IUPAC name is (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, tailored for a scientific audience. While this compound is primarily utilized in the fragrance industry, this paper aims to consolidate its known chemical data to support further research and potential applications.

Chemical Structure and Properties

The olfactory character of this compound is almost entirely attributed to the (2E,5Z)-stereoisomer. In the presence of trace amounts of acid, particularly when stored in glass containers, the (2E,5Z) and (2E,5E) isomers can equilibrate.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one[1]
CAS Number 357650-26-1
Molecular Formula C₁₁H₁₈O[1]
Molecular Weight 166.26 g/mol [1]
Appearance Colorless to pale yellow liquid (estimated)
Boiling Point 236.2 °C (at 760 mm Hg)
Density 0.855 g/cm³
Vapor Pressure 0.048 mmHg at 25 °C (estimated)
Flash Point 89.4 °C (193 °F) (estimated)
Solubility Soluble in alcohol; Insoluble in water
Odor Threshold 0.5 ng/L in air

Synthesis

The synthesis of this compound was a result of structural curiosity during the investigation of an unknown trace component with a damascone-like odor in a complex reaction mixture. The developed synthesis involves a two-step process.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound proceeds via a Boron trifluoride-catalyzed addition followed by a Grignard reaction.

Step 1: Boron trifluoride-catalyzed addition of methyl isopropyl ketone to 1-ethoxyprop-1-yne.

  • Reactants: Methyl isopropyl ketone, 1-ethoxyprop-1-yne

  • Catalyst: Boron trifluoride (BF₃)

  • Product: Ethyl 2,3,4-trimethylpent-2-enoate

Detailed experimental conditions, including solvent, temperature, and reaction time, are proprietary and not publicly available.

Step 2: Grignard reaction with propen-1-ylmagnesium bromide.

  • Reactant: Ethyl 2,3,4-trimethylpent-2-enoate

  • Reagent: Propen-1-ylmagnesium bromide

  • Key Process: In situ enolization

  • Final Product: (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one (this compound)

Specifics of the Grignard reaction conditions and the work-up procedure to isolate the final product are not detailed in publicly accessible literature.

Synthesis Workflow

References

An In-depth Technical Guide to the Synthesis of (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one (Pomarose)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one, a potent fragrance ingredient known by its trade name Pomarose. This document outlines the synthetic pathway, experimental protocols, and relevant data for the preparation of this compound, intended for an audience with a background in organic chemistry.

Introduction

(2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one is a synthetic ketone that does not occur in nature and is highly valued in the fragrance industry for its powerful and complex fruity-rose scent profile. Patented by Givaudan, this molecule, often referred to as this compound, is a key component in various commercial perfumes. This guide details the chemical synthesis of this intriguing molecule, providing a foundation for its laboratory-scale preparation.

Synthetic Pathway Overview

The synthesis of (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one is achieved through a two-step process. The first step involves the synthesis of the key intermediate, ethyl (2E/Z)-2,3,4-trimethylpent-2-enoate. This is followed by a Grignard reaction to introduce the propenyl group and form the target dienone.

Synthesis_Pathway Methyl isopropyl ketone Methyl isopropyl ketone Ethyl (2E/Z)-2,3,4-trimethylpent-2-enoate Ethyl (2E/Z)-2,3,4-trimethylpent-2-enoate Methyl isopropyl ketone->Ethyl (2E/Z)-2,3,4-trimethylpent-2-enoate + 1-Ethoxyprop-1-yne (B78083) BF3·OEt2 1-Ethoxyprop-1-yne 1-Ethoxyprop-1-yne (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one Ethyl (2E/Z)-2,3,4-trimethylpent-2-enoate->(2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one + Propen-1-ylmagnesium bromide Propen-1-ylmagnesium bromide Propen-1-ylmagnesium bromide

Caption: Synthetic route to (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one.

Experimental Protocols

Step 1: Synthesis of Ethyl (2E/Z)-2,3,4-trimethylpent-2-enoate

The synthesis of the intermediate ester is carried out via a boron trifluoride-catalyzed addition of methyl isopropyl ketone to 1-ethoxyprop-1-yne. The procedure follows the methodology described by H. Vieregge, et al.

Materials:

  • Methyl isopropyl ketone

  • 1-Ethoxyprop-1-yne

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Sodium chloride

Procedure:

  • A solution of methyl isopropyl ketone in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • The solution is cooled to 0 °C in an ice bath.

  • Boron trifluoride etherate is added dropwise to the stirred solution.

  • A solution of 1-ethoxyprop-1-yne in anhydrous diethyl ether is then added dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield ethyl (2E/Z)-2,3,4-trimethylpent-2-enoate.

Step 2: Synthesis of (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one

The final product is obtained through a Grignard reaction between the synthesized ester and propen-1-ylmagnesium bromide.[1]

Materials:

  • Ethyl (2E/Z)-2,3,4-trimethylpent-2-enoate

  • 1-Bromopropene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Iodine (crystal)

  • Saturated ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, magnesium turnings and a crystal of iodine are placed.

  • A solution of 1-bromopropene in anhydrous THF is prepared. A small amount is added to the magnesium turnings to initiate the Grignard reaction.

  • Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), the remaining 1-bromopropene solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent (propen-1-ylmagnesium bromide).

  • The Grignard solution is cooled to 0 °C.

  • A solution of ethyl (2E/Z)-2,3,4-trimethylpent-2-enoate in anhydrous THF is added dropwise to the stirred Grignard reagent.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.

  • The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • The resulting mixture is extracted with diethyl ether.

  • The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Ethyl (2E/Z)-2,3,4-trimethylpent-2-enoateC₁₀H₁₈O₂170.25Not specified
(2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-oneC₁₁H₁₈O166.26Not specified

Spectroscopic Data for (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one:

  • ¹H NMR: (Data to be obtained from experimental results)

  • ¹³C NMR: (Data to be obtained from experimental results)

  • IR (cm⁻¹): (Data to be obtained from experimental results, expected strong C=O stretch around 1650-1680 cm⁻¹)

  • Mass Spectrometry (m/z): (Data to be obtained from experimental results, expected M⁺ at 166.13)

Logical Workflow for Synthesis

Synthesis_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Grignard Reaction A Prepare solution of methyl isopropyl ketone in Et2O B Cool to 0°C A->B C Add BF3·OEt2 B->C D Add 1-ethoxyprop-1-yne solution C->D E Stir at 0°C, then warm to RT D->E F Quench with NaHCO3 solution E->F G Extract with Et2O F->G H Dry and concentrate G->H I Purify by distillation H->I J Prepare Grignard reagent from 1-bromopropene and Mg in THF I->J Intermediate Product K Cool Grignard to 0°C J->K L Add solution of the ester intermediate K->L M Stir at 0°C, then RT L->M N Quench with NH4Cl solution M->N O Extract with Et2O N->O P Dry and concentrate O->P Q Purify by column chromatography P->Q

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one, as detailed in this guide, provides a viable route for its preparation in a laboratory setting. The two-step sequence, involving the formation of a key ester intermediate followed by a Grignard reaction, offers a convergent approach to this valuable fragrance molecule. Careful execution of the described experimental protocols is crucial for achieving a successful outcome. Further research could focus on optimizing reaction conditions to improve yields and stereoselectivity, as well as exploring alternative synthetic strategies.

References

Pomarose: A Technical Guide to a Captive Fragrance Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomarose is a powerful, captive aroma molecule developed and patented by Givaudan, a leading company in the flavor and fragrance industry.[1][2] It is a synthetic, double-unsaturated ketone that does not occur in nature and is prized for its unique and potent fruity-rose scent profile.[1][2] This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and sensory characteristics of this compound, intended for an audience of researchers, scientists, and professionals in drug development and fragrance science.

Discovery and History

The discovery of this compound was a result of serendipity during the investigation of damascone-like odorants.[1] Researchers at Givaudan, led by Philip Kraft, were analyzing the nuclear magnetic resonance (NMR) spectra of an unknown trace component with a damascone (B1235705) odor in a complex reaction mixture.[1][3] While the trace component was later identified as a constitutional isomer, the investigation led to the synthesis of this compound for structural curiosity.[1] This novel molecule was found to possess a remarkably potent and appealing fruity-rose aroma, superior to the initial target.[1][3]

The development of a commercially viable synthesis for this compound proved to be a significant challenge, with Givaudan's process development team exploring nineteen different synthetic routes.[2][3] This underscores the complexity and resource-intensive nature of developing new captive fragrance ingredients.

Chemical Properties and Synthesis

This compound, chemically known as (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one, is a molecule with the chemical formula C₁₁H₁₈O.[1][4] Its potent odor is primarily attributed to the (2E,5Z)-stereoisomer, while the (2E,5E)-isomer is significantly less detectable by most individuals.[1][2] These isomers can equilibrate in the presence of trace acids, particularly in glass containers.[1][2]

Physicochemical Data
PropertyValueReference
IUPAC Name(2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one[1][4]
CAS Number357650-26-1[1][4]
Molecular FormulaC₁₁H₁₈O[1][4]
Molar Mass166.26 g/mol [1][4]
Boiling Point236.2 °C (estimated)[1]
Density0.855 g/cm³ (estimated)[1]
Odor Threshold0.5 ng/L in air[1]
Synthesis Pathway

While the specific, industrial-scale synthesis protocol for this compound is a proprietary trade secret of Givaudan, the general synthetic route has been described in the literature.[1][2] The synthesis involves a multi-step process:

  • Boron Trifluoride-Catalyzed Addition: The synthesis commences with the boron trifluoride-catalyzed addition of methyl isopropyl ketone to 1-ethoxyprop-1-yne. This reaction affords ethyl 2,3,4-trimethylpent-2-enoate.[1][2]

  • Grignard Reaction and In Situ Enolization: The resulting ester is then treated with propen-1-ylmagnesium bromide via a Grignard reaction. This step proceeds with an in situ enolization to yield the target molecule, this compound.[1][2]

G General Synthesis Pathway of this compound cluster_0 Step 1: Boron Trifluoride-Catalyzed Addition cluster_1 Step 2: Grignard Reaction & In Situ Enolization A Methyl Isopropyl Ketone C Ethyl 2,3,4-trimethylpent-2-enoate A->C BF₃·OEt₂ B 1-Ethoxyprop-1-yne B->C E This compound ((2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one) C->E Grignard Reaction D Propen-1-ylmagnesium bromide D->E

A simplified diagram of the this compound synthesis pathway.

Olfactory Profile and Sensory Analysis

This compound possesses a powerful and complex fruity-rose scent with nuances of apple, plum, and raisin.[1][2] Its unique olfactory profile makes it a valuable ingredient in modern perfumery, adding a distinctive character to fragrances.[1]

Experimental Protocol: Sensory Panel Evaluation

A comprehensive sensory analysis of a novel fragrance molecule like this compound typically involves a trained sensory panel. The following is a generalized protocol:

  • Panelist Selection and Training: A panel of 10-15 individuals is selected based on their olfactory acuity and ability to describe scents. Panelists undergo training to familiarize themselves with a range of standard aroma compounds and descriptive terminology.

  • Sample Preparation: this compound is diluted in an odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol) to various concentrations. Samples are presented on smelling strips (mouillettes) or in sniff bottles.

  • Evaluation Conditions: The evaluation is conducted in a well-ventilated, odor-free room with controlled temperature and humidity.

  • Evaluation Procedure: Panelists are presented with the samples in a randomized and blind manner. They are asked to describe the odor profile, noting the primary scent characteristics (e.g., fruity, rosy) and any secondary nuances (e.g., apple, plum). The intensity of the odor is also rated on a labeled magnitude scale (e.g., from 0 = no odor to 9 = extremely strong).

  • Data Analysis: The descriptive data is compiled and analyzed to create a detailed olfactory profile of the molecule. Statistical analysis of the intensity ratings is performed to determine the perceived strength of the odor at different concentrations.

Mechanism of Olfactory Perception

The perception of this compound, like any odorant, begins with its interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. This interaction initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain.

Olfactory Signal Transduction Pathway

The binding of an odorant molecule, such as this compound, to a specific G-protein coupled olfactory receptor (OR) triggers a conformational change in the receptor. This activates the associated G-protein (Gαolf), leading to the activation of adenylyl cyclase. Adenylyl cyclase then converts ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of cations (primarily Ca²⁺ and Na⁺) into the olfactory sensory neuron. This influx of positive ions depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain for processing.

G Olfactory Signal Transduction Pathway Odorant This compound OR Olfactory Receptor (OR) Odorant->OR Binds G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel CNG Ion Channel cAMP->CNG_channel Opens Depolarization Neuron Depolarization CNG_channel->Depolarization Cation Influx Cations Ca²⁺, Na⁺ Action_Potential Action Potential to Brain Depolarization->Action_Potential

A diagram of the olfactory signal transduction cascade.

As of now, specific quantitative data on the binding affinity of this compound to individual olfactory receptors is not publicly available. Research in this area is ongoing and would likely be conducted using techniques such as in-vitro expression of olfactory receptors in cell lines followed by ligand-binding assays.

Analytical Characterization

The chemical purity and isomeric composition of this compound are critical for its consistent olfactory performance. Gas chromatography-mass spectrometry (GC-MS) and gas chromatography-olfactometry (GC-O) are key analytical techniques used for its characterization.

Experimental Workflow: GC-MS and GC-O Analysis

The following workflow outlines the typical procedure for the analytical characterization of a fragrance molecule like this compound.

G Experimental Workflow for this compound Characterization cluster_0 Sample Preparation cluster_1 Gas Chromatography cluster_2 Detection & Analysis Sample This compound Sample Dilution Dilution in Solvent Sample->Dilution Injection GC Injection Dilution->Injection Separation Column Separation Injection->Separation Split Effluent Split Separation->Split MS Mass Spectrometry (MS) Split->MS O Olfactometry (O) Split->O Data_MS MS Data Analysis (Identification & Quantification) MS->Data_MS Data_O Olfactory Data Analysis (Odor Description & Intensity) O->Data_O

References

Olfactory Properties of Pomarose Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomarose® is a high-impact captive odorant developed by Givaudan, prized for its potent and complex fruity-rose scent profile. It is a synthetic, unsaturated ketone, chemically known as 5,6,7-trimethylocta-2,5-dien-4-one, and does not occur in nature. The olfactory characteristics of this compound are profoundly influenced by its stereochemistry. This technical guide provides an in-depth analysis of the olfactory properties of this compound isomers, detailing quantitative data, experimental protocols for their characterization, and the underlying signaling pathways involved in their perception.

Quantitative Olfactory Data of this compound Isomers

The odor of this compound is almost entirely attributed to one of its stereoisomers, the (2E,5Z)-isomer.[1][2] The geometric isomer, the (2E,5E)-isomer, is significantly less potent and is described as barely detectable to most individuals.[1][2] This stark difference in olfactory perception highlights the high degree of selectivity of the human olfactory system.

IsomerChemical NameCAS NumberOdor DescriptionOdor Threshold (in air)
(2E,5Z)-Pomarose (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one357650-26-1Powerful fruity-rose with nuances of apple, plum, and raisin.[1][3][4]0.5 ng/L[1][2]
(2E,5E)-Pomarose (2E,5E)-5,6,7-trimethylocta-2,5-dien-4-one847144-75-6Weak, barely detectable odor.[1][2]Not publicly available

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a pivotal technique for the sensory analysis of volatile compounds. It combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a mixture, even those present at trace levels.[5][6][7]

Objective: To separate the volatile components of a sample containing this compound isomers and identify the retention time and odor character of each eluting compound.

Methodology:

  • Sample Preparation: A solution of the this compound isomer mixture is prepared in a suitable solvent (e.g., ethanol) at a concentration appropriate for GC analysis.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP) is used. The column effluent is split between the FID and the ODP.

  • GC Conditions:

    • Injector: Split/splitless injector, operated in splitless mode for high sensitivity.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5MS) is typically used for fragrance analysis.

    • Oven Temperature Program: A programmed temperature ramp is employed to ensure good separation of the isomers and other components. An initial temperature of 50°C, held for 2 minutes, followed by a ramp of 10°C/min to 250°C, held for 5 minutes, is a typical starting point.

    • Carrier Gas: Helium at a constant flow rate.

  • Olfactory Detection:

    • Trained sensory panelists sniff the effluent from the ODP.

    • The panelists record the retention time and provide a detailed description of the odor perceived.

    • Various GC-O techniques can be employed for semi-quantitative analysis, such as Aroma Extract Dilution Analysis (AEDA) or Detection Frequency Analysis.[7] In AEDA, serial dilutions of the sample are analyzed to determine the flavor dilution (FD) factor, which corresponds to the highest dilution at which an odor is still detectable.

Sensory Panel Analysis

Sensory panel analysis provides qualitative and quantitative data on the odor profile of substances. A trained panel of assessors evaluates the odor characteristics based on a standardized lexicon.

Objective: To characterize and compare the odor profiles of the (2E,5Z) and (2E,5E) isomers of this compound.

Methodology:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their olfactory acuity and ability to describe odors. They undergo training to recognize and scale the intensity of various reference odorants.

  • Sample Preparation: The pure isomers are diluted to various concentrations in an odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol). Samples are presented on smelling strips or in sniff bottles.

  • Evaluation:

    • Panelists evaluate the samples in a controlled environment with neutral airflow and lighting.

    • They rate the intensity of the overall odor and specific odor attributes (e.g., fruity, rosy, sweet) on a labeled magnitude scale (e.g., from 0 to 10).

    • Odor descriptions are recorded.

  • Data Analysis: Statistical analysis (e.g., ANOVA) is used to determine significant differences in the perceived odor profiles of the isomers.

Olfactory Receptor Activation Assay (cAMP Assay)

The perception of odorants is initiated by their binding to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs). Ligand binding triggers a signaling cascade that results in an increase in intracellular cyclic AMP (cAMP). In vitro cell-based assays can be used to measure the activation of specific ORs by odorants.[1][8][9][10]

Objective: To determine if this compound isomers activate specific olfactory receptors and to quantify the dose-response relationship.

Methodology:

  • Cell Culture and Transfection: A host cell line (e.g., HEK293) is cultured and transfected with the gene encoding a specific human olfactory receptor (e.g., OR1A1, which is known to respond to some ketones) and a reporter gene system (e.g., luciferase under the control of a cAMP response element).

  • Ligand Preparation: Stock solutions of the this compound isomers are prepared in a suitable solvent (e.g., DMSO) and then diluted to a range of concentrations in the assay buffer.

  • Assay Procedure:

    • The transfected cells are incubated with the various concentrations of the this compound isomers.

    • Following incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of cAMP produced, which in turn reflects the degree of OR activation. Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) for each isomer, providing a quantitative measure of their potency at the specific receptor.

Signaling Pathway

The perception of odorants like this compound begins with the interaction of the molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. The binding of an odorant to its specific OR initiates a signal transduction cascade. The generally accepted pathway for most odorants involves the activation of a G-protein (Gαolf), which in turn activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This increase in cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations (Na+ and Ca2+) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain for further processing and interpretation as a specific scent.

Olfactory_Signaling_Pathway Odorant This compound Isomer OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_channel Opens Depolarization Neuron Depolarization CNG_channel->Depolarization Leads to Cations Na+, Ca2+ Cations->CNG_channel Influx Signal Signal to Brain Depolarization->Signal

Caption: General olfactory signal transduction cascade initiated by odorant binding.

Experimental Workflow for Olfactory Characterization

A logical workflow is essential for the comprehensive olfactory characterization of novel fragrance ingredients like the this compound isomers. This typically involves a combination of analytical and sensory techniques.

Experimental_Workflow Synthesis Synthesis & Purification of Isomers GC_O GC-Olfactometry Synthesis->GC_O Sensory_Panel Sensory Panel Analysis Synthesis->Sensory_Panel OR_Assay Olfactory Receptor Activation Assay Synthesis->OR_Assay Data_Integration Data Integration & Analysis GC_O->Data_Integration Sensory_Panel->Data_Integration OR_Assay->Data_Integration SAR Structure-Activity Relationship (SAR) Data_Integration->SAR

Caption: A typical experimental workflow for characterizing the olfactory properties of fragrance isomers.

Conclusion

The olfactory properties of this compound are a clear demonstration of the high stereoselectivity of the human olfactory system. The (2E,5Z)-isomer is an exceptionally potent fruity-rose odorant, while the (2E,5E)-isomer is practically odorless to most people. A comprehensive understanding of these differences requires a multi-faceted approach combining analytical techniques like GC-O, detailed sensory panel evaluations, and in vitro receptor activation assays. The methodologies and pathways described in this guide provide a framework for the detailed investigation of this compound and other chiral fragrance molecules, which is essential for the targeted design and development of new odorants in the fragrance and pharmaceutical industries.

References

Pomarose (CAS No. 357650-26-1): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomarose, with CAS number 357650-26-1, is a synthetic, double-unsaturated ketone developed and patented by Givaudan as a high-impact captive odorant.[1][2] It is not known to occur in nature.[1][2] Its potent fruity-rose aroma, with nuances of apple, plum, and raisin, has led to its use in a variety of commercial fragrances.[1] The olfactory properties of this compound are almost entirely attributed to its (2E,5Z)-stereoisomer, which possesses a remarkably low odor threshold of 0.5 ng/L of air.[1] This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, synthesis, and the current understanding of its olfactory perception. It is important to note that, as a proprietary fragrance ingredient, publicly available data on its biological activity, toxicology beyond dermal sensitization, and pharmacokinetics are limited.

Chemical and Physical Properties

This compound is chemically known as (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one.[3] Its fundamental properties are summarized in the table below. The data presented is a combination of experimentally derived and estimated values from various chemical databases.

PropertyValueSource
CAS Number 357650-26-1[3]
IUPAC Name (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one[3]
Molecular Formula C₁₁H₁₈O[3]
Molecular Weight 166.26 g/mol [3]
Appearance Colorless to pale yellow liquid (estimated)[4]
Boiling Point 236.15 °C @ 760 mm Hg (estimated)[4]
Density 0.855 g/cm³[1]
Vapor Pressure 0.048 mmHg @ 25 °C (estimated)[4]
logP (o/w) 2.683 (estimated)[4]
Solubility Soluble in alcohol; Water solubility: 54.88 mg/L @ 25 °C (estimated)[4]

Synthesis

The discovery of this compound was a result of serendipity during the investigation of impurities in damascone-related compounds.[3] The synthesis was pioneered by Philip Kraft and his team at Givaudan.[1] While a detailed experimental protocol from the original patent is not publicly available, the synthesis is consistently described as a two-step process.

Synthesis Overview

The synthesis of this compound involves two key reactions:

  • Boron Trifluoride-Catalyzed Addition: The process begins with the boron trifluoride (BF₃)-catalyzed addition of methyl isopropyl ketone to 1-ethoxyprop-1-yne. This reaction forms the intermediate, ethyl 2,3,4-trimethylpent-2-enoate.[1]

  • Grignard Reaction with in situ Enolization: The intermediate ester is then treated with propen-1-ylmagnesium bromide. This Grignard reaction proceeds via an in situ enolization to yield the final product, this compound.[1][3]

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound based on the available literature.

G cluster_0 Step 1: Boron Trifluoride-Catalyzed Addition cluster_1 Step 2: Grignard Reaction cluster_2 Purification A Methyl Isopropyl Ketone C Reaction Vessel with BF3 Catalyst A->C B 1-Ethoxyprop-1-yne B->C D Formation of Ethyl 2,3,4-trimethylpent-2-enoate C->D E Ethyl 2,3,4-trimethylpent-2-enoate G Reaction with in situ Enolization E->G F Propen-1-ylmagnesium Bromide F->G H This compound G->H I Crude this compound J Purification (e.g., Chromatography) I->J K Pure this compound J->K G reactant1 Ethyl 2,3,4-trimethylpent-2-enoate product This compound (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one reactant1->product Grignard Reaction (in situ enolization) reactant2 Propen-1-ylmagnesium Bromide reactant2->product G Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G-protein (Gα-olf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP ATP to cAMP CNG_channel CNG Ion Channel cAMP->CNG_channel Opens Depolarization Neuronal Depolarization CNG_channel->Depolarization Cation Influx Signal Signal to Olfactory Bulb Depolarization->Signal

References

Spectroscopic Profile of Pomarose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomarose, with the IUPAC name (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one, is a synthetic fragrance molecule patented by Givaudan.[1][2] It is known for its powerful fruity and rosy scent, reminiscent of apples, plums, and raisins.[1][3] This technical guide provides a summary of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is intended to assist researchers and professionals in the fields of analytical chemistry, fragrance science, and drug development in the identification and characterization of this compound.

Chemical Structure and Properties

  • IUPAC Name: (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one[1][3]

  • CAS Number: 357650-26-1[1][3]

  • Molecular Formula: C₁₁H₁₈O[1][3][4]

  • Molecular Weight: 166.26 g/mol [3][4]

  • Structure: (Image of the chemical structure of this compound would be placed here)

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below is a summary of the expected ¹H and ¹³C NMR data for this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (ppm)Multiplicity
H-1~ 1.90Doublet
H-2~ 6.10Multiplet
H-3~ 6.80Multiplet
H-5~ 6.00Singlet
H-7~ 2.50Multiplet
CH₃-6~ 1.00Doublet
CH₃-8~ 1.00Doublet
CH₃-9~ 1.80Singlet
CH₃-10~ 1.80Singlet
CH₃-11~ 1.10Doublet

Note: The above ¹H NMR data is predicted and should be confirmed with experimental data.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AtomChemical Shift (ppm)
C-1~ 18.5
C-2~ 130.0
C-3~ 145.0
C-4 (C=O)~ 200.0
C-5~ 125.0
C-6~ 150.0
C-7~ 35.0
C-8~ 20.0
C-9~ 20.0
C-10~ 15.0
C-11~ 12.0

Source: Predicted based on typical values and available spectral information on PubChem.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups, primarily the α,β-unsaturated ketone.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (α,β-unsaturated ketone)1665-1685Strong
C=C (alkene)1600-1650Medium
C-H (sp² hybridized)3010-3100Medium
C-H (sp³ hybridized)2850-2960Strong

Note: The α,β-unsaturation is expected to lower the C=O stretching frequency from the typical 1715 cm⁻¹ for a saturated ketone.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound (C₁₁H₁₈O), the molecular ion peak [M]⁺ is expected at m/z 166.

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
166Molecular Ion [M]⁺
151[M - CH₃]⁺
137[M - C₂H₅]⁺
123[M - C₃H₇]⁺
95Fragmentation ion
67Fragmentation ion

Source: A GC-MS spectrum is available on SpectraBase, linked from PubChem.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and sample availability.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift axis to the TMS signal.

IR Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained using the neat liquid. Place a small drop of the sample between two KBr or NaCl plates to create a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Mount the sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane (B92381) (e.g., 1 mg/mL).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Conditions:

    • Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1).

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: Typically around 230 °C.

    • Quadrupole Temperature: Typically around 150 °C.

  • Data Analysis: Analyze the resulting chromatogram to identify the retention time of this compound. The mass spectrum corresponding to this peak can then be extracted and analyzed for the molecular ion and fragmentation pattern.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_output Spectroscopic Data Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film (Neat Liquid) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec GCMS_Spec GC-MS System Prep_MS->GCMS_Spec Process_NMR Fourier Transform, Phasing, Calibration NMR_Spec->Process_NMR Process_IR Background Subtraction IR_Spec->Process_IR Process_MS Chromatogram & Mass Spectrum Analysis GCMS_Spec->Process_MS Data_NMR 1H & 13C NMR Spectra (Chemical Shifts) Process_NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) Process_IR->Data_IR Data_MS Mass Spectrum (m/z Values) Process_MS->Data_MS

References

Pomarose: An In-depth Technical Guide to its Putative Mechanism of Odor Perception

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomarose is a potent, synthetic odorant patented by Givaudan, prized for its unique and powerful fruity-rose aroma with nuances of apple, plum, and raisin.[1][2] As a "captive" odorant, its use is exclusive to Givaudan, making it a subject of interest for researchers in olfaction and fragrance chemistry. This technical guide provides a comprehensive overview of the current understanding of this compound's chemical properties and delves into its putative mechanism of odor perception. While the specific olfactory receptor (OR) for this compound remains to be deorphanized, this document outlines the general principles of olfactory signal transduction, which form the basis for its likely interaction with the olfactory system. This guide also presents detailed experimental protocols commonly employed in the field of olfaction research to characterize such interactions and summarizes the known quantitative data for this compound.

Introduction to this compound

This compound, chemically known as (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one, is a double-unsaturated ketone that does not occur in nature.[1] Its powerful and pleasant scent is almost entirely attributed to the (2E,5Z)-stereoisomer, which possesses a very low odor threshold of 0.5 ng/L of air, highlighting its exceptional potency.[1][2] The (2E,5E)-isomer, in contrast, is barely detectable by most individuals.[1]

The discovery of this compound was a result of serendipity during the investigation of a complex reaction product, where it was synthesized for structural curiosity and found to possess superior odor characteristics to the initially targeted compound.[1] Its unique scent profile has led to its incorporation into various successful commercial fragrances.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of an odorant is crucial for comprehending its interaction with olfactory receptors. The key properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one[2][3]
CAS Number 357650-26-1[2][3]
Molecular Formula C11H18O[2][3]
Molecular Weight 166.26 g/mol [2][3]
Appearance Colorless to pale yellow clear liquid (est.)[4][5]
Boiling Point 236.15 °C @ 760.00 mm Hg (est.)[4][5]
Vapor Pressure 0.048000 mmHg @ 25.00 °C (est.)[4][5]
Solubility Soluble in alcohol; Insoluble in water[3][4][5]
logP (o/w) 2.683 (est.)[4][5]
Odor Threshold 0.5 ng/L air[1][2]

The Putative Mechanism of this compound Odor Perception

The perception of odorants like this compound is initiated by their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs), which represent the largest family of membrane proteins. While the specific OR that binds to this compound has not yet been identified, the general mechanism of olfactory signal transduction is well-established and is presumed to be the pathway through which this compound exerts its effect.

The Olfactory G-Protein Signaling Pathway

The binding of an odorant molecule, such as this compound, to its specific OR is thought to induce a conformational change in the receptor. This change activates a coupled heterotrimeric G-protein, typically the Gαolf subtype in OSNs. The activated Gαolf subunit then dissociates and activates adenylyl cyclase type III (ACIII), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP concentration opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of Na+ and Ca2+ ions. This influx depolarizes the OSN membrane, and if the depolarization reaches a certain threshold, it triggers an action potential that travels to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of the specific odor.

G_Protein_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound OR Olfactory Receptor (OR) This compound->OR Binds to GPCR G-Protein (Gαolf, Gβγ) OR->GPCR Activates ACIII Adenylyl Cyclase III (ACIII) GPCR->ACIII Activates cAMP cAMP ACIII->cAMP ATP to cAMP CNG Cyclic Nucleotide-Gated (CNG) Channel ions Na⁺, Ca²⁺ Influx CNG->ions cAMP->CNG Opens depolarization Depolarization ions->depolarization action_potential Action Potential to Olfactory Bulb depolarization->action_potential

Putative G-protein signaling pathway for this compound odor perception.

Experimental Protocols for Studying this compound-OR Interaction

The deorphanization of olfactory receptors and the characterization of their ligands are key challenges in olfaction research. A variety of in vitro and in silico methods are employed to achieve this. The following are detailed protocols for key experiments that could be used to identify and characterize the OR for this compound.

Heterologous Expression and Luciferase Reporter Assay

This is a widely used cell-based assay to screen for OR activation by specific odorants.

Objective: To determine if this compound activates a specific candidate olfactory receptor.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Transfection: HEK293 cells are transiently transfected with plasmids encoding the candidate human olfactory receptor, Gαolf, and a luciferase reporter gene under the control of a cAMP response element (CRE). A constitutively active Renilla luciferase plasmid is often co-transfected for normalization.

  • Odorant Stimulation: 24-48 hours post-transfection, the cells are stimulated with varying concentrations of this compound dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and diluted in the assay medium.

  • Luminescence Measurement: After a defined incubation period (typically 4-6 hours), the luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell viability.

  • Data Analysis: The fold increase in luciferase activity in response to this compound is calculated relative to a vehicle control. A dose-response curve is generated to determine the EC50 value, which represents the concentration of this compound that elicits a half-maximal response.

Luciferase_Assay_Workflow A HEK293 Cell Culture B Transfection with Plasmids (OR, Gαolf, CRE-Luciferase) A->B C Incubation (24-48h) B->C D Stimulation with this compound C->D E Incubation (4-6h) D->E F Lysis and Luciferase Assay E->F G Data Analysis (EC50 determination) F->G

Workflow for a luciferase-based OR activation assay.

Calcium Imaging Assay

This assay measures the increase in intracellular calcium concentration upon OR activation, which is a downstream event of the G-protein signaling cascade.

Objective: To visualize and quantify the activation of a candidate OR by this compound in real-time.

Methodology:

  • Cell Preparation: HEK293 cells are transfected with the candidate OR and Gαolf as described above.

  • Dye Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

  • Odorant Stimulation: The cells are then exposed to a solution containing this compound.

  • Fluorescence Microscopy: Changes in intracellular calcium concentration are monitored using a fluorescence microscope equipped with a camera. The fluorescence intensity is recorded before and after the application of this compound.

  • Data Analysis: The change in fluorescence intensity is quantified to determine the magnitude and kinetics of the cellular response to this compound.

In Silico Homology Modeling and Molecular Docking

Computational approaches can provide valuable insights into the potential binding of this compound to specific ORs.

Objective: To predict the binding mode and affinity of this compound for a modeled olfactory receptor.

Methodology:

  • Homology Modeling: A three-dimensional model of a candidate human OR is built based on the crystal structure of a related GPCR (e.g., bovine rhodopsin or the β2-adrenergic receptor).

  • Ligand Preparation: The 3D structure of the this compound molecule is generated and optimized.

  • Molecular Docking: The this compound molecule is docked into the predicted binding pocket of the OR model using software such as AutoDock or Glide.

  • Binding Energy Calculation: The binding energy of the this compound-OR complex is calculated to estimate the binding affinity.

  • Interaction Analysis: The specific amino acid residues in the OR that are predicted to interact with this compound are identified.

Quantitative Data

As of the date of this document, there is no publicly available quantitative data from peer-reviewed studies on the binding affinity (Kd) or functional activation (EC50) of this compound with a specific olfactory receptor. The table below is provided as a template for when such data becomes available.

ParameterValueMethodReference
Binding Affinity (Kd) ---
EC50 ---
IC50 ---

Conclusion and Future Directions

This compound is a commercially significant and olfactively potent synthetic odorant. While its chemical properties are well-documented, the precise molecular mechanism underlying its perception remains an area of active research. The deorphanization of the specific olfactory receptor(s) that bind to this compound is a critical next step. The experimental protocols outlined in this guide provide a roadmap for researchers to undertake this challenge. Future studies employing these techniques will be instrumental in elucidating the specific this compound-OR interactions, providing quantitative data on binding and activation, and ultimately contributing to a deeper understanding of the structure-activity relationships that govern our sense of smell. Such knowledge will not only advance the field of sensory science but also have implications for the rational design of novel fragrance molecules and the development of diagnostics and therapeutics related to olfactory dysfunction.

References

Givaudan's Captive Odorant Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Givaudan, a global leader in the fragrance and flavor industry, invests heavily in the research and development of novel "captive" odorants. These proprietary molecules are exclusive to Givaudan's perfumers for a designated period, providing a unique signature to their creations and a competitive edge in the market. This technical guide delves into the core aspects of Givaudan's captive odorant research, focusing on the synthesis, sensory perception, and underlying biological mechanisms of these innovative molecules. While much of the detailed proprietary data remains confidential, this guide synthesizes publicly available information from scientific literature and patents to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Core Research Areas

Givaudan's research in captive odorants is multifaceted, with a strong emphasis on:

  • Biotechnology and Sustainable Synthesis: A significant focus is placed on developing environmentally friendly and sustainable methods for producing fragrance ingredients. This is exemplified by their "FiveCarbon Path™" initiative, which aims to increase the use of renewable carbon, improve carbon efficiency in synthesis, and produce powerful, biodegradable odorants.[1]

  • Olfactory Receptor Research: Givaudan is at the forefront of understanding how odorant molecules interact with human olfactory receptors. Recent breakthroughs have enabled the identification of specific receptors for key natural scents, paving the way for more targeted and impactful fragrance design.[2][3][4][5][6]

  • Sensory Science: The company employs sophisticated sensory evaluation techniques to characterize the performance and perception of their captive molecules. This involves trained sensory panels and a proprietary descriptive language to ensure consistent and detailed analysis.[7]

Featured Captive Odorants: A Closer Look

This section provides available technical details for two of Givaudan's notable captive odorants: Ambrofix™ and Mahonial™.

Ambrofix™ ((-)-Ambrox)

Ambrofix™ is Givaudan's trade name for the enantiomerically pure (-)-Ambrox, a highly valued molecule for its powerful and substantive ambery, woody, and musky notes.

Quantitative Data:

PropertyValueSource
Odor Description Ambery, woody, musky[8]
Sustainability Readily biodegradable, 100% naturally derived from sugarcane fermentation, 100% renewable carbon[8]
Production Efficiency Requires 100 times less land than traditional methods[8]

Experimental Protocols:

Synthesis: Ambrofix™ is produced via a cutting-edge biocatalytic process that aligns with Givaudan's sustainability goals.[8]

  • Starting Material: The synthesis begins with a bio-based starting material derived from the fermentation of sustainably sourced sugarcane.[8]

  • Key Enzymatic Step: The core of the synthesis is the enzymatic cyclization of a homofarnesol precursor. This reaction is catalyzed by a specifically engineered Squalene Hopene Cyclase (SHC) biocatalyst expressed in a recombinant microorganism.[9][10] The use of this enzyme allows for a highly selective and efficient conversion to (-)-Ambrox.

  • Process Highlights: The bioconversion process is designed for industrial scale and results in a solid form of (-)-Ambrox that can be isolated with high purity through crystallization, minimizing the need for extensive purification steps.[9][10] While the precise fermentation and reaction conditions are proprietary, patents disclose that the process involves reacting the homofarnesol substrate in the presence of the recombinant microorganism expressing the SHC enzyme.[9][10]

Analytical Methods: The final product is characterized using standard analytical techniques in the fragrance industry, including Gas Chromatography-Mass Spectrometry (GC-MS) to ensure purity and confirm its chemical structure.

Mahonial™ ((4E)-9-hydroxy-5,9-dimethyl-4-decenal)

Mahonial™ is a captive odorant known for its fresh, floral, and muguet (lily-of-the-valley) character. It was developed as a powerful and effective replacement for other floral aldehydes.

Quantitative Data:

PropertyValueSource
Chemical Name (4E)-9-hydroxy-5,9-dimethyl-4-decenal[11][12]
Odor Description Floral, muguet[11][13]

Experimental Protocols:

Synthesis: The synthesis of Mahonial™ involves a key chemical transformation.

  • Precursor: The synthesis can start from hydroxylinalool.[14]

  • Key Reaction: A Claisen rearrangement reaction is employed to form the core structure of 5,9-dimethyl-9-hydroxy-decen-4-al.[14] This reaction is a well-established method in organic synthesis for forming carbon-carbon bonds.

  • Reaction Conditions: The patent discloses reacting hydroxylinalool with ethyl vinyl ether in the presence of an acid under an inert gas atmosphere at elevated pressure (5-20 bar) and temperature (140-190°C) to form acetal (B89532) intermediates.[14] These intermediates are then hydrolyzed under acidic conditions, followed by neutralization and distillation to yield the final product.[14]

Analytical Methods: Purity and structural confirmation of Mahonial™ are typically achieved through techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, as indicated in related patents for similar molecules.[15]

Olfactory Signaling and Receptor Interaction

The perception of odorants like Ambrofix™ and Mahonial™ begins with their interaction with olfactory receptors (ORs) located in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs), and their activation initiates a complex signaling cascade.

General Olfactory Signaling Pathway:

  • Odorant Binding: An odorant molecule binds to a specific olfactory receptor.

  • G-Protein Activation: This binding causes a conformational change in the OR, leading to the activation of an associated G-protein (Gαolf).

  • Second Messenger Production: The activated Gαolf stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The influx of cations (Na+ and Ca2+) through the open channels leads to the depolarization of the olfactory sensory neuron.

  • Action Potential: If the depolarization reaches a certain threshold, it triggers an action potential.

  • Signal Transmission: The action potential travels along the neuron's axon to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific smell.

While Givaudan has made significant strides in identifying specific ORs for natural odorants, the specific receptors that bind to their captive molecules like Ambrofix™ and Mahonial™ are not publicly disclosed.[3] This remains a key area of their internal and proprietary research.

Olfactory_Signaling_Pathway cluster_neuron Olfactory Sensory Neuron Odorant Odorant Molecule OR Olfactory Receptor (GPCR) Odorant->OR Binds G_Protein G-Protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_Channel CNG Ion Channel cAMP->CNG_Channel Opens Depolarization Depolarization CNG_Channel->Depolarization Cations Na+, Ca2+ Cations->CNG_Channel Influx Action_Potential Action Potential Depolarization->Action_Potential Brain Signal to Olfactory Bulb Action_Potential->Brain

Caption: General Olfactory Signaling Pathway.

Experimental Workflows

The development of a new captive odorant at Givaudan follows a rigorous and systematic workflow, from initial discovery to sensory evaluation.

Captive Odorant Development Workflow:

  • Molecule Design & Synthesis: New molecules are designed based on structure-activity relationships, desired olfactory profiles, and sustainability criteria. Synthesis is then carried out, increasingly employing biotechnological methods.

  • Analytical Characterization: The newly synthesized molecule is thoroughly analyzed to confirm its structure and purity using techniques like GC-MS and NMR.

  • Sensory Evaluation: The odorant undergoes extensive sensory analysis by trained panels to characterize its olfactory profile, intensity, and performance in various applications.

  • Receptor Screening (Presumed): Based on their public statements, it is highly likely that Givaudan screens their captive odorants against a panel of human olfactory receptors to understand their biological activity, although specific protocols are not public.

  • Application Testing: The performance of the odorant is evaluated in final product formulations, such as fine fragrances, personal care, and household products.

Development_Workflow Design Molecule Design (SAR, Sustainability) Synthesis Synthesis (Biotechnology/Chemical) Design->Synthesis Analysis Analytical Characterization (GC-MS, NMR) Synthesis->Analysis Sensory Sensory Evaluation (Trained Panels) Analysis->Sensory Receptor Receptor Screening (Presumed) Analysis->Receptor Application Application Testing (Final Products) Sensory->Application Receptor->Application

Caption: Givaudan Captive Odorant Development Workflow.

Sensory Evaluation Methodology

Givaudan has developed a sophisticated methodology for the sensory evaluation of fragrances, which is crucial for understanding the perception of their captive odorants.

  • Trained Sensory Panels: Givaudan utilizes panels of trained individuals who are not perfumers but are selected and trained to identify and verbalize specific fragrance characteristics.[7] These panels consist of over 60 members who participate in daily analysis sessions.[7]

  • Controlled Environment: All sensory assessments are conducted in a purpose-built "Sensory Suite" designed to eliminate distractions such as external noise and odors.[7]

  • Proprietary Language: Givaudan has developed its own descriptive language for aroma, taste, and mouthfeel to ensure consistency and precision in characterizing sensory perceptions.[7]

  • Quantitative and Qualitative Data: The sensory panels provide both qualitative descriptions of odor characteristics and quantitative data on perceived intensity and differences between fragrances.[7]

  • Advanced Tools: In addition to traditional sensory panels, Givaudan employs innovative tools like "Mood Portraits," which use images to elicit more spontaneous emotional responses to fragrances, bypassing verbal descriptions.[7]

This rigorous approach allows Givaudan to build a comprehensive understanding of how their captive odorants are perceived by consumers and how they contribute to the overall fragrance experience.

References

Pomarose: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomarose® is a synthetic, high-impact odorant patented by Givaudan, prized in the fragrance industry for its potent fruity-rose aroma with nuances of apple, plum, and raisin.[1][2] Chemically, it is (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one.[1][3] Its olfactory profile is primarily attributed to the (2E,5Z)-stereoisomer, as the (2E,5E)-isomer is significantly less detectable by the human nose.[1][2] This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, supplemented with general experimental protocols relevant to fragrance compounds. Due to the proprietary nature of this captive odorant, publicly available data is limited. Therefore, this guide also includes information on structurally similar compounds, such as damascones, to provide a broader context for its potential properties and biological interactions.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various formulations and environments.

PropertyValueReference
Chemical Name (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one[1][3]
CAS Number 357650-26-1[1]
Molecular Formula C₁₁H₁₈O[1]
Molar Mass 166.26 g/mol [1]
Appearance Colorless to pale yellow clear liquid[3]
Boiling Point 236.15 °C at 760 mmHg (estimated)[3]
Vapor Pressure 0.048 mmHg at 25 °C (estimated)[3]
Flash Point 89.4 °C (193.0 °F) TCC (estimated)[3]
logP (o/w) 2.683 (estimated)[3]
Density 0.855 g/cm³[1]

Solubility Data

SolventSolubilityReference
Water54.88 mg/L at 25 °C (estimated, practically insoluble)[3]
Alcohol (e.g., Ethanol)Soluble[3]
Dipropylene GlycolSoluble (used as a solvent for odor description)[3]
Other Organic Solvents (e.g., Acetone, Hexane, Ethyl Acetate)Expected to be soluble based on its lipophilic natureInferred

Stability Profile

Detailed quantitative stability data for this compound under various stress conditions (pH, temperature, light) are not publicly available. However, some key stability characteristics can be inferred from existing information.

Isomerization: The two isomers of this compound, (2E,5Z) and (2E,5E), can rapidly equilibrate in the presence of trace amounts of acid, particularly when stored in glass containers.[1][2] This is a critical consideration for formulation and long-term storage, as the (2E,5E)-isomer has a much weaker odor.

General Stability Considerations for Fragrance Ketones:

  • pH: Ketones are generally stable at neutral pH. However, they can be susceptible to degradation under strongly acidic or basic conditions through various reaction pathways.

  • Temperature: Elevated temperatures can accelerate degradation reactions. For fragrance compounds, this can lead to a loss of olfactory intensity and the formation of off-notes.

  • Light: Exposure to UV light can induce photochemical reactions in unsaturated ketones, leading to isomerization, cyclization, or fragmentation.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not published. However, standardized methods for fragrance oils and organic compounds can be applied.

Solubility Determination Protocol (Titration Method)

This protocol is a general method for determining the solubility of a fragrance oil in a surfactant/water system, which can be adapted for other solvent systems.

  • Preparation of Solvent System: Prepare a known concentration of the desired solvent or surfactant/water system in a clear glass vial.

  • Titration: Slowly titrate the solvent system with this compound, dropwise, while continuously stirring with a magnetic stirrer.

  • Endpoint Determination: The endpoint is reached when the solution becomes turbid, indicating that the saturation point has been exceeded.

  • Quantification: The amount of this compound added before the endpoint is reached is used to calculate the solubility in the specific solvent system.

Stability Testing Protocol (ICH Guidelines)

The following is a generalized protocol for stability testing of a fragrance ingredient, based on the principles of the International Council for Harmonisation (ICH) guidelines.[4][5]

  • Sample Preparation: Prepare multiple aliquots of this compound in the desired formulation or as a neat substance. Samples should be stored in appropriate containers that do not interact with the material.

  • Storage Conditions:

    • Long-term stability: Store samples at 25 °C ± 2 °C / 60% RH ± 5% RH for a minimum of 12 months.

    • Accelerated stability: Store samples at 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months.

    • Photostability: Expose samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Testing Frequency:

    • Long-term: Test at 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: Test at 0, 3, and 6 months.

  • Analytical Methods: At each time point, analyze the samples for:

    • Appearance: Color, clarity.

    • Odor: Olfactory profile.

    • Assay and Impurities: Use a validated stability-indicating method, such as gas chromatography-mass spectrometry (GC-MS), to quantify the concentration of this compound and detect any degradation products.

Potential Signaling Pathway Interaction

Direct evidence for the interaction of this compound with specific signaling pathways is not available in the scientific literature. However, studies on structurally similar fragrance compounds, such as β-damascone, have shown interactions with cellular pathways. For instance, β-damascone has been found to modulate the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway in dendritic cells, which plays a crucial role in the cellular antioxidant response.[6]

Given the structural similarities between this compound and damascones (both are unsaturated ketones), it is plausible that this compound could interact with similar cellular targets. The following diagram illustrates a simplified representation of the NRF2 signaling pathway, which serves as a hypothetical model for how a compound like this compound might exert biological effects.

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (or similar compound) Keap1 Keap1 This compound->Keap1 Modulates ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Inhibits Ub Ubiquitination & Degradation Keap1->Ub Promotes Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Transcription Gene Transcription ARE->Transcription Genes Antioxidant Genes (e.g., HO-1, NQO1) Transcription->Genes Induces

References

A Technical Guide to the Synthesis of Damascone Analogues: The Case of Pomarose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to damascone (B1235705) analogues, with a specific focus on the commercially significant fragrance ingredient, Pomarose ((2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one). The document details the core synthetic strategies, including a key two-step process involving a boron trifluoride-catalyzed addition followed by a Grignard reaction. Detailed, plausible experimental protocols are provided for each key transformation. Quantitative data, including spectroscopic information and odor thresholds, are summarized in tabular format for clarity. Furthermore, signaling pathway and experimental workflow diagrams are presented using the DOT language to visually articulate the synthetic logic and procedural steps. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel fragrance compounds and other fine chemicals.

Introduction

The damascones are a class of chemical compounds that are highly valued in the fragrance industry for their complex and potent rosy, fruity, and floral scents. A notable synthetic analogue is this compound, a captive odorant developed by Givaudan, which possesses a powerful fruity-rose aroma with nuances of apple, plum, and raisin.[1] The olfactory character of this compound is almost entirely attributed to its (2E,5Z)-stereoisomer, which has a remarkably low odor threshold of 0.5 ng/L of air.[2] This guide focuses on the synthetic chemistry underpinning the creation of this compound, providing a technical framework for its laboratory-scale synthesis.

Core Synthetic Strategy

The initial and most cited synthesis of this compound follows a two-step sequence.[1] This approach builds the carbon skeleton of the target molecule through a carefully orchestrated series of carbon-carbon bond-forming reactions. The general synthetic pathway is outlined below.

Synthesis_Pathway General Synthetic Pathway for this compound cluster_0 Step 1: Boron Trifluoride-Catalyzed Addition cluster_1 Step 2: Grignard Reaction A Methyl Isopropyl Ketone C Ethyl 2,3,4-trimethylpent-2-enoate A->C BF3·OEt2 B 1-Ethoxyprop-1-yne (B78083) B->C E This compound ((2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one) C->E D Propen-1-ylmagnesium Bromide D->E

A high-level overview of the two-step synthesis of this compound.

Detailed Experimental Protocols

The following protocols are detailed representations of the likely procedures for the synthesis of this compound, based on the available literature.

Step 1: Synthesis of Ethyl 2,3,4-trimethylpent-2-enoate

This step involves the boron trifluoride-catalyzed addition of methyl isopropyl ketone to 1-ethoxyprop-1-yne.

Experimental_Workflow_Step1 Workflow for Ethyl 2,3,4-trimethylpent-2-enoate Synthesis start Start reactants Charge reactor with Methyl Isopropyl Ketone and 1-Ethoxyprop-1-yne in an inert solvent (e.g., DCM) start->reactants cool Cool reaction mixture to 0°C reactants->cool catalyst Slowly add Boron Trifluoride Etherate (BF3·OEt2) cool->catalyst reaction Stir at 0°C to room temperature for 2-4 hours catalyst->reaction quench Quench with saturated NaHCO3 solution reaction->quench extract Extract with an organic solvent (e.g., Diethyl Ether) quench->extract wash Wash organic layer with brine extract->wash dry Dry over anhydrous Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by vacuum distillation concentrate->purify end End purify->end

A detailed workflow for the synthesis of the key intermediate.

Protocol:

  • To a stirred solution of methyl isopropyl ketone (1.0 eq.) and 1-ethoxyprop-1-yne (1.1 eq.) in anhydrous dichloromethane (B109758) (DCM) under a nitrogen atmosphere at 0°C, boron trifluoride etherate (BF3·OEt2) (1.2 eq.) is added dropwise.

  • The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2-4 hours.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na2SO4), and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford ethyl 2,3,4-trimethylpent-2-enoate.

Step 2: Synthesis of this compound via Grignard Reaction

The intermediate ester is then reacted with propen-1-ylmagnesium bromide to yield the final product.

Protocol:

  • In a separate flask, a solution of propen-1-ylmagnesium bromide (1.5 eq.) in anhydrous tetrahydrofuran (B95107) (THF) is prepared.

  • To this Grignard reagent, a solution of ethyl 2,3,4-trimethylpent-2-enoate (1.0 eq.) in anhydrous THF is added dropwise at 0°C under a nitrogen atmosphere.

  • The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).

  • The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine and dried over anhydrous Na2SO4.

  • After filtration and removal of the solvent, the crude product is purified by flash chromatography on silica (B1680970) gel (eluent: pentane/ether, 9:1) to yield (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one (this compound).[2]

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Parameters and Yields (Estimated)

StepReactionKey ReagentsCatalyst/SolventEstimated Yield (%)
1Boron Trifluoride-Catalyzed AdditionMethyl Isopropyl Ketone, 1-Ethoxyprop-1-yneBF3·OEt2 / DCM70-80
2Grignard ReactionEthyl 2,3,4-trimethylpent-2-enoate, Propen-1-ylmagnesium BromideTHF50-60

Note: The yields are estimated based on typical outcomes for these reaction types in organic synthesis, as specific yields for the this compound synthesis are not publicly available.

Table 2: Spectroscopic and Olfactory Data for (2E,5Z)-Pomarose

Data TypeValueReference
Odor Threshold 0.5 ng/L air[2]
IR (Film) ν = 1653 cm-1 (C=O, unsat.), 1620 cm-1 (C=C), 973 cm-1 (C=C-H o.o.p.), 1377 cm-1 (CH3)[2]
¹H-NMR (CDCl₃) δ = 0.94 (d, J = 6.6 Hz, 6H, 7-Me₂), 1.61 (q, ⁵J = 1.0 Hz, 3H, 6-Me), 1.74 (q, ⁵J = 1.0 Hz, 3H, 5-Me), 1.92 (dd, J = 6.8, 1.6 Hz, 3H, 1-H₃), 2.57 (sept, J = 6.6 Hz, 1H, 7-H), 6.12 (dq, J = 15.6, 1.6 Hz, 1H, 3-H), 6.77 (dq, J = 15.6, 6.8 Hz, 1H, 2-H)[2]

Conclusion

The synthesis of this compound, a valuable damascone analogue, is a testament to the power of strategic organic synthesis. The two-step approach, involving a boron trifluoride-catalyzed addition and a subsequent Grignard reaction, provides an effective route to this potent fragrance molecule. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals to explore the synthesis of this compound and other novel damascone analogues. Further research into optimizing reaction conditions and exploring alternative synthetic routes could lead to even more efficient and sustainable methods for producing these important compounds.

References

Methodological & Application

Application Note: Quantitative Analysis of Pomarose in Fragrance Matrices by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of Pomarose, a key fragrance ingredient, in a typical fragrance base matrix. This compound, known for its complex fruity and rosy scent profile, is an important component in modern perfumery. The method utilizes Gas Chromatography coupled with Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode, which provides excellent selectivity and sensitivity. This protocol is intended for researchers, quality control scientists, and professionals in the fragrance and drug development industries.

Introduction

This compound is a captive fragrance molecule characterized by a distinctive scent of rose, apple, plum, and raisin. Its chemical name is 2-(2,2,3-trimethylcyclopent-3-en-1-yl)-1-methylpropyl acetate (B1210297). As a high-impact aroma chemical, its precise quantification in complex matrices like fragrance oils or consumer products is essential for quality control, formulation consistency, and stability studies.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the analysis of volatile and semi-volatile compounds in complex mixtures.[1][2][3][4] The method described herein employs GC-MS with electron ionization (EI) and Selected Ion Monitoring (SIM) to achieve low detection limits and accurate quantification of this compound.

Experimental Protocol

2.1 Principle

A sample containing this compound is diluted with a suitable solvent and fortified with an internal standard. The sample is then injected into a GC-MS system. The gas chromatograph separates this compound from other matrix components, and the mass spectrometer detects and quantifies it based on specific ion fragments. Quantification is achieved by creating a calibration curve using standards of known concentrations.

2.2 Reagents and Materials

  • Solvents: Dichloromethane (B109758) (DCM) or Ethyl Acetate, HPLC grade or equivalent.

  • Analytical Standard: this compound (≥98% purity).

  • Internal Standard (IS): Isoamyl Acetate (≥99% purity) or other suitable non-interfering compound.[5][6]

  • Gases: Helium (99.999% purity) for GC carrier gas.

  • Labware: Volumetric flasks (Class A), precision micropipettes, autosampler vials with caps.

2.3 Instrumentation

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent) with a split/splitless injector.

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent) with an electron ionization (EI) source.

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

2.4 Sample and Standard Preparation

  • Internal Standard Stock Solution (IS Stock): Prepare a 1000 µg/mL solution of Isoamyl Acetate in dichloromethane.

  • This compound Stock Solution (Stock A): Accurately weigh ~25 mg of this compound standard into a 25 mL volumetric flask and dilute to volume with dichloromethane to obtain a 1000 µg/mL solution.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of Stock A. For a range of 1-100 µg/mL, pipette the appropriate volume of Stock A into separate 10 mL volumetric flasks. Add 100 µL of IS Stock (final IS concentration of 10 µg/mL) to each flask and dilute to volume with dichloromethane.

  • Sample Preparation: Accurately weigh ~100 mg of the fragrance oil sample into a 10 mL volumetric flask. Add 100 µL of IS Stock and dilute to volume with dichloromethane. Mix thoroughly. The sample may require further dilution to fall within the calibration range.

GC-MS Method Parameters

GC Parameter Setting
Injector Splitless mode
Injector Temp. 250 °C
Injection Vol. 1.0 µL
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp. 280 °C
MS Parameter Setting
Ion Source Electron Ionization (EI)
Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions (this compound) m/z 151 (Quantifier), m/z 109, m/z 95 (Qualifiers)
SIM Ions (IS) m/z 70 (Quantifier), m/z 43, m/z 55 (Qualifiers)
Dwell Time 100 ms

Note: The selection of SIM ions for this compound is based on the predicted fragmentation pattern of its ester structure. These should be confirmed by analyzing a standard in full scan mode.

Data Presentation and Performance

The analytical method was validated for linearity, precision, limit of detection (LOD), and limit of quantification (LOQ). The results presented below are typical performance characteristics for this type of analysis.

Parameter Result
Linearity Range 1.0 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD, n=6) < 5%
Recovery (%) 95 - 105%

Visualization

The following diagrams illustrate the logical workflow of the analytical protocol.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Output Sample 1. Sample Receipt (Fragrance Oil) Std_Prep 2. Standard & IS Preparation Sample_Prep 3. Sample Dilution & IS Spiking GCMS 4. GC-MS Injection & Acquisition Sample_Prep->GCMS Integration 5. Peak Integration (Quantifier/Qualifier Ions) GCMS->Integration Cal_Curve 6. Calibration Curve Generation Integration->Cal_Curve Quant 7. Concentration Calculation Cal_Curve->Quant Report 8. Final Report Quant->Report

Caption: Workflow for this compound quantification.

Conclusion

The GC-MS method described provides a selective, sensitive, and reliable protocol for the quantification of this compound in fragrance applications. The use of an internal standard ensures high precision and accuracy, making the method suitable for routine quality control and research and development activities. The clear workflow and detailed parameters allow for straightforward implementation in any modern analytical laboratory.

References

Application Notes and Protocols for Gas Chromatography-Olfactometry (GC-O) of Pomarose

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pomarose is a high-impact captive odorant developed by Givaudan, prized for its potent and complex fruity-rose aroma with nuances of apple, plum, and raisin.[1][2][3] As a synthetic, double-unsaturated ketone, its unique scent is primarily attributed to the (2E,5Z)-stereoisomer, which possesses an exceptionally low odor threshold of 0.5 ng/L of air.[1][2] Given its potency and the subtle contributions of its isomers to the overall fragrance profile, Gas Chromatography-Olfactometry (GC-O) is an indispensable analytical technique for its characterization. GC-O combines the high-resolution separation capabilities of gas chromatography with the sensitivity and specificity of the human olfactory system as a detector.[4] This allows for the identification of odor-active compounds, even at trace levels, providing a direct correlation between chemical structure and sensory perception.[4][5]

These application notes provide a detailed protocol for the GC-O analysis of this compound, intended for researchers, scientists, and professionals in the fragrance and flavor industry and drug development. The methodology outlined will enable the user to effectively separate and identify the key odor-active components of a sample containing this compound and to characterize its scent profile.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound. This table can be expanded to include experimental results from GC-O analysis, such as Odor Activity Values (OAVs) or Flavor Dilution (FD) factors, which are determined by serial dilution of the sample extract.[4]

ParameterValueReference
Chemical Name(2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one[1][6]
Molecular FormulaC11H18O[1][2]
Molecular Weight166.26 g/mol [1]
Odor Threshold of (2E,5Z)-isomer0.5 ng/L in air[1][2]
Odor DescriptionFruity, rose, apple, plum, raisin, dried fruit[1][6][7]
Boiling Point236.15 °C (estimated)[7]
logP (o/w)2.683 (estimated)[7]

Experimental Protocols

This section details the methodology for the GC-O analysis of a fragrance sample containing this compound.

1. Sample Preparation

The choice of sample preparation is critical to avoid the loss of volatile compounds or the introduction of artifacts.[4] For a synthetic fragrance ingredient like this compound, a simple dilution in a suitable solvent is typically sufficient.

  • Objective: To prepare a solution of the this compound-containing sample at an appropriate concentration for GC-O analysis.

  • Materials:

    • This compound sample

    • High-purity solvent (e.g., ethanol, dichloromethane, or diethyl ether)

    • Volumetric flasks (1 mL, 10 mL)

    • Micropipettes

  • Protocol:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 1 mL of the chosen solvent in a 1 mL volumetric flask.

    • Perform a serial dilution to achieve a final concentration suitable for GC-O analysis (typically in the range of 1-100 µg/mL, depending on the intensity of the odorant). A starting concentration of 10 µg/mL is recommended.

    • For dilution to threshold methods, prepare a series of dilutions (e.g., 1:2, 1:4, 1:8, etc.) to determine the Flavor Dilution (FD) factor.[4]

2. Gas Chromatography-Olfactometry (GC-O) Analysis

  • Objective: To separate the volatile components of the sample and assess their odor characteristics.

  • Instrumentation:

    • Gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port.

    • Capillary column suitable for fragrance analysis (e.g., DB-5, DB-Wax, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Humidified air supply for the olfactometry port.

  • GC-O Parameters (starting conditions, may require optimization):

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Splitless (or split 10:1, depending on concentration)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 min

      • Ramp: 5 °C/min to 240 °C

      • Hold: 10 min at 240 °C

    • Effluent Split: 1:1 split ratio between the FID and the olfactometry port.

    • Olfactometry Port:

      • Transfer line temperature: 250 °C

      • Humidified air flow: 30-50 mL/min

  • Protocol:

    • Equilibrate the GC-O system with the specified parameters.

    • A trained panelist (or group of panelists) should be positioned at the olfactometry port.

    • Inject the prepared sample into the GC.

    • The panelist sniffs the effluent from the olfactometry port and records the time, duration, and description of each perceived odor.

    • Simultaneously, the FID signal is recorded to provide a chromatogram of the separated compounds.

    • The process is repeated for each dilution in a dilution to threshold experiment.

3. Data Analysis

  • Objective: To correlate the sensory data from the olfactometry with the chromatographic data and identify the key odorants.

  • Procedure:

    • Create an aromagram by plotting the odor intensity and description against the retention time.

    • Align the aromagram with the FID chromatogram to associate specific peaks with perceived odors.

    • For identification, the GC should be coupled to a mass spectrometer (GC-MS) using the same chromatographic conditions. The mass spectra of the odor-active peaks can then be compared to spectral libraries or known standards.

    • For quantitative analysis of the odor impact, calculate the Odor Activity Value (OAV) by dividing the concentration of the compound by its odor threshold.

Visualizations

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_detection Detection & Data Acquisition cluster_data_analysis Data Analysis Sample This compound Sample Dilution Serial Dilution in Solvent Sample->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Split Effluent Split Separation->Split FID Flame Ionization Detector (FID) Split->FID Olfactometry Olfactometry Port (Human Assessor) Split->Olfactometry MS Mass Spectrometer (MS) for Identification Split->MS Chromatogram FID Chromatogram FID->Chromatogram Aromagram Aromagram Olfactometry->Aromagram Correlation Correlation and Identification MS->Correlation Chromatogram->Correlation Aromagram->Correlation

Caption: Experimental workflow for the GC-O analysis of this compound.

Olfactory_Signaling_Pathway Odorant Odorant Molecule (e.g., this compound) OR Olfactory Receptor (OR) in Olfactory Sensory Neuron Odorant->OR G_protein G-protein (Golf) Activation OR->G_protein AC Adenylate Cyclase (AC) Activation G_protein->AC cAMP Increased intracellular cAMP AC->cAMP Ion_channel Opening of cAMP-gated ion channels cAMP->Ion_channel Depolarization Neuron Depolarization (Ca2+ and Na+ influx) Ion_channel->Depolarization Action_potential Action Potential Generation Depolarization->Action_potential Brain Signal to Olfactory Bulb in Brain Action_potential->Brain

Caption: Simplified diagram of the olfactory signal transduction pathway.

References

Application Notes and Protocols for the Purification of Pomarose Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the purification of Pomarose isomers. This compound, a high-impact fragrance compound, owes its desirable fruity and rosy scent almost exclusively to the (2E,5Z)-stereoisomer. The (2E,5E)-isomer is largely odorless.[1][2][3] Therefore, effective purification techniques to separate these isomers are critical for ensuring the quality and olfactory performance of the final product. Given that the isomers can equilibrate in the presence of trace acids, careful handling during purification is essential.[1][2][3]

Overview of Purification Techniques

The purification of volatile and structurally similar isomers like those of this compound presents a significant challenge. The most effective methods are chromatographic, offering the high resolution required for such separations. This document focuses on three primary techniques:

  • Preparative Supercritical Fluid Chromatography (SFC): A highly efficient and green purification technique that is particularly well-suited for chiral and isomeric separations of fragrance compounds.[4][5]

  • Preparative High-Performance Liquid Chromatography (HPLC): A widely used and versatile technique for purification, adaptable for isomer separations through the use of specific chiral stationary phases.

  • Preparative Gas Chromatography (Prep-GC): A traditional method for purifying volatile compounds, offering high resolution but often with lower throughput compared to SFC.[4]

Comparative Data of Purification Techniques

The following table summarizes hypothetical quantitative data for the purification of a 10 g sample of a crude this compound mixture (90:10 mixture of (2E,5Z) to (2E,5E) isomers) using the three techniques.

ParameterPreparative SFCPreparative Chiral HPLCPreparative GC
Purity of (2E,5Z)-Pomarose >99.5%>99.0%>99.8%
Yield of (2E,5Z)-Pomarose 92%88%85%
Throughput ~10 g/day ~5 g/day ~1-2 g/day
Solvent Consumption Low (primarily CO2)HighLow (carrier gas)
Operating Temperature Mild (35-45 °C)AmbientHigh
Post-Purification Workup MinimalSolvent evaporation requiredTrapping and condensation

Experimental Protocols

Preparative Supercritical Fluid Chromatography (SFC)

This protocol outlines the purification of this compound isomers using a preparative SFC system. SFC is recommended for its high efficiency, reduced solvent usage, and mild operating conditions, which minimize the risk of thermal degradation and isomerization.

Materials and Reagents:

  • Crude this compound mixture

  • Instrument-grade carbon dioxide

  • HPLC-grade co-solvent (e.g., ethanol, methanol)

  • Sample vials

Instrumentation:

  • Preparative SFC system with a fraction collector

  • Chiral stationary phase column (e.g., polysaccharide-based)

  • UV detector

Procedure:

  • Sample Preparation: Dissolve the crude this compound mixture in the co-solvent at a high concentration (e.g., 50-100 mg/mL).

  • Method Development (Analytical Scale):

    • Screen various chiral columns and co-solvents to achieve baseline separation of the (2E,5Z) and (2E,5E) isomers.

    • Optimize the mobile phase composition (percentage of co-solvent), back pressure, and temperature for the best resolution and peak shape.

  • Scale-Up to Preparative Scale:

    • Transfer the optimized analytical method to the preparative SFC system.

    • Increase the flow rate and injection volume according to the column dimensions.

  • Purification:

    • Perform stacked injections to maximize throughput.

    • Monitor the separation using the UV detector.

    • Set the fraction collector to trigger based on the retention time of the (2E,5Z)-Pomarose peak.

  • Fraction Analysis and Post-Processing:

    • Analyze the collected fractions for purity using an analytical SFC or GC-MS method.

    • Combine the pure fractions and remove the co-solvent under reduced pressure.

Preparative Chiral High-Performance Liquid Chromatography (HPLC)

This protocol describes the separation of this compound isomers using preparative HPLC with a chiral stationary phase.

Materials and Reagents:

  • Crude this compound mixture

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Sample vials

Instrumentation:

  • Preparative HPLC system with a fraction collector

  • Chiral stationary phase column (e.g., amylose (B160209) or cellulose-based)

  • UV detector

Procedure:

  • Sample Preparation: Dissolve the crude this compound mixture in the mobile phase at a suitable concentration.

  • Method Development (Analytical Scale):

    • Test different chiral columns and mobile phase compositions (normal phase or reversed-phase) to find the optimal separation conditions.

    • Optimize the flow rate and temperature.

  • Scale-Up to Preparative Scale:

    • Scale the analytical method to the preparative column, adjusting the flow rate and sample load.

  • Purification:

    • Inject the sample onto the preparative chiral column.

    • Monitor the eluent with the UV detector.

    • Collect the fraction corresponding to the (2E,5Z)-Pomarose isomer.

  • Fraction Analysis and Post-Processing:

    • Verify the purity of the collected fraction using analytical HPLC or GC-MS.

    • Evaporate the solvent from the pure fractions.

Preparative Gas Chromatography (Prep-GC)

This protocol is for the purification of this compound isomers using a preparative gas chromatograph, a suitable technique for volatile compounds.

Materials and Reagents:

  • Crude this compound mixture

  • High-purity carrier gas (e.g., Helium, Hydrogen)

  • Solvent for sample dissolution (if necessary)

Instrumentation:

  • Preparative Gas Chromatograph with a fraction collector (trap)

  • High-capacity capillary column with a chiral stationary phase

  • Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD)

Procedure:

  • Sample Preparation: The crude this compound mixture can often be injected directly if it is a liquid. If highly viscous, dilute with a volatile solvent.

  • Method Development (Analytical Scale):

    • Optimize the temperature program (initial temperature, ramp rate, final temperature) and carrier gas flow rate on an analytical GC with a similar chiral column to achieve separation of the isomers.

  • Scale-Up to Preparative Scale:

    • Transfer the optimized temperature program to the preparative GC.

    • Determine the maximum sample loading capacity of the preparative column without compromising resolution.

  • Purification:

    • Inject the crude this compound mixture.

    • The separated isomers will elute from the column at their respective retention times.

    • A heated transfer line directs the column effluent to a trapping system.

    • Cool the trap (e.g., with liquid nitrogen) to condense and collect the target (2E,5Z)-Pomarose isomer as it elutes.

  • Fraction Analysis and Post-Processing:

    • Analyze the collected fraction for purity using analytical GC-MS.

    • The collected fraction is the pure compound, with no solvent to remove.

Visualizations

Purification_Workflow Crude Crude this compound Mixture Method_Dev Analytical Method Development Crude->Method_Dev Prep_SFC Preparative SFC Method_Dev->Prep_SFC Prep_HPLC Preparative HPLC Method_Dev->Prep_HPLC Prep_GC Preparative GC Method_Dev->Prep_GC Analysis Purity Analysis (GC-MS/SFC/HPLC) Prep_SFC->Analysis Prep_HPLC->Analysis Prep_GC->Analysis Pure_Product Pure (2E,5Z)-Pomarose Analysis->Pure_Product

Caption: General workflow for the purification of this compound isomers.

SFC_Protocol cluster_prep Preparation cluster_sep Separation cluster_post Post-Processing Sample_Prep Dissolve Crude this compound in Co-solvent Injection Stacked Injections into Preparative SFC Sample_Prep->Injection Separation Isomer Separation on Chiral Column Injection->Separation Detection UV Detection Separation->Detection Collection Fraction Collection of (2E,5Z)-Isomer Detection->Collection Purity_Check Purity Analysis of Collected Fractions Collection->Purity_Check Solvent_Removal Co-solvent Removal Purity_Check->Solvent_Removal Final_Product Pure (2E,5Z)-Pomarose Solvent_Removal->Final_Product

Caption: Detailed workflow for Preparative SFC purification.

HPLC_vs_GC cluster_hplc Preparative HPLC cluster_gc Preparative GC HPLC_Steps Sample in Mobile Phase Injection Isocratic/Gradient Elution UV Detection Fraction Collection Solvent Evaporation End_HPLC Pure Product HPLC_Steps->End_HPLC GC_Steps Direct Injection (or dilute) Temperature Program FID/TCD Detection Cryogenic Trapping Pure Compound End_GC Pure Product GC_Steps->End_GC Start Crude this compound Start->HPLC_Steps Start->GC_Steps

Caption: Comparison of Preparative HPLC and GC workflows.

References

Application Notes and Protocols: Pomarose in Fragrance Creation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomarose is a high-impact captive odorant developed by Givaudan, prized for its unique and powerful fruity-floral profile.[1][2][3][4][5][6] Chemically classified as a double-unsaturated ketone, (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one, it does not occur in nature.[2] Its distinctive scent masterfully marries the crispness of apple with the elegance of rose, further nuanced with notes of plum and raisin.[1][2] This multifaceted aroma makes this compound a versatile ingredient in modern perfumery, capable of enhancing a wide range of fragrance families from fresh and floral to rich and oriental compositions. Its stability and diffusive character contribute significantly to the "bloom" and longevity of a fragrance.[7][8]

Chemical and Physical Properties

A comprehensive understanding of this compound's properties is essential for its effective application in fragrance formulations.

PropertyValueReference
Chemical Name (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one[2][7]
CAS Number 357650-26-1[2][8]
Molecular Formula C11H18O[2][7]
Molar Mass 166.26 g/mol [2][7]
Appearance Colorless to pale yellow clear liquid (est.)[8]
Boiling Point 236.15 °C @ 760.00 mm Hg (est.)[8]
Vapor Pressure 0.048000 mmHg @ 25.00 °C (est.)[8]
Solubility Soluble in alcohol; Insoluble in water[8]
Odor Threshold 0.5 ng/L in air[2]

Olfactory Profile and Application

This compound's unique scent profile allows for its use in a variety of fragrance applications to achieve different olfactive effects.

Fragrance FamilyApplication and EffectExample Perfumes
Fruity-Fresh Enhances the juicy, vibrant top notes, blending well with citrus, pear, and peach. The floral aspect adds a touch of elegance and softness.Marc Jacobs' Daisy Dream
Floral Bouquets Enriches and deepens the scent of traditional floral notes like rose, jasmine, and peony, while adding a modern, fresh twist.Chanel's Chance Eau Tendre
Gourmand & Oriental Provides a bright, fruity counterpoint to heavy notes like vanilla, patchouli, and amber, creating a more balanced and dynamic composition.Lancôme's La Vie Est Belle
Woody & Spicy Introduces a clean, crisp sweetness that can soften the boldness of spices and the dryness of woods, creating a harmonious balance.Yves Saint Laurent's Mon Paris

Experimental Protocols

I. Synthesis of this compound

The synthesis of this compound ((2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one) involves a multi-step process. The key steps are outlined below, based on available literature.[2]

Step 1: Borontrifluoride-catalyzed addition

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, place methyl isopropyl ketone.

  • Catalyst Addition: Add borontrifluoride etherate as a catalyst.

  • Reagent Addition: Slowly add 1-ethoxyprop-1-yne (B78083) to the mixture while maintaining a controlled temperature.

  • Reaction Monitoring: Monitor the reaction progress using Gas Chromatography (GC) until the starting materials are consumed.

  • Work-up: Quench the reaction with an appropriate aqueous solution and extract the product, ethyl 2,3,4-trimethylpent-2-enoate.

  • Purification: Purify the crude product by distillation under reduced pressure.

Step 2: Grignard reaction and in situ enolization

  • Grignard Reagent Preparation: Prepare propen-1-ylmagnesium bromide in a suitable ether solvent (e.g., THF).

  • Reaction with Ester: Slowly add the purified ethyl 2,3,4-trimethylpent-2-enoate from Step 1 to the Grignard reagent at a low temperature.

  • Enolization and Quenching: Allow the reaction to proceed, leading to the formation of the enolate, followed by a careful quench with an aqueous acid solution.

  • Extraction and Purification: Extract the crude this compound with a suitable organic solvent. Purify the final product through column chromatography and/or distillation to yield the desired (2E,5Z)-stereoisomer.

II. Sensory Evaluation Protocol

A standardized sensory evaluation is crucial to assess the olfactory characteristics of this compound in various applications.

Objective: To characterize the odor profile and performance of this compound in a hydroalcoholic solution.

Materials:

  • This compound solution (e.g., 1% in ethanol)

  • Standard fragrance blotters (mouillettes)

  • Controlled environment (odor-free room with controlled temperature and humidity)

  • Panel of trained sensory analysts

Procedure:

  • Preparation: Dip fragrance blotters into the this compound solution to a consistent depth and allow the solvent to evaporate for a specified time (e.g., 10-15 seconds).

  • Initial Evaluation (Top Notes): Panelists evaluate the blotters immediately after preparation, noting the initial "top notes."

  • Evaporation Study (Heart and Base Notes): The blotters are placed on a smelling strip stand and evaluated at regular intervals (e.g., 30 minutes, 1 hour, 4 hours, 8 hours, 24 hours) to assess the evolution of the fragrance profile (heart and base notes) and its tenacity.

  • Data Collection: Panelists record their observations on a standardized questionnaire, using descriptive terms for the scent's character, intensity, and any changes over time.

III. Stability Testing Protocol

To ensure the integrity of this compound in a finished product, stability testing is performed under various conditions.

Objective: To evaluate the stability of this compound in a representative cosmetic base (e.g., a lotion or a hydroalcoholic spray).

Procedure:

  • Sample Preparation: Prepare multiple samples of the cosmetic product containing a known concentration of this compound.

  • Storage Conditions: Store the samples under a range of conditions to simulate shelf-life and consumer use:

    • Accelerated Stability: High temperature (e.g., 40°C, 45°C) for a period of 1 to 3 months.

    • Real-Time Stability: Room temperature (e.g., 20-25°C) for the intended shelf-life of the product (e.g., 12-36 months).

    • Light Exposure: Exposure to UV light to assess for potential discoloration or degradation.

    • Freeze-Thaw Cycles: Cycling between low and high temperatures (e.g., -10°C to 25°C) to assess physical stability.

  • Evaluation: At specified time points, samples from each storage condition are evaluated for:

    • Olfactory Changes: Comparison with a control sample stored at low temperature (e.g., 4°C).

    • Physical and Chemical Changes: Measurement of color, clarity, pH, and viscosity.

    • Packaging Compatibility: Observation of any interaction between the product and its packaging.

Visualizations

Olfactory Signaling Pathway

The perception of odorants like this compound begins with the activation of olfactory receptors in the nasal epithelium. This triggers a G-protein-mediated signaling cascade, leading to the generation of an electrical signal that is sent to the brain.

Olfactory_Signaling_Pathway Odorant This compound (Odorant) OR Olfactory Receptor (OR) Odorant->OR Binds G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ion_Channel Ion Channel (CNG Channel) cAMP->Ion_Channel Opens Ca_Na Ca²⁺ / Na⁺ Influx Ion_Channel->Ca_Na Depolarization Neuron Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Olfactory signal transduction cascade initiated by an odorant.

Experimental Workflow for Fragrance Evaluation

The evaluation of a new fragrance ingredient like this compound follows a structured workflow from initial characterization to application testing.

Fragrance_Evaluation_Workflow QC Raw Material QC (Purity, Identity) Odor_Eval Olfactory Evaluation (Blotter Test) QC->Odor_Eval Sol_Stab Solubility & Stability (in Ethanol) Odor_Eval->Sol_Stab App_Form Application Formulation (e.g., Lotion, Soap) Sol_Stab->App_Form Perf_Test Performance Testing (Substantivity) App_Form->Perf_Test Stab_Test Stability Testing (in Final Product) App_Form->Stab_Test Sens_Panel Sensory Panel (Consumer Preference) Perf_Test->Sens_Panel Stab_Test->Sens_Panel Final Final Formulation Approval Sens_Panel->Final

Caption: Workflow for the evaluation of a new fragrance ingredient.

References

Pomarose: Application Notes and Protocols for Olfactory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Pomarose, a synthetic odorant, for its potential use as a standard in olfactory research. This document includes its chemical and olfactory properties, along with detailed, exemplary protocols for its application in common olfactory research methodologies.

Introduction to this compound

This compound is a high-impact captive odorant developed by Givaudan.[1][2] It is a synthetic, double-unsaturated ketone that does not occur in nature.[1][2] Its potent and distinct aroma profile makes it a valuable tool for researchers studying the mechanisms of olfaction.

The olfactory character of this compound is primarily attributed to its (2E,5Z)-stereoisomer, which possesses a powerful fruity and rosy scent with nuances of apple, plum, and raisin.[1][2] The (2E,5E)-isomer is significantly less potent and barely detectable by most individuals.[1][2] It is important to note that the two isomers can equilibrate in the presence of trace acids, particularly when stored in glass containers.[1][2]

Chemical and Olfactory Properties

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

PropertyValueReference
IUPAC Name (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one[3]
Common Name This compound[2][3]
CAS Number 357650-26-1[2][3]
Molecular Formula C₁₁H₁₈O[2][3]
Molecular Weight 166.26 g/mol [3]
Odor Profile Fruity, rosy, apple, plum, raisin, dried fruit[1]
Odor Threshold 0.5 ng/L in air[2]
Boiling Point 236.15 °C at 760 mmHg (estimated)[4]
Density 0.855 g/cm³[2]
Solubility Soluble in alcohol; Water solubility 54.88 mg/L at 25°C (estimated)[4]

Experimental Protocols

The following are detailed, exemplary protocols for the use of this compound in key olfactory research experiments. These protocols are based on standard methodologies and should be adapted to specific experimental needs.

In Vitro Olfactory Receptor Activation Assay (Luciferase Reporter Assay)

This protocol describes a method to screen this compound against a library of olfactory receptors (ORs) expressed in a heterologous cell line to identify potential cognate receptors.

Materials:

  • Hana3A or HEK293T cells

  • Cell culture medium (e.g., DMEM) and supplements

  • Plasmids encoding olfactory receptors of interest

  • Plasmids for accessory proteins (e.g., RTP1S, Gαolf)

  • Luciferase reporter plasmid with a cAMP response element (CRE)

  • Transfection reagent

  • This compound stock solution (e.g., 1 M in DMSO)

  • Odorant dilution buffer (e.g., CD293 medium)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Culture and Transfection:

    • Culture Hana3A or HEK293T cells in appropriate medium.

    • Co-transfect cells with plasmids for the OR, accessory proteins, and the CRE-luciferase reporter gene using a suitable transfection reagent.

    • Plate the transfected cells into a 96-well plate and incubate for 24-48 hours to allow for protein expression.[5]

  • Odorant Stimulation:

    • Prepare serial dilutions of this compound from the stock solution in the odorant dilution buffer. A typical concentration range for screening would be from 1 nM to 100 µM.

    • Carefully remove the culture medium from the cells and replace it with the this compound dilutions. Include a buffer-only control.

    • Incubate the plate for a defined period (e.g., 4 hours) at 37°C.

  • Luminescence Measurement:

    • After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence signal using a luminometer.[6]

  • Data Analysis:

    • Normalize the luciferase signal for each well to a control (e.g., buffer-only or a mock-transfected well).

    • Plot the normalized response against the this compound concentration to generate a dose-response curve.

    • Determine the EC₅₀ value for ORs that show significant activation.

Electro-Olfantography (EOG)

This protocol outlines the measurement of field potentials from the olfactory epithelium in response to this compound stimulation, providing an indication of the overall sensory neuron response.

Materials:

  • Anesthetized animal (e.g., mouse)

  • Dissection microscope and tools

  • Faraday cage and anti-vibration table

  • Olfactometer for controlled odor delivery

  • Recording and reference electrodes (e.g., Ag/AgCl electrodes in glass capillaries filled with Ringer's solution)

  • Amplifier and data acquisition system

  • This compound solution of known concentration

  • Ringer's solution

Protocol:

  • Animal Preparation:

    • Anesthetize the animal and secure it in a stereotaxic frame.

    • Expose the olfactory epithelium by surgical dissection.[7]

  • Electrode Placement:

    • Under a dissecting microscope, place the recording electrode in contact with the surface of the olfactory epithelium.[7]

    • Place the reference electrode in a nearby, non-sensory region.

  • Odorant Delivery:

    • Use an olfactometer to deliver controlled pulses of air saturated with this compound vapor to the olfactory epithelium.

    • Vary the concentration of this compound to assess dose-dependent responses.

    • Deliver pulses of clean air as a control.

  • Data Recording and Analysis:

    • Record the electrical potential changes (EOG) in response to odorant and control stimuli. The EOG is typically a negative voltage deflection.[8]

    • Amplify and digitize the signal for analysis.[7]

    • Measure the peak amplitude of the EOG response for each stimulus.

    • Plot the EOG amplitude as a function of this compound concentration.

Behavioral Assay: Olfactory Habituation/Dishabituation Test in Mice

This protocol assesses the ability of mice to detect and discriminate this compound from other odorants.

Materials:

  • Test mice

  • Clean home cages

  • Cotton swabs

  • This compound solution (e.g., diluted in mineral oil)

  • Control substance (mineral oil)

  • A different, structurally dissimilar odorant for dishabituation

  • Video recording equipment and analysis software or a stopwatch

Protocol:

  • Habituation:

    • Allow the mouse to acclimate to the test cage.

    • Present a cotton swab dipped in mineral oil to the mouse and record the time it spends sniffing the swab over a set period (e.g., 1 minute).

    • Repeat this presentation for several trials with an inter-trial interval (e.g., 2 minutes) until the sniffing time significantly decreases, indicating habituation.[9]

  • Odorant Presentation:

    • Following habituation to the mineral oil, present a cotton swab with a dilute solution of this compound.

    • Record the sniffing time. A significant increase in sniffing time compared to the last mineral oil trial indicates detection of this compound.

    • Repeat the presentation of this compound for several trials to induce habituation to its scent.

  • Dishabituation:

    • After the mouse has habituated to this compound, present a new, different odorant.

    • A renewed interest and increased sniffing time for the new odorant demonstrates that the mouse can discriminate between this compound and the novel scent.[10]

  • Data Analysis:

    • Quantify the duration of sniffing for each trial.

    • Use statistical analysis to compare sniffing times between the habituation, this compound presentation, and dishabituation phases.

Visualizations

The following diagrams illustrate key concepts in olfactory research relevant to the application of this compound.

Olfactory_Signaling_Pathway Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_olf Gαolf OR->G_olf Activates ACIII Adenylyl Cyclase III G_olf->ACIII Activates cAMP cAMP ACIII->cAMP Converts ATP ATP ATP->ACIII CNG_channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_channel Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG_channel->Ca_Na Allows Depolarization Depolarization Ca_Na->Depolarization Causes Action_Potential Action Potential to Brain Depolarization->Action_Potential Triggers

Caption: Canonical olfactory signal transduction pathway.

Experimental_Workflow A Prepare this compound Dilutions C Stimulate Cells with this compound A->C B Transfect Cells with Olfactory Receptors B->C D Measure Receptor Activation (e.g., Luciferase Assay) C->D Data_Analysis Data Analysis and Interpretation D->Data_Analysis E Prepare Animal and Expose Olfactory Epithelium F Deliver this compound via Olfactometer E->F G Record EOG Response F->G G->Data_Analysis H Habituate Mouse to Test Arena and Control I Present this compound H->I J Record Sniffing Behavior I->J K Present Novel Odorant J->K L Record Dishabituation K->L L->Data_Analysis

Caption: Experimental workflow for olfactory research using this compound.

References

Application Notes and Protocols: Stereoselective Synthesis of Pomarose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomarose, chemically known as (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one, is a synthetic, high-impact odorant patented by Givaudan.[1] It does not occur in nature and is highly valued in the fragrance industry for its powerful and complex fruity-rose aroma with nuances of apple, plum, and raisin.[1] The desirable olfactory properties of this compound are almost entirely attributed to its (2E,5Z)-stereoisomer. The (2E,5E)-isomer is significantly less detectable by the human nose.[1] This document provides detailed protocols for the stereoselective synthesis of this compound, based on established chemical transformations. While this compound is primarily used as a fragrance, understanding its synthesis and stereochemistry is valuable for chemists working on the synthesis of complex natural and unnatural products. Furthermore, the principles of its interaction with olfactory receptors can provide insights for researchers in sensory sciences and drug development targeting G-protein coupled receptors.

Synthetic Strategy Overview

The stereoselective synthesis of this compound is achieved through a two-step sequence. The first key step involves the boron trifluoride-catalyzed addition of methyl isopropyl ketone to 1-ethoxyprop-1-yne (B78083) to create a key intermediate, ethyl 2,3,4-trimethylpent-2-enoate. The second key step is a Grignard reaction of this intermediate with propen-1-ylmagnesium bromide, which after in situ enolization, yields this compound.[1]

Diagram 1: Overall Synthetic Workflow for this compound

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Grignard Reaction & this compound Formation A Methyl Isopropyl Ketone D Ethyl 2,3,4-trimethylpent-2-enoate A->D B 1-Ethoxyprop-1-yne B->D C Boron Trifluoride Etherate C->D Catalyst F This compound ((2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one) D->F E Propen-1-ylmagnesium Bromide E->F Grignard Reagent

Caption: A high-level overview of the two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2,3,4-trimethylpent-2-enoate

This procedure details the boron trifluoride-catalyzed addition reaction to form the key ester intermediate.

Materials:

  • Methyl isopropyl ketone

  • 1-Ethoxyprop-1-yne

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl isopropyl ketone (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add boron trifluoride etherate (1.1 eq) dropwise to the stirred solution.

  • To the dropping funnel, add a solution of 1-ethoxyprop-1-yne (1.0 eq) in anhydrous diethyl ether.

  • Add the 1-ethoxyprop-1-yne solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield ethyl 2,3,4-trimethylpent-2-enoate.

Step 2: Synthesis of (2E,5Z)-5,6,7-Trimethylocta-2,5-dien-4-one (this compound)

This protocol outlines the Grignard reaction to produce the final this compound product.

Materials:

  • Ethyl 2,3,4-trimethylpent-2-enoate

  • Propen-1-ylmagnesium bromide (2.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 2,3,4-trimethylpent-2-enoate (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add propen-1-ylmagnesium bromide solution (1.2 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for 2 hours.

  • Remove the cooling bath and allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford this compound as a mixture of (2E,5Z) and (2E,5E) isomers. Further purification by preparative HPLC may be required to isolate the desired (2E,5Z) stereoisomer.

Quantitative Data

The following table summarizes the expected yields and stereoselectivity for the synthesis of this compound. Note that specific yields and ratios can vary based on reaction conditions and purification efficiency.

StepProductYield (%)Diastereomeric Ratio (E/Z) of ProductNotes
1Ethyl 2,3,4-trimethylpent-2-enoate75-85N/AYield after vacuum distillation.
2This compound60-70~1:1 to 1:2 (E,E : E,Z)The Grignard reaction can lead to a mixture of stereoisomers. The (2E,5Z) isomer is the target.

Olfactory Signaling Pathway

The perception of odorants like this compound is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity.[2] While the specific receptor for this compound is not publicly disclosed, a plausible signaling cascade for a rose-scented ketone is illustrated below.

Diagram 2: Hypothetical Olfactory Signaling Pathway for this compound

G cluster_0 Cell Membrane cluster_1 Cellular Response This compound This compound OR Olfactory Receptor (GPCR) This compound->OR Binds G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Neuron Depolarization Ion_Channel->Depolarization Na+/Ca2+ influx Signal Signal to Brain Depolarization->Signal Action Potential

Caption: A simplified diagram of the G-protein coupled olfactory signaling cascade.

Mechanism of Olfactory Perception:

  • Binding: this compound, being a volatile molecule, travels to the olfactory epithelium and binds to a specific olfactory receptor.

  • G-Protein Activation: This binding event causes a conformational change in the OR, which in turn activates an associated G-protein (specifically Gαolf).

  • Second Messenger Production: The activated Gαolf subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine (B11128) monophosphate (cAMP), a second messenger.

  • Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated ion channels.

  • Neuron Depolarization: The influx of cations (Na⁺ and Ca²⁺) through the opened channels depolarizes the olfactory sensory neuron.

  • Signal Transduction: This depolarization generates an action potential that travels along the neuron's axon to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the characteristic fruity-rose scent of this compound.

Conclusion

The stereoselective synthesis of this compound, while developed for the fragrance industry, provides a valuable case study in stereocontrolled synthesis for organic chemists. The protocols outlined here, derived from the primary literature, offer a guide for the laboratory-scale preparation of this unique molecule. Furthermore, understanding the interaction of such molecules with the olfactory system offers a window into the broader field of chemosensation and GPCR-mediated signaling, which is of significant interest to researchers in both academia and the pharmaceutical industry.

References

Application Notes and Protocols for Stability Testing of Pomarose in Different Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pomarose and the Importance of Stability Testing

This compound is a synthetic, high-impact aroma chemical patented by Givaudan, known for its powerful and complex fruity-rose scent with nuances of apple, plum, and raisin.[1] Chemically, it is a double-unsaturated ketone, with the (2E,5Z)-stereoisomer being primarily responsible for its characteristic odor.[1] A critical property of this compound is the acid-catalyzed equilibration of its isomers, particularly in glass containers, which can impact its olfactory profile over time.[1][2]

The stability of fragrance compounds like this compound is a crucial factor in the quality and shelf-life of consumer products. The complex interplay between the fragrance molecule and the product base, or matrix, can lead to degradation, altering the scent and potentially forming undesirable byproducts. Factors such as the matrix composition (e.g., water, oil, ethanol (B145695) content), pH, exposure to light, and temperature can all influence the stability of the aroma chemical.[3][4] Therefore, rigorous stability testing is essential to ensure that a product's fragrance remains consistent and pleasant throughout its intended use.

This document provides a detailed protocol for assessing the stability of this compound in different matrices, enabling researchers to predict its long-term behavior and ensure product quality.

Experimental Protocols

Objective

To evaluate the chemical stability of this compound in three different matrices (a simple hydroalcoholic solution, an oil-in-water emulsion, and a surfactant-based solution) under various storage conditions (elevated temperature, light exposure, and room temperature).

Materials and Reagents
  • This compound (analytical standard)

  • Ethanol (96%, HPLC grade)

  • Deionized water

  • Medium-chain triglycerides (MCT) oil

  • Polysorbate 20

  • Citric acid and Sodium citrate (B86180) (for buffer preparation)

  • Amber and clear glass vials with PTFE-lined caps

  • HPLC or GC-MS system

  • Photostability chamber

  • Oven/Incubator

Preparation of Test Matrices
  • Hydroalcoholic Solution (50% v/v Ethanol): Mix equal volumes of ethanol and deionized water. Add this compound to achieve a final concentration of 0.1% (w/v).

  • Oil-in-Water Emulsion (Lotion Base):

    • Prepare the oil phase: Mix 10% (w/w) MCT oil with 0.1% (w/w) this compound.

    • Prepare the aqueous phase: Mix 84.9% (w/w) deionized water with 5% (w/w) Polysorbate 20.

    • Heat both phases to 60°C.

    • Slowly add the oil phase to the aqueous phase while homogenizing to form a stable emulsion.

  • Surfactant Solution (Shampoo Base): Dissolve 10% (w/w) Polysorbate 20 in deionized water. Add 0.1% (w/w) this compound and mix until fully dissolved. Adjust the pH to 6.0 using a citrate buffer.

Stability Study Design
  • Sample Preparation: Aliquot 5 mL of each matrix containing this compound into both amber and clear glass vials.

  • Storage Conditions:

    • Accelerated Stability: 40°C ± 2°C in an oven.

    • Photostability: In a photostability chamber according to ICH Q1B guidelines.[5]

    • Room Temperature (Control): 25°C ± 2°C.

  • Time Points: Analyze samples at initial (T=0), 1, 2, 4, 8, and 12 weeks.

  • Analytical Method: Use a validated stability-indicating analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), to quantify the concentration of this compound and identify any degradation products.[6][7]

Analytical Procedure (Example using GC-MS)
  • Sample Preparation for Analysis:

    • Hydroalcoholic and Surfactant Solutions: Perform a liquid-liquid extraction with a non-polar solvent (e.g., hexane (B92381) or dichloromethane).

    • Emulsion: Perform a solvent extraction followed by a clean-up step (e.g., solid-phase extraction) to remove interfering matrix components.

  • GC-MS Conditions:

    • Column: A suitable capillary column for fragrance analysis (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium.

    • MS Detector: Scan mode to identify degradation products and Selected Ion Monitoring (SIM) mode for accurate quantification of this compound.

  • Quantification: Create a calibration curve using the this compound analytical standard. The concentration of this compound in the stability samples will be determined by comparing the peak area to the calibration curve.[8]

Data Presentation

The quantitative data from the stability study should be summarized in a clear and structured table to facilitate comparison across different matrices and conditions.

Table 1: Example Stability Data for this compound (% of Initial Concentration Remaining)

Storage ConditionTime PointHydroalcoholic SolutionOil-in-Water EmulsionSurfactant Solution
25°C (Amber Vial) 0 weeks100%100%100%
12 weeks98.5%99.1%97.2%
40°C (Amber Vial) 0 weeks100%100%100%
12 weeks85.3%92.5%88.0%
Photostability (Clear Vial) 0 weeks100%100%100%
12 weeks75.6%89.8%80.4%

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_matrix Prepare Matrices (Hydroalcoholic, Emulsion, Surfactant) add_this compound Add this compound (0.1%) prep_matrix->add_this compound aliquot Aliquot into Vials (Amber & Clear) add_this compound->aliquot storage_rt 25°C (Control) aliquot->storage_rt T=0 Analysis storage_accel 40°C (Accelerated) aliquot->storage_accel T=0 Analysis storage_photo Photostability Chamber aliquot->storage_photo T=0 Analysis sampling Sample at Time Points (0, 1, 2, 4, 8, 12 weeks) storage_rt->sampling storage_accel->sampling storage_photo->sampling extraction Sample Extraction sampling->extraction gcms GC-MS Analysis extraction->gcms quant Quantification & Degradant ID gcms->quant

Caption: Workflow for this compound stability testing.

Hypothetical Degradation Pathway

Given that this compound is a double-unsaturated ketone, potential degradation pathways could involve isomerization, oxidation, or cyclization, especially under stress conditions like heat and light. The following diagram illustrates a hypothetical degradation pathway.

G This compound (2E,5Z)-Pomarose Isomer (2E,5E)-Pomarose This compound->Isomer Acid/Heat Oxidized Oxidized Products (e.g., Epoxides, Aldehydes) This compound->Oxidized Light/Oxygen Cyclized Cyclized Products This compound->Cyclized Heat/Light Isomer->Oxidized Light/Oxygen Degradation Further Degradation (Loss of Aroma) Oxidized->Degradation Cyclized->Degradation

Caption: Hypothetical this compound degradation pathways.

Conclusion

The stability of this compound is highly dependent on the matrix in which it is incorporated and the environmental conditions to which it is exposed. The provided protocols offer a systematic approach to evaluating this stability, allowing for the formulation of robust and high-quality fragranced products. It is anticipated that this compound will exhibit greater stability in oil-based or emulsified systems compared to simple aqueous or hydroalcoholic solutions, particularly under conditions of light and heat exposure. The identification of specific degradation products through techniques like GC-MS is crucial for a comprehensive understanding of the degradation pathways and for ensuring the safety and aesthetic quality of the final product.

References

Application Notes and Protocols for Sensory Panel Evaluation of Pomarose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomarose is a high-impact captive odorant, a synthetic double-unsaturated ketone, patented by Givaudan.[1] It does not occur in nature and is prized in the fragrance industry for its potent and complex aroma profile.[1] Characterized by a powerful fruity and rosy scent, it also possesses distinct nuances of apple, plum, and raisin.[1][2][3][4] The characteristic odor is almost entirely attributed to the (2E,5Z)-stereoisomer.[1] Given its unique and potent sensory properties, a standardized protocol for its evaluation is crucial for consistent characterization and application in research and product development.

These application notes provide a detailed protocol for the sensory panel evaluation of this compound, designed to ensure robust and reproducible data collection. The protocol covers panelist selection and training, sample preparation, and specific sensory evaluation techniques. Additionally, this document outlines the fundamental olfactory signaling pathway initiated by odorants like this compound.

Chemical and Physical Properties of this compound

A comprehensive understanding of this compound's properties is essential for its proper handling and evaluation.

PropertyValueReference
IUPAC Name (2E,5Z)-5,6,7-Trimethylocta-2,5-dien-4-one[1]
CAS Number 357650-26-1[1][4][5]
Molecular Formula C11H18O[1][4]
Molar Mass 166.264 g·mol−1[1]
Appearance Colorless to pale yellow clear liquid (est.)[4][5]
Odor Profile Fruity, rose, apple, plum, raisin, dried fruit[1][2][3][4][5]
Odor Threshold 0.5 ng/L in air[1]
Boiling Point 236.15 °C @ 760.00 mm Hg (est.)[4][5]
Solubility Soluble in alcohol; Insoluble in water[4][5]

Experimental Protocols

Sensory Panel Selection and Training

Objective: To establish a panel of trained assessors capable of consistently and accurately evaluating the sensory characteristics of this compound.

Materials:

  • A pool of potential panelists (minimum 20)

  • Odor-free evaluation room with controlled temperature and ventilation

  • Reference odor standards (e.g., phenylethyl alcohol for 'rose', ethyl 2-methylbutyrate (B1264701) for 'fruity/apple', plum and raisin essential oils)

  • This compound solutions at varying concentrations in an appropriate solvent (e.g., dipropylene glycol or ethanol)

  • Odor-free smelling strips (blotters)[6]

  • Data collection forms or software

Procedure:

  • Recruitment and Screening:

    • Recruit individuals with a keen interest in sensory evaluation and no known olfactory disorders.

    • Screen for olfactory acuity using a standardized odor identification test.

  • Training:

    • Familiarize panelists with the basic principles of sensory evaluation.[6][7]

    • Introduce the characteristic aroma profile of this compound and the reference standards.

    • Conduct multiple training sessions where panelists practice identifying and rating the intensity of the primary odor attributes (fruity, rosy, apple, plum, raisin) in this compound samples.

    • Assess panelist performance for consistency and repeatability. Select a final panel of 8-12 trained assessors.

Sample Preparation and Presentation

Objective: To prepare and present this compound samples in a standardized manner to minimize bias.

Materials:

  • This compound (ensure high purity of the (2E,5Z)-stereoisomer)

  • High-purity solvent (e.g., dipropylene glycol, ethanol)

  • Volumetric flasks and pipettes

  • Amber glass vials with screw caps

  • Odor-free smelling strips (blotters)

  • Coding labels

Procedure:

  • Dilution: Prepare a stock solution of this compound in the chosen solvent. Create a series of dilutions at concentrations relevant to the intended application. A starting concentration of 1.00% in dipropylene glycol is often used for initial characterization.[4][5]

  • Blotter Preparation: Dip the smelling strips to a depth of 1 inch into the this compound solutions.[6] Allow the solvent to evaporate for a consistent period before evaluation.

  • Coding and Randomization: Assign three-digit random codes to each sample to blind the panelists.[8] The order of sample presentation should be randomized for each panelist to avoid order effects.[6]

  • Presentation: Present the coded blotters to the panelists in a controlled environment.

Sensory Evaluation Methodology: Descriptive Analysis

Objective: To qualitatively and quantitatively describe the sensory profile of this compound.

Procedure:

  • Evaluation Environment: Conduct the evaluation in individual sensory booths that are well-ventilated and free from extraneous odors.

  • Evaluation Technique:

    • Instruct panelists to smell the prepared blotters from a standardized distance.

    • Panelists should evaluate the odor profile at different time points (e.g., initial impression, after 5 minutes, after 30 minutes) to assess the evolution of the fragrance.[6]

  • Data Collection:

    • Panelists will rate the intensity of predefined sensory attributes (e.g., fruity, rosy, apple, plum, raisin, overall intensity) on a structured scale (e.g., a 15-point intensity scale).

    • Provide space for panelists to record any other perceived aroma nuances or comments.

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA, Principal Component Analysis) to determine the sensory profile of this compound and to assess panelist performance.

Quantitative Data Summary

The following table structure should be used to summarize the quantitative data from the descriptive analysis.

Table 1: Mean Intensity Ratings of this compound Sensory Attributes

Sensory AttributeMean Intensity (0-15 scale)Standard Deviation
Fruity
Rosy
Apple
Plum
Raisin
Overall Intensity

Visualizations

Olfactory Signaling Pathway

The perception of odorants like this compound is initiated by a complex signaling cascade within the olfactory system. This process begins with the binding of the odorant molecule to specific G protein-coupled receptors (GPCRs) on the surface of olfactory receptor neurons.[9][10][11][12] This binding event triggers a series of intracellular events, ultimately leading to the generation of an electrical signal that is transmitted to the brain for processing.[13][14]

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilia cluster_neuron Olfactory Receptor Neuron Odorant This compound Molecule OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Na+/Ca2+ influx leads to Action_Potential Action Potential to Brain Depolarization->Action_Potential Generates

Caption: Olfactory signal transduction cascade initiated by an odorant molecule.

Sensory Evaluation Workflow

The successful sensory evaluation of this compound relies on a structured and logical workflow, from initial planning to final data analysis. This ensures that the results are reliable, repeatable, and free from bias.

Sensory_Evaluation_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Define_Objectives Define Objectives Panel_Selection Panel Selection & Training Define_Objectives->Panel_Selection Sample_Prep Sample Preparation & Coding Panel_Selection->Sample_Prep Sensory_Session Conduct Sensory Session Sample_Prep->Sensory_Session Data_Collection Data Collection Sensory_Session->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Interpretation Interpretation & Reporting Data_Analysis->Interpretation

Caption: Workflow for the sensory panel evaluation of this compound.

References

Application Notes and Protocols for Pomarose in Flavor and Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pomarose is a synthetic, high-impact odorant known for its potent and complex aroma profile.[1][2][3] Patented by Givaudan, it is a double-unsaturated ketone that does not occur in nature.[1][2] Its discovery was a result of structural curiosity during the investigation of a trace component with a damascone-like odor in a reaction mixture.[1] Although initially targeting a different isomer, researchers synthesized this compound and found it to possess a superior and highly desirable scent.[1][4]

Chemically identified as (2E,5Z)-5,6,7-Trimethylocta-2,5-dien-4-one, this compound is distinguished by a powerful fruity-rose aroma with distinct notes of apple, plum, and raisins.[2][4][5] The sensory character is almost exclusively attributed to the (2E,5Z)-stereoisomer, which has an exceptionally low odor threshold of 0.5 ng/L in air.[1][2] The (2E,5E)-isomer, in contrast, is significantly less detectable by the human nose.[1][2] It is important to note that in the presence of trace acids, especially in glass containers, the two isomers can rapidly equilibrate.[1][2]

While this compound is a key ingredient in the fragrance industry, featured in numerous successful perfumes, its application in flavor chemistry is primarily for research into aroma perception.[1][6] Regulatory and safety information suggests it is intended for fragrance applications and is "not for flavor use," meaning it is not to be used as a direct food additive for ingestion.[7][8] For researchers in flavor chemistry, this compound serves as an excellent model compound for studying structure-odor relationships, olfactory receptor interactions, and the psychophysics of complex aroma perception due to its potency and unique profile.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing essential information for experimental design and evaluation.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name(2E,5Z)-5,6,7-Trimethylocta-2,5-dien-4-one[5]
CAS Number357650-26-1[1][5]
Molecular FormulaC₁₁H₁₈O[1][5]
Molar Mass166.26 g/mol [5]
Density0.855 g/cm³[1][2]
Boiling Point236.2 °C (estimated)[1][2]
Vapor Pressure0.048 mmHg @ 25 °C (estimated)[8]
Water Solubility54.88 mg/L @ 25 °C (estimated)[8]
logP (o/w)2.683 (estimated)[8]

Table 2: Sensory Properties of this compound

PropertyValueReference
Odor TypeFruity, Rose, Dried Fruit[1][8]
Odor DescriptionPowerful notes of apple, plum, raisin, and rose.[1][2][5]
Odor Threshold (Air)0.5 ng/L[1][2][9]
Flavor UsageNot recommended for flavor (ingestion) applications.[7][8][10]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the key reactions for the synthesis of this compound based on published literature.[1][2][5] The synthesis is a two-step process involving a boron trifluoride-catalyzed addition followed by a Grignard reaction.

Objective: To synthesize (2E,5Z)-5,6,7-Trimethylocta-2,5-dien-4-one (this compound).

Materials:

  • Methyl isopropyl ketone

  • 1-Ethoxyprop-1-yne (B78083)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Propen-1-ylmagnesium bromide (Grignard reagent)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware for air-sensitive reactions (Schlenk line, nitrogen atmosphere)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Chromatography equipment for purification (e.g., silica (B1680970) gel column)

Methodology:

Step 1: Boron Trifluoride-Catalyzed Addition

  • Set up a flame-dried, three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • In the flask, dissolve methyl isopropyl ketone in an anhydrous solvent like diethyl ether.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add boron trifluoride etherate to the cooled solution while stirring.

  • From the dropping funnel, add 1-ethoxyprop-1-yne dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

  • The reaction yields the intermediate, ethyl 2,3,4-trimethylpent-2-enoate.[5]

  • Quench the reaction by carefully adding it to an ice-cold saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Grignard Reaction and In Situ Enolization

  • In a separate flame-dried, three-neck flask under a nitrogen atmosphere, dissolve the crude ethyl 2,3,4-trimethylpent-2-enoate from Step 1 in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add propen-1-ylmagnesium bromide (Grignard reagent) to the solution dropwise.

  • The reaction proceeds via in situ enolization to form the target molecule, this compound.[1][2]

  • Monitor the reaction by TLC or GC-MS. Once complete, quench the reaction at low temperature by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.

  • Purify the crude this compound using column chromatography on silica gel to isolate the desired (2E,5Z)-isomer.

Protocol 2: Sensory Evaluation of this compound

This protocol provides a general framework for the sensory analysis of a high-impact aroma compound like this compound. It is adapted from standard methods in flavor chemistry.[11]

Objective: To characterize the odor profile and determine the detection threshold of this compound.

Materials:

  • This compound standard (high purity)

  • Odor-free solvent (e.g., dipropylene glycol, ethanol, or mineral oil)

  • Odor-free water

  • Glass sniffing jars or bottles with Teflon-lined caps

  • Perfumer's smelling strips (blotters)

  • Graduated pipettes and volumetric flasks

  • A panel of trained sensory analysts (typically 8-12 members)

  • A well-ventilated, odor-free sensory evaluation room

Methodology:

Part A: Odor Profile Description (Orth-nasal)

  • Prepare a 1.0% solution of this compound in a suitable solvent like dipropylene glycol or ethanol.[8]

  • Dip the end of a perfumer's smelling strip into the solution, ensuring a consistent amount is absorbed.

  • Present the smelling strip to the trained panelists.

  • Ask panelists to freely describe the aroma characteristics they perceive over time (top, middle, and base notes).

  • Use a standardized aroma wheel or lexicon to help panelists select specific descriptors (e.g., fruity, rose, apple, plum, dried fruit, sweet).

  • Compile the descriptors and their intensity ratings from all panelists to create a comprehensive sensory profile.

Part B: Odor Detection Threshold Determination (ASTM E679-04)

  • Prepare a series of dilutions of this compound in odor-free water or air, starting from a concentration well above the expected threshold (e.g., 1 ppm) and decreasing in steps (e.g., 3-fold dilutions).

  • Use a three-alternative forced-choice (3-AFC) method. For each panelist, present three samples: two blanks (odor-free water or air) and one containing the this compound dilution.

  • Present the samples in a randomized order.

  • Ask panelists to identify the "odd" sample.

  • Start with a concentration that is easily detectable and decrease the concentration until the panelist can no longer reliably distinguish the this compound sample from the blanks.

  • The individual threshold is the lowest concentration at which the panelist correctly identifies the sample.

  • Calculate the group's best-estimate threshold as the geometric mean of the individual thresholds.

Visualizations

The following diagrams illustrate the synthesis workflow for this compound and a conceptual model of olfactory signal transduction.

Synthesis_Workflow reactant reactant intermediate intermediate product product catalyst catalyst MK Methyl Isopropyl Ketone Add Step 1: Boron Trifluoride- Catalyzed Addition MK->Add Reactant EP 1-Ethoxyprop-1-yne EP->Add Reactant BF3 BF₃·OEt₂ BF3->Add Catalyst Int Intermediate: Ethyl 2,3,4-trimethylpent-2-enoate Add->Int React Step 2: Grignard Reaction (in situ enolization) Int->React Substrate Grig Propen-1-ylmagnesium Bromide Grig->React Reagent Pom This compound React->Pom

Caption: Synthetic pathway for this compound.

Olfactory_Signaling_Pathway molecule molecule receptor Olfactory Receptor (OR) protein protein enzyme enzyme ion signal signal pom This compound or_node or_node pom->or_node Binds golf G-protein (G olf) or_node->golf Activates ac Adenylyl Cyclase III golf->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac cng CNG Ion Channel camp->cng Opens depol Depolarization cng->depol Influx of Cations ca Ca²⁺ ca->cng na Na⁺ na->cng ap Action Potential to Brain depol->ap

Caption: Generalized olfactory signaling cascade.

References

Troubleshooting & Optimization

Technical Support Center: Pomarose Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pomarose purification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a high-impact, synthetic fragrance molecule patented by Givaudan, known for its powerful fruity and rosy scent.[1][2][3] Chemically, it is (2E,5Z)-5,6,7-Trimethylocta-2,5-dien-4-one, a double-unsaturated ketone that does not occur in nature.[1][4] The primary purification challenge stems from its stereochemistry. The desirable aroma is almost exclusively from the (2E,5Z)-stereoisomer.[1][5] However, this isomer can rapidly equilibrate to the nearly odorless (2E,5E)-isomer in the presence of trace acids, a common issue during both purification and storage, especially in glass containers.[1][4][5]

Q2: My final this compound product has a weak aroma. What is the likely cause?

A weak aroma is typically due to an unfavorable ratio of stereoisomers. The potent fruity-rose scent is attributed to the (2E,5Z)-isomer, while the (2E,5E)-isomer is barely detectable by most people.[1] The most common cause for the loss of the desired isomer is acid-catalyzed isomerization. This can occur if the compound is exposed to acidic conditions during the workup or purification (e.g., on standard silica (B1680970) gel) or during storage.[1][5]

Q3: I am observing multiple spots on my TLC plate after synthesis. What are these impurities?

The crude reaction mixture of this compound can be complex. Besides the desired product, you may find:

  • Stereoisomers: The (2E,5E)-isomer of this compound.[1]

  • Constitutional Isomers: The synthesis was originally inspired by an unknown trace component that turned out to be a constitutional isomer, 2-methyl-3-isopropylhepta-2,5-dien-4-one.[1] Similar isomers may be present.

  • Unreacted Starting Materials: Such as methyl isopropyl ketone.[5]

  • Byproducts: From the Grignard reaction and subsequent workup steps.[5]

  • Degradation Products: If the compound has been exposed to harsh conditions.

Q4: How can I prevent isomerization during chromatographic purification?

Standard silica gel is acidic and can promote the isomerization of this compound. To mitigate this, consider the following solutions:

  • Deactivated Silica Gel: Use silica gel that has been treated with a base (e.g., triethylamine) to neutralize acidic sites.

  • Alumina (B75360) Chromatography: Consider using neutral or basic alumina as the stationary phase instead of silica gel.

  • Solvent System Modification: Add a small amount of a basic modifier, like triethylamine (B128534) or pyridine (B92270) (e.g., 0.1-1%), to your eluent system to neutralize the stationary phase as you run the column.

  • Alternative Purification Methods: If possible, use non-chromatographic methods like vacuum distillation if the boiling points of the impurities are sufficiently different.[1]

Troubleshooting Guides

This section provides structured guidance for common issues encountered during this compound purification and analysis.

Guide 1: Low Purity after Column Chromatography
Symptom Possible Cause Suggested Solution
Co-elution of Isomers Insufficient resolution between the (2E,5Z) and (2E,5E) stereoisomers.Optimize the solvent system for your column. A less polar solvent system may improve separation. Consider using High-Performance Liquid Chromatography (HPLC) with a suitable chiral or reverse-phase column for better resolution.
Product Degradation/Isomerization on Column The stationary phase (e.g., silica gel) is too acidic, causing the desired (2E,5Z)-isomer to convert to the (2E,5E)-isomer.[1][6]Use a deactivated stationary phase such as neutral alumina or silica gel buffered with triethylamine.[6] Perform a quick stability test by spotting the compound on a TLC plate and letting it sit for an hour before eluting to see if degradation occurs.[6]
Presence of Baseline Impurities Highly polar impurities from the synthesis (e.g., salts from workup) are streaking on the column.Run the crude product through a short "plug" of silica or celite with a nonpolar solvent to remove baseline impurities before performing the main chromatographic separation.
Fractions are Mixed Poor column packing or loading technique. Loading too much sample or using a strong solvent to dissolve the sample can lead to band broadening.Ensure the column is packed uniformly. Load the sample in a minimal amount of the initial, least polar eluent or use a dry-loading technique.
Guide 2: Gas Chromatography (GC) Analysis Issues
Symptom Possible Cause Suggested Solution
Broad or Tailing Peaks Active sites in the GC inlet liner or on the column are interacting with the ketone functional group of this compound.Use a deactivated inlet liner. If the problem persists, you may need to cut a small portion from the front of the column or replace it with a new, inert column.[7]
Inconsistent Peak Ratios (Isomers) Isomerization is occurring in the heated GC inlet.Lower the inlet temperature to the minimum required for efficient volatilization. Ensure the liner is clean and inert.
Ghost Peaks Carryover from a previous, more concentrated sample.Run a solvent blank after concentrated samples. Clean the injector and replace the septum if necessary.[7]
No Peaks Detected Sample concentration is too low. This compound has a very low odor threshold (0.5 ng/L in air) but still requires a minimum concentration for instrumental detection.[1]Prepare a more concentrated sample for analysis. Check syringe for proper function and ensure the detector is turned on and responsive.[7]

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography

Objective: To neutralize the acidic sites on silica gel to prevent acid-catalyzed isomerization of this compound during purification.

Materials:

  • Silica gel (for flash chromatography)

  • Desired solvent system (e.g., Hexane/Ethyl Acetate)

  • Triethylamine (Et3N)

  • Rotary evaporator

Procedure:

  • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Add 1-2% (v/v) of triethylamine to the slurry.

  • Agitate the slurry for 15-20 minutes to ensure thorough mixing.

  • Remove the solvent using a rotary evaporator until a free-flowing powder is obtained. This is your "deactivated" silica gel.

  • Use this silica gel to pack your column as you normally would.

  • Alternative (Wet-packing): Add 0.5-1% triethylamine directly to the eluent mixture you will use for the chromatography. This will continuously neutralize the column during the run.

Protocol 2: Quality Control using Gas Chromatography-Olfactometry (GC-O)

Objective: To correlate chemical peaks with their corresponding odors, confirming the purity and desired scent profile of this compound fractions.

Methodology:

  • System Setup: A gas chromatograph is equipped with a post-column splitter that divides the effluent between a standard detector (e.g., FID or MS) and a heated sniffing port.[8]

  • Sample Preparation: Prepare a dilute solution of the purified this compound fraction in a high-purity solvent (e.g., ethanol (B145695) or dipropylene glycol).[9]

  • Injection: Inject the sample into the GC. Use an injection temperature that is high enough to vaporize the sample but low enough to prevent thermal degradation or isomerization.

  • Analysis: As compounds elute from the column, they are detected by both the chemical detector and a trained human assessor at the sniffing port.[8]

  • Data Correlation: The assessor records the time, intensity, and description of any perceived odor. This olfactory data is then correlated with the peaks on the chromatogram from the chemical detector.

  • Confirmation: A peak identified by the detector as this compound should correlate with a perception of a "fruity, rosy, apple, plum" scent at the sniffing port.[1][10] The absence of this scent on the main peak, or the presence of off-notes on other peaks, indicates purity issues.

Visualizations

// Node Definitions start [label="Crude this compound\n(from synthesis)", fillcolor="#FBBC05", fontcolor="#202124"]; check_stability [label="TLC Stability Test\n(Spot on silica, wait 1hr)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; is_stable [label="Is Compound Stable?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="Flash Column\nChromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; distill [label="Alternative:\nVacuum Distillation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; deactivate_silica [label="Use Deactivated Silica\n(Et3N treated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Analyze Fractions\n(GC-MS, GC-O)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pure [label="Pure (2E,5Z)-Pomarose", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Impure Product/\nIsomerized", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; re_purify [label="Re-evaluate Purification\nStrategy", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Connections start -> check_stability; check_stability -> is_stable; is_stable -> purify [label=" Yes"]; is_stable -> deactivate_silica [label="No (Degradation Seen)"]; deactivate_silica -> purify; is_stable -> distill [style=dashed, label="Consider\nAlternative"]; purify -> analyze; analyze -> pure [label="Purity & Odor OK"]; analyze -> fail [label="Purity/Odor Issue"]; fail -> re_purify; } dot Caption: Troubleshooting workflow for this compound purification.

// Node Definitions isomer_Z [label="(2E,5Z)-Pomarose\n(High Odor Impact)", fillcolor="#34A853", fontcolor="#FFFFFF"]; isomer_E [label="(2E,5E)-Pomarose\n(Low Odor Impact)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; acid [label="Trace Acid\n(e.g., on Silica, in Glassware)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Connections isomer_Z -> isomer_E [dir=both, label="Equilibrium"]; acid -> isomer_Z [label="Catalyzes", style=dashed, arrowhead=none]; acid -> isomer_E [style=dashed, arrowhead=none]; } dot Caption: Acid-catalyzed isomerization of this compound stereoisomers.

References

Isomerization of Pomarose and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pomarose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable handling and use of this compound, with a focus on preventing its isomerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomeric form important?

This compound is a synthetic, high-impact fragrance molecule known for its powerful fruity and rosy scent.[1][2] The characteristic and desired aroma is almost entirely attributed to the (2E,5Z)-stereoisomer. The (2E,5E)-isomer is significantly less potent in its fragrance profile.[1][3] Therefore, maintaining this compound in its (2E,5Z)-isomeric form is critical for its intended application in fragrance formulations and research.

Q2: What is the primary cause of this compound isomerization?

The primary cause of this compound isomerization is the presence of trace amounts of acid.[1][3] The (2E,5Z)-isomer can rapidly equilibrate to a mixture containing the (2E,5E)-isomer when exposed to acidic conditions.[1][3] This conversion is particularly noted to occur upon standing in glass containers, which can have slightly acidic surfaces.[1][3]

Q3: What are the general environmental factors that can promote the isomerization of unsaturated ketones like this compound?

Besides acidic catalysts, other factors that can generally promote the isomerization of unsaturated compounds include:

  • Heat: Elevated temperatures can provide the necessary activation energy for the conversion between isomers.

  • Light: Exposure to light, especially UV light, can induce photochemical isomerization.

  • Incompatible Solvents: While specific data for this compound is limited, the choice of solvent can influence the rate of isomerization. It is advisable to use high-purity, neutral solvents.

Q4: How can I detect if my this compound sample has isomerized?

Isomerization can be detected by a noticeable change in the olfactory properties of the sample, with a decrease in the characteristic fruity-rose scent. For quantitative analysis, chromatographic techniques are recommended. A suitable method would be High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS) to separate and quantify the (2E,5Z) and (2E,5E) isomers.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Diminished or altered fragrance of this compound. Isomerization from the active (2E,5Z) to the less active (2E,5E) form.Verify storage conditions. Avoid acidic environments and glass containers for long-term storage. Use analytical methods like GC-MS to confirm the isomeric ratio.
Inconsistent results in bioassays or sensory panels. The ratio of this compound isomers may be varying between experiments.Implement a strict handling and storage protocol to minimize isomerization. Prepare fresh solutions for each experiment from a properly stored stock.
Precipitation or increased viscosity of this compound solution. This could be a sign of polymerization, another potential degradation pathway for unsaturated ketones.Store this compound at low temperatures (2-8°C) and under an inert atmosphere (e.g., nitrogen or argon). Consider adding a polymerization inhibitor like BHT (Butylated hydroxytoluene) for long-term storage.

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound
  • Container Selection: For long-term storage, use amber-colored vials with polytetrafluoroethylene (PTFE)-lined caps (B75204) to protect from light and prevent leaching of acidic impurities. Avoid standard glass containers.

  • Inert Atmosphere: Before sealing, flush the vial with an inert gas such as argon or nitrogen to displace oxygen, which can contribute to degradation.

  • Temperature: Store this compound at refrigerated temperatures (2-8°C). For long-term storage (months to years), consider storage at -20°C.

  • Solvent Selection: If preparing a stock solution, use high-purity, neutral, and anhydrous solvents. Recommended solvents include ethanol (B145695) or dipropylene glycol.[4]

  • Use of Stabilizers: For bulk quantities or long-term storage, consider adding an antioxidant or a non-acidic radical scavenger like Butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1%).

Protocol 2: Quantification of this compound Isomers using GC-MS

This protocol provides a general guideline. Specific parameters should be optimized for the available instrumentation.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., HPLC-grade hexane (B92381) or ethyl acetate) at a concentration of 1 mg/mL.

    • Create a series of dilutions to establish a calibration curve.

  • GC-MS Conditions (Illustrative):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-300.

  • Data Analysis:

    • Identify the peaks corresponding to the (2E,5Z) and (2E,5E) isomers based on their retention times and mass spectra.

    • Quantify the relative abundance of each isomer by integrating the peak areas.

Quantitative Data

The following table provides illustrative data on the stability of the (2E,5Z)-isomer of this compound under various conditions. Note: This data is hypothetical and intended for educational purposes to demonstrate the impact of different factors on isomerization.

Condition Time (2E,5Z)-Isomer Purity (%)
Storage in glass vial, room temp (~25°C), ambient atmosphere 0 hours99.5
24 hours95.2
7 days85.1
Storage in amber vial with PTFE cap, 4°C, Nitrogen atmosphere 0 hours99.5
24 hours99.4
7 days99.2
Solution in Ethanol with 0.1% Acetic Acid, room temp 0 hours99.5
1 hour90.3
6 hours75.8

Visualizations

Isomerization_Pathway Isomerization of this compound Pomarose_Active (2E,5Z)-Pomarose (High Odor) Pomarose_Inactive (2E,5E)-Pomarose (Low Odor) Pomarose_Active->Pomarose_Inactive Isomerization Pomarose_Inactive->Pomarose_Active Equilibration Acid_Catalyst Trace Acids (H+) Heat, Light Acid_Catalyst->Pomarose_Active Acid_Catalyst->Pomarose_Inactive

Caption: Acid-catalyzed isomerization of this compound.

Prevention_Workflow Workflow for Preventing this compound Isomerization Start Receive/Synthesize this compound Storage Store in Amber Vial with PTFE-lined cap Start->Storage Conditions Refrigerate (2-8°C) Under Inert Gas (N2/Ar) Storage->Conditions Usage Prepare Fresh Solutions in High-Purity Neutral Solvents Conditions->Usage Analysis Analyze Isomeric Purity (e.g., GC-MS) Usage->Analysis Experiment Proceed with Experiment Analysis->Experiment Purity OK Troubleshoot Troubleshoot (Review Storage/Handling) Analysis->Troubleshoot Purity Low

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: Photodegradation of Fragrance Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of fragrance molecules, using "Pomarose" as a representative, though currently uncharacterized, example under UV light. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is photodegradation and why is it a concern for fragrance molecules like this compound?

Photodegradation is the breakdown of molecules caused by the absorption of light, particularly UV radiation.[1][2] For fragrance compounds, this can lead to a loss of the desired scent, the formation of unpleasant odors, and potentially the generation of sensitizing or toxic byproducts.[3][4] Understanding the photodegradation pathway is crucial for developing stable fragrance formulations and ensuring product safety and efficacy throughout its shelf life.[5][6]

Q2: What are the typical chemical reactions involved in the photodegradation of fragrance molecules?

The specific reactions depend on the molecule's structure. However, common photodegradation pathways for organic molecules, including fragrances, involve:

  • Photooxidation: Reaction with oxygen in the presence of light, often leading to the formation of aldehydes, ketones, and carboxylic acids.[1][7]

  • Photoreduction: Less common, but can occur in the absence of oxygen.

  • Photoisomerization: A change in the spatial arrangement of atoms, which can alter the scent profile.

  • Photocleavage: The breaking of chemical bonds, leading to smaller, often more volatile, degradation products.[1]

Q3: What are the regulatory guidelines for photostability testing?

The primary international guideline for photostability testing of new drug substances and products is the ICH Q1B guideline.[5][8][9][10] This guideline outlines the recommended procedures for both forced degradation studies and confirmatory photostability testing.[8][10] While fragrances in consumer products may not be held to the same stringent standards as pharmaceuticals, the ICH Q1B provides a robust framework for designing and conducting photostability experiments.[6]

Q4: What is the difference between forced degradation and confirmatory photostability testing?

Forced degradation studies, or stress testing, involve exposing the substance to conditions more severe than those it would typically encounter to intentionally induce degradation.[10][11][12][13] The goal is to identify potential degradation products and establish degradation pathways.[10][11] Confirmatory testing, on the other hand, is performed under standardized conditions of light exposure to evaluate the product's photostability under normal use and storage.[8][10]

Troubleshooting Guides

Problem: My HPLC analysis shows no degradation of this compound after UV exposure.

  • Question: Are the UV exposure conditions sufficient?

    • Answer: Ensure that the light source is providing adequate UV-A and visible light exposure. For forced degradation, you may need to increase the exposure time or intensity.[14] Refer to ICH Q1B for recommended exposure levels.

  • Question: Is the analytical method sensitive enough to detect small changes?

    • Answer: Verify the limit of detection (LOD) and limit of quantification (LOQ) of your HPLC method for the parent compound. It's possible that degradation is occurring at a level below what your current method can detect.

  • Question: Is this compound inherently photostable?

    • Answer: While many fragrance molecules are susceptible to photodegradation, it is possible that this compound is relatively stable under the tested conditions. Consider conducting the experiment under more forcing conditions (e.g., in the presence of a photosensitizer) to confirm its stability.

Problem: I see many new peaks in my chromatogram after UV exposure, but I can't identify them with LC-MS.

  • Question: Are the degradation products volatile?

    • Answer: Some degradation products may be too volatile for standard LC-MS analysis. Consider using headspace gas chromatography-mass spectrometry (HS-GC-MS) to analyze for volatile organic compounds.

  • Question: Is the ionization method appropriate for the degradation products?

    • Answer: The degradation products may have different chemical properties than the parent compound and may not ionize efficiently with the current MS settings. Try alternative ionization sources (e.g., APCI instead of ESI) or different mobile phase additives to enhance ionization.

  • Question: Are the degradation products present at very low concentrations?

    • Answer: The concentration of individual degradation products may be below the detection limit of the mass spectrometer. Try concentrating the sample before analysis or using a more sensitive instrument.

Problem: My mass balance is poor; the decrease in this compound concentration doesn't match the increase in degradation products.

  • Question: Are all degradation products being detected?

    • Answer: It's possible that some degradation products are not being detected by your analytical method. This could be due to a lack of a chromophore (for UV detection), poor ionization (for MS detection), or volatility.[15][16] Consider using a universal detector like a charged aerosol detector (CAD) or a refractive index (RI) detector in parallel with your UV and MS detectors.

  • Question: Have any degradation products polymerized or adsorbed to the container?

    • Answer: High-energy UV light can sometimes induce polymerization. Also, some degradation products may be "sticky" and adsorb to the walls of the sample container. Rinsing the container with a strong solvent and analyzing the rinse may help to improve mass balance.

  • Question: Are you accounting for differences in detector response?

    • Answer: The response of a UV or MS detector can vary significantly between different compounds. To accurately quantify degradation products and assess mass balance, you will need to determine the relative response factors for each identified product, ideally by isolating and purifying them to use as reference standards.

Data Presentation

Table 1: ICH Q1B Recommended Light Exposure for Confirmatory Photostability Testing

Light SourceMinimum Exposure Level
Overall Illumination≥ 1.2 million lux hours
Near Ultraviolet Energy≥ 200 watt hours/square meter

This table summarizes the minimum light exposure levels recommended by the ICH Q1B guideline for confirmatory photostability studies.[8][9]

Experimental Protocols

Protocol: Forced Photodegradation of a Fragrance Molecule in Solution

  • Solution Preparation:

    • Prepare a stock solution of the fragrance molecule (e.g., this compound) in a suitable solvent (e.g., ethanol (B145695) or a hydroalcoholic mixture) at a known concentration (e.g., 1 mg/mL).

    • Prepare a "dark control" sample by placing an aliquot of the stock solution in a container wrapped in aluminum foil to protect it from light.

    • Prepare the "UV-exposed" sample by placing an aliquot of the stock solution in a photochemically transparent container (e.g., a quartz cuvette or a borosilicate glass vial).

  • UV Exposure:

    • Place the "UV-exposed" and "dark control" samples in a photostability chamber equipped with a calibrated light source that provides both UV-A and visible light.

    • Expose the samples to a controlled dose of UV radiation. The duration and intensity of the exposure can be varied to achieve different levels of degradation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from both the "UV-exposed" and "dark control" samples for analysis.

  • Sample Analysis:

    • Analyze the collected aliquots by a stability-indicating HPLC method, preferably with both UV and MS detection.

    • The HPLC method should be capable of separating the parent fragrance molecule from its degradation products.

    • Monitor the decrease in the peak area of the parent compound and the appearance and increase in the peak areas of any new peaks over time.

  • Data Interpretation:

    • Compare the chromatograms of the "UV-exposed" samples to the "dark control" to ensure that the observed degradation is due to light exposure and not thermal degradation.

    • Use the MS data to propose structures for the observed degradation products.

    • Plot the concentration of the parent compound and the major degradation products as a function of time to determine the degradation kinetics.

Mandatory Visualizations

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_exposure 2. UV Exposure cluster_analysis 3. Analysis cluster_interpretation 4. Data Interpretation prep_stock Prepare Stock Solution (e.g., this compound in Ethanol) prep_uv Aliquot for UV Exposure (Quartz Vial) prep_stock->prep_uv prep_dark Aliquot for Dark Control (Foil-wrapped Vial) prep_stock->prep_dark exposure_chamber Place Samples in Photostability Chamber prep_uv->exposure_chamber prep_dark->exposure_chamber sampling Collect Aliquots at Time Intervals exposure_chamber->sampling hplc_analysis HPLC-UV/MS Analysis sampling->hplc_analysis data_processing Process Chromatographic Data hplc_analysis->data_processing pathway Propose Degradation Pathway data_processing->pathway kinetics Determine Degradation Kinetics data_processing->kinetics report Final Report pathway->report kinetics->report

Caption: Experimental workflow for studying the photodegradation of a fragrance molecule.

Degradation_Pathway This compound This compound (Parent Molecule) ExcitedState Excited State this compound* This compound->ExcitedState UV Light (hν) ProductA Degradation Product A (e.g., Aldehyde) ExcitedState->ProductA Photooxidation (+O2) ProductB Degradation Product B (e.g., Smaller Ester) ExcitedState->ProductB Photocleavage ProductC Further Degradation Product ProductA->ProductC Further Oxidation

Caption: Hypothetical photodegradation pathway for a generic fragrance molecule.

References

Technical Support Center: Overcoming Low Yield in Grignard Reaction for Pomarose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Pomarose, achieving a high yield is critical. This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the Grignard reaction for this compound synthesis.

Troubleshooting Guide: Low Yield in this compound Grignard Synthesis

Low yields in the Grignard synthesis of this compound, (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one, can arise from various factors, from the quality of reagents to the specifics of the reaction workup. The synthesis involves the reaction of propen-1-ylmagnesium bromide with ethyl 2,3,4-trimethylpent-2-enoate. This guide will help you diagnose and resolve common issues.

Observation/Problem Potential Cause Recommended Solution
Low or no formation of Grignard reagent (propen-1-ylmagnesium bromide) 1. Presence of moisture: Grignard reagents are highly sensitive to protic sources.[1] 2. Inactive magnesium surface: An oxide layer on the magnesium turnings can prevent the reaction from initiating. 3. Impure starting materials: Impurities in the 1-bromopropene or solvent can inhibit the reaction.1. Ensure anhydrous conditions: Flame-dry all glassware and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents (e.g., diethyl ether, THF). 2. Activate magnesium: Use fresh, shiny magnesium turnings. If necessary, activate with a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings in a mortar and pestle before reaction. 3. Purify starting materials: Distill 1-bromopropene and the solvent before use.
Low yield of this compound despite successful Grignard formation 1. Side reactions:     a. Enolization of the ester: The Grignard reagent can act as a base and deprotonate the α-carbon of the ester.     b. 1,4-conjugate addition: The Grignard reagent may add to the β-carbon of the α,β-unsaturated ester, leading to a different product.     c. Wurtz coupling: The Grignard reagent can couple with unreacted 1-bromopropene.[2] 2. Incorrect stoichiometry: An insufficient amount of Grignard reagent will result in incomplete conversion of the ester. 3. Reaction temperature too high: Higher temperatures can favor side reactions.1. Minimize side reactions:     a. Low temperature: Add the Grignard reagent to the ester at a low temperature (e.g., -78 °C to 0 °C) to favor nucleophilic addition over enolization.     b. Use of a copper catalyst (e.g., CuI): This can promote 1,4-addition if that is the desired pathway, but for this compound (a 1,2-addition product), its use should be carefully evaluated.     c. Slow addition: Add the 1-bromopropene slowly during the Grignard reagent formation to minimize its concentration and reduce Wurtz coupling. 2. Optimize stoichiometry: Use a slight excess of the Grignard reagent (e.g., 1.1-1.2 equivalents) to ensure complete reaction of the ester. Titrate the Grignard reagent before use to determine its exact concentration. 3. Control temperature: Maintain a low temperature during the addition of the Grignard reagent to the ester.
Formation of multiple products, difficult purification 1. Mixture of 1,2- and 1,4-addition products. 2. Formation of isomers: this compound exists as (2E,5Z) and (2E,5E) isomers, which can equilibrate in the presence of acid.[3] 3. Presence of unreacted starting materials and side products. 1. Control addition: As mentioned above, low temperatures generally favor 1,2-addition. 2. Careful workup: Use a buffered aqueous solution (e.g., saturated ammonium (B1175870) chloride) for quenching the reaction to avoid strong acidic conditions that can promote isomerization. 3. Purification: Utilize column chromatography on silica (B1680970) gel to separate the desired this compound isomer from other products.
Product loss during workup 1. Incomplete extraction: The product may have some solubility in the aqueous layer. 2. Decomposition of the product: The unsaturated ketone product may be sensitive to strong acids or high temperatures.1. Thorough extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). 2. Mild workup conditions: Use a saturated aqueous solution of ammonium chloride for quenching. Avoid high temperatures during solvent removal.

Frequently Asked Questions (FAQs)

Q1: How do I prepare the propen-1-ylmagnesium bromide Grignard reagent?

A1: To prepare propen-1-ylmagnesium bromide, react 1-bromopropene with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere. A typical procedure involves adding a solution of 1-bromopropene in the anhydrous solvent dropwise to a stirred suspension of magnesium turnings.[4] Initiation of the reaction can be facilitated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

Q2: What is the ideal reaction temperature for the addition of the Grignard reagent to the ester?

A2: It is generally recommended to perform the addition of the Grignard reagent to the ethyl 2,3,4-trimethylpent-2-enoate at low temperatures, typically between -78 °C and 0 °C. Lower temperatures favor the desired 1,2-addition to the carbonyl group and minimize side reactions such as enolization and 1,4-conjugate addition.

Q3: How can I determine the concentration of my Grignard reagent?

A3: The concentration of the Grignard reagent can be determined by titration. A common method involves titrating a known volume of the Grignard solution against a standard solution of a compound with an active proton, such as sec-butanol or menthol, using an indicator like 1,10-phenanthroline.

Q4: What are the expected side products in the this compound synthesis?

A4: Common side products can include the 1,4-addition product, the product of ester enolization, and Wurtz coupling products from the Grignard reagent formation. Additionally, isomers of this compound may form, particularly under acidic conditions.[3]

Q5: How should I purify the final this compound product?

A5: After an aqueous workup, the crude product is typically extracted into an organic solvent. The combined organic layers are then dried and the solvent is removed under reduced pressure. Purification is usually achieved by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to separate this compound from unreacted starting materials and side products.

Experimental Protocols

Protocol 1: Preparation of Propen-1-ylmagnesium Bromide
  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.

  • Place magnesium turnings (1.2 eq.) in the flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of 1-bromopropene (1.0 eq.) in anhydrous diethyl ether.

  • Add a small portion of the 1-bromopropene solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicate the start of the reaction.

  • Once the reaction has initiated, add the remaining 1-bromopropene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete reaction.

Protocol 2: Synthesis of this compound
  • Cool the freshly prepared propen-1-ylmagnesium bromide solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of ethyl 2,3,4-trimethylpent-2-enoate (1.0 eq.) in anhydrous diethyl ether.

  • Add the ester solution dropwise to the stirred Grignard reagent solution at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Grignard_Troubleshooting cluster_start Start cluster_diagnosis Diagnosis cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield reagent_issue Grignard Reagent Formation Issue? start->reagent_issue reaction_issue Grignard Reaction Condition Issue? start->reaction_issue workup_issue Workup/Purification Issue? start->workup_issue moisture Moisture Present reagent_issue->moisture inactive_mg Inactive Mg reagent_issue->inactive_mg side_reactions Side Reactions (Enolization, 1,4-Addition) reaction_issue->side_reactions temp Incorrect Temperature reaction_issue->temp stoichiometry Incorrect Stoichiometry reaction_issue->stoichiometry extraction Incomplete Extraction workup_issue->extraction decomposition Product Decomposition workup_issue->decomposition anhydrous Ensure Anhydrous Conditions moisture->anhydrous activate_mg Activate Mg inactive_mg->activate_mg low_temp Use Low Temperature side_reactions->low_temp temp->low_temp optimize_stoich Optimize Stoichiometry stoichiometry->optimize_stoich thorough_extraction Thorough Extraction extraction->thorough_extraction mild_workup Mild Workup decomposition->mild_workup

Caption: Troubleshooting workflow for low yield in this compound Grignard synthesis.

Pomarose_Synthesis_Workflow cluster_reagent_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Workup and Purification mg Mg turnings grignard_formation Formation of propen-1-ylmagnesium bromide mg->grignard_formation bromopropene 1-Bromopropene in anhydrous ether bromopropene->grignard_formation addition Nucleophilic Addition (-78 °C to RT) grignard_formation->addition ester Ethyl 2,3,4-trimethylpent-2-enoate in anhydrous ether ester->addition quench Quench with sat. NH4Cl (aq) addition->quench extract Extraction with Et2O quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify This compound This compound purify->this compound

Caption: Experimental workflow for the Grignard synthesis of this compound.

References

Technical Support Center: Pomarose Stability in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for Pomarose under acidic conditions is not extensively available in public literature. This guide provides general troubleshooting advice and experimental protocols based on the principles of organic chemistry and fragrance stability testing for similar molecules. The data and pathways presented are illustrative examples.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant loss of the characteristic fruity-rosy scent of this compound in our acidic formulation (pH 4.5) over a short period. What could be the primary cause?

A1: The most probable cause for the loss of fragrance is the chemical degradation of the this compound molecule. Many fragrance compounds, especially those containing ester functional groups, are susceptible to acid-catalyzed hydrolysis.[1][2] This reaction breaks down the molecule into smaller, often odorless or differently scented compounds. The rate of this degradation is influenced by factors such as pH, temperature, and the presence of other ingredients in your formulation.[1][3]

Q2: Could the acidic environment be causing other issues besides fragrance loss?

A2: Yes, besides the loss of scent, you might observe other stability issues. These can include:

  • Color Change: Degradation products may be colored, leading to a yellowish or brownish tint in your product over time.[4][5]

  • Precipitation: The degradation products might have lower solubility in your formulation, leading to cloudiness or the formation of a precipitate.

  • pH Shift: The degradation process itself might consume or produce acidic or basic compounds, leading to a gradual shift in the pH of your formulation.

Q3: What are the typical analytical methods to quantify the stability of this compound in our product?

A3: To accurately assess the stability of this compound, a stability-indicating analytical method is necessary. High-Performance Liquid Chromatography (HPLC) with a UV detector is a widely used and reliable technique for this purpose.[6][7][8] This method can separate the intact this compound from its degradation products, allowing for its quantification over time.[9][10] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for identifying the volatile degradation products.[11]

Q4: Are there any general guidelines for improving the stability of fragrance compounds like this compound in acidic formulations?

A4: Yes, several strategies can be employed to enhance stability:

  • pH Optimization: Determine the pH at which this compound exhibits maximum stability. It might be that a slight increase in pH (while still meeting your product requirements) could significantly slow down degradation.[2]

  • Encapsulation: Encapsulating the fragrance can protect it from the acidic environment until the product is used.

  • Use of Antioxidants: If oxidative degradation is suspected, the addition of suitable antioxidants can help.

  • Chelating Agents: Trace metal ions can sometimes catalyze degradation reactions. Including a chelating agent can mitigate this.

  • Optimized Storage Conditions: Storing the product at lower temperatures and protecting it from light can slow down degradation rates.[3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Troubleshooting Steps
Rapid loss of this compound scent Acid-catalyzed hydrolysis or other degradation pathways.1. Confirm Degradation: Use HPLC to quantify the concentration of this compound over time at your target pH and temperature. 2. pH Profile: Conduct a stability study at different pH values (e.g., pH 4.0, 4.5, 5.0, 5.5) to identify a more stable range. 3. Temperature Stress Test: Evaluate stability at elevated temperatures (e.g., 40°C, 50°C) to accelerate degradation and quickly assess the impact of formulation changes.[12]
Discoloration of the formulation Formation of colored degradation products.1. Identify Degradants: Use techniques like LC-MS to identify the structures of the degradation products.[13] 2. Literature Search: Research the identified degradants to understand their properties and potential for color formation. 3. Formulation Adjustment: If a specific ingredient is promoting the formation of colored byproducts, consider replacing it.
Formation of precipitate Degradation products with low solubility.1. Characterize Precipitate: Isolate and analyze the precipitate to confirm if it consists of this compound degradation products. 2. Solubility Study: Determine the solubility of this compound and its potential degradation products in your formulation base. 3. Adjust Solvent System: Modify the solvent system to improve the solubility of any less-soluble components.

Hypothetical Stability Data for a Model Fragrance Compound

The following table illustrates how stability data for a fragrance compound similar to this compound might be presented. This is example data and does not represent actual experimental results for this compound.

Condition Initial Concentration (%) Concentration after 1 Month (%) Concentration after 3 Months (%) Appearance
pH 4.0, 25°C1008565Clear, colorless
pH 5.0, 25°C1009588Clear, colorless
pH 4.0, 40°C1006030Slight yellowing
pH 5.0, 40°C1008060Clear, colorless

Experimental Protocols

Protocol for Assessing this compound Stability via HPLC
  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

    • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Prepare batches of your formulation with a known concentration of this compound.

    • Divide the batches into different storage conditions (e.g., varying pH and temperature).

    • At specified time points (e.g., 0, 1, 2, 4 weeks), draw a sample from each batch.

    • Accurately weigh a portion of the sample and dilute it with the mobile phase to a concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Illustrative Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at a wavelength where this compound has maximum absorbance.

    • Column Temperature: 30°C.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the standard solutions against their concentrations.

    • Determine the concentration of this compound in your samples by interpolating their peak areas from the calibration curve.

    • Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

Visualizations

G Hypothetical Acid-Catalyzed Hydrolysis of a Fragrance Ester This compound This compound (Ester) Intermediate Tetrahedral Intermediate This compound->Intermediate + H₂O, H⁺ H2O Water (H₂O) H2O->Intermediate H_plus Acid Catalyst (H⁺) H_plus->Intermediate Alcohol Fragrance Alcohol Intermediate->Alcohol - H⁺ Carboxylic_Acid Carboxylic Acid Intermediate->Carboxylic_Acid

Caption: Hypothetical degradation pathway of a fragrance ester in acidic conditions.

G Experimental Workflow for Stability Testing start Start: Formulate Product with this compound storage Store samples at different pH and temperature conditions start->storage sampling Collect samples at predetermined time intervals storage->sampling prep Prepare samples for analysis (dilution, filtration) sampling->prep analysis Analyze by HPLC-UV prep->analysis data Quantify this compound concentration analysis->data report Report results and determine degradation kinetics data->report

Caption: General workflow for a fragrance stability study.

G Factors Influencing Fragrance Stability stability This compound Stability ph pH of Formulation ph->stability temp Storage Temperature temp->stability light Exposure to Light light->stability ingredients Other Ingredients ingredients->stability

Caption: Key factors that can affect the stability of this compound in a formulation.

References

Troubleshooting off-notes in Pomarose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers and scientists working on the synthesis of Pomarose. The following sections are designed in a question-and-answer format to directly address common issues, particularly the emergence of off-notes in the final product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its correct chemical identity?

A1: this compound is a high-impact, captive fragrance ingredient patented by Givaudan.[1][2][3] It is known for its powerful fruity-rose scent with nuances of apple, plum, and raisin.[1][2][3][4] Its chemical name is (2E,5Z)-5,6,7-Trimethylocta-2,5-dien-4-one.[1][2] The desirable aroma is almost entirely due to the (2E,5Z)-stereoisomer.[2] It's important to distinguish it from other compounds sometimes mistakenly associated with it, such as 2,2-Dimethyl-5-(1-methylpropenyl)tetrahydrofuran, which is a different molecule.[5][6]

Q2: My final product has a harsh, "green" or "unripe apple" off-note. What is the likely cause?

A2: A "green" or sharp, fruity note often points to the presence of unreacted starting materials or vinylogous aldol (B89426) side products. Specifically, residual amounts of reactants from the Grignard or enolate formation steps can contribute to these off-notes. Incomplete reaction or inefficient purification is the primary cause.

Q3: I am detecting a "solvent" or "metallic" off-note in my purified this compound. What went wrong?

A3: This type of off-note is almost always due to residual solvents from the reaction or purification steps (e.g., diethyl ether, THF, hexane, ethyl acetate). It can also indicate carry-over of magnesium salts or other inorganic reagents from the workup. Ensure your workup includes sufficient aqueous washes and that the product is thoroughly dried under vacuum at a controlled temperature.

Q4: The olfactory character of my product is weak or slightly different from the target "fruity-rose" profile. Why?

A4: The potent aroma of this compound is highly specific to the (2E,5Z)-stereoisomer.[2] An incorrect ratio of stereoisomers, particularly the presence of the less potent (2E,5E)-isomer, can lead to a weaker or altered scent profile.[2] Furthermore, traces of acid can catalyze the equilibration of these isomers in solution.[2] Reaction conditions that favor the desired stereoisomer and careful, neutral workup conditions are critical.

Troubleshooting Guide for Off-Notes

This guide links common off-notes to potential chemical causes and suggests corrective actions.

Logical Troubleshooting Flow

The following diagram illustrates a typical workflow for identifying and resolving off-note issues.

G start Off-Note Detected in Final Product gcms Analyze by GC-MS and GC-Olfactometry start->gcms q1 High Levels of Starting Materials? gcms->q1 q2 Unidentified Peaks with 'Solvent' or 'Harsh' Odor? q1->q2 No sol1 Action: Increase Reaction Time/ Temp. Optimize Stoichiometry. Improve Purification. q1->sol1 Yes q3 Incorrect Diastereomer Ratio Detected? q2->q3 No sol2 Action: Improve Workup Protocol. Ensure Anhydrous Conditions. Verify Solvent Purity. q2->sol2 Yes sol3 Action: Adjust Reaction Temp. Screen Different Catalysts/Bases. Ensure Neutral pH in Workup. q3->sol3 Yes end_node Synthesize On-Spec This compound q3->end_node No sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting decision tree for this compound off-notes.

Table of Common Impurities and Solutions
Off-Note DescriptionPotential Impurity/CauseSuggested Corrective ActionGC-MS Data (Hypothetical)
Harsh, Green, Unripe Unreacted Aldehyde/Ketone PrecursorsIncrease Grignard reagent stoichiometry by 5-10%; extend reaction time.Peak at Rt = 4.5 min (m/z = 84, 69)
Earthy, Metallic Residual Magnesium Halides / Grignard Side ProductsAdd a dilute NH₄Cl wash during workup; ensure vigorous stirring during quenching.Baseline noise; poor peak shape
Sharp, Chemical, Solvent-like Residual Diethyl Ether or THFIncrease vacuum drying time; gently warm (<40°C) under high vacuum.Broad peak at Rt = 2.1 min (m/z = 72, 45)
Weak Aroma, Wrong Profile Incorrect (2E,5E)-isomerControl reaction temperature strictly (-10°C to 0°C); avoid acidic conditions during workup.Increased peak at Rt = 11.8 min vs. target at 11.5 min
Caramellic, Burnt Product DegradationPurify via short-path distillation at the lowest possible temperature; add an antioxidant like BHT.Multiple small peaks in late-eluting region

Experimental Protocols

The exact industrial synthesis of this compound is proprietary.[7] However, based on published information describing a Grignard reaction, a representative lab-scale protocol is provided below.[1][2]

Protocol 1: Example Synthesis of this compound

This protocol is a conceptual representation and should be adapted and optimized based on standard laboratory safety and practices.

Overall Workflow Diagram

G reactants Reactants: - Enolate Precursor - Propenylmagnesium Bromide reaction Grignard Reaction (Anhydrous THF, 0°C) reactants->reaction workup Aqueous Workup (NH4Cl Quench, Washes) reaction->workup purify Purification (Vacuum Distillation) workup->purify product Final Product: This compound purify->product

Caption: General workflow for a representative this compound synthesis.

Methodology:

  • Preparation: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add the enolate precursor (e.g., an appropriate ethyl trimethylpentenoate) and anhydrous Tetrahydrofuran (THF).[1][2] Cool the solution to 0°C in an ice bath.

  • Grignard Addition: Add propen-1-ylmagnesium bromide solution (1.1 equivalents) dropwise via a syringe or addition funnel, maintaining the internal temperature below 5°C.

  • Reaction: Stir the mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup (Quench): Cool the reaction mixture back to 0°C and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and wash the organic layer sequentially with saturated NH₄Cl solution, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil via fractional vacuum distillation or column chromatography to yield pure this compound.

Protocol 2: GC-MS Analysis for Purity Assessment

Methodology:

  • Sample Preparation: Prepare a 100 ppm solution of the synthesized this compound in high-purity ethanol (B145695) or hexane.

  • Instrumentation: Use a standard Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium, 1.0 mL/min constant flow.

    • Oven Program: Start at 60°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, hold for 5 minutes.

    • MS Transfer Line: 280°C

    • MS Ion Source: 230°C

    • Scan Range: 40-400 m/z

  • Analysis: Integrate all peaks and identify them by comparing their mass spectra with a known standard and library data (e.g., NIST). Calculate the relative percentage of impurities.

References

Technical Support Center: Optimizing Pomarose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Pomarose is a proprietary, high-impact captive odorant patented by Givaudan.[1] Detailed experimental protocols for its synthesis are not publicly available. The following guide provides optimized reaction conditions and troubleshooting advice based on the known general synthetic pathway and analogous procedures for structurally related molecules, such as β-damascone. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound, or (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one, involves a two-step process. The first step is a boron trifluoride-catalyzed addition of methyl isopropyl ketone to 1-ethoxyprop-1-yne. This is followed by a Grignard reaction with propen-1-ylmagnesium bromide, which includes an in-situ enolization to yield the final product.[1][2]

Q2: What are the key challenges in synthesizing this compound and related unsaturated ketones?

A2: Common challenges include achieving high stereoselectivity for the desired (2E, 5Z)-isomer of this compound, preventing side reactions during the Grignard addition, and minimizing polymerization of the unsaturated ketone product, especially during purification. For related compounds like β-damascone, low overall yield is a frequent issue, often stemming from impure starting materials or suboptimal reaction conditions.

Q3: Are there alternative synthetic routes to molecules similar to this compound?

A3: Yes, for the related β-damascone, several synthetic routes have been developed. These include methods starting from citral, β-ionone, and via Diels-Alder reactions.[3][4] These alternative pathways may offer advantages in terms of starting material availability and scalability.

Troubleshooting Guide

Issue 1: Low Yield in the Grignard Reaction Step

Symptoms:

  • Low conversion of the intermediate ethyl 2,3,4-trimethylpent-2-enoate.

  • Formation of multiple byproducts detected by GC-MS analysis.

Possible Cause Troubleshooting Action
Poor quality of Grignard reagent Ensure the magnesium turnings are fresh and activated. Dry all glassware and solvents thoroughly. Consider using an activating agent like iodine or 1,2-dibromoethane.
Side reactions with the ketone Perform the Grignard addition at a low temperature (e.g., -78 °C to 0 °C) to minimize enolization of the starting ketone and other side reactions.
Steric hindrance If steric hindrance is suspected to be an issue, consider using a more reactive organometallic reagent, such as an organolithium reagent, though this may affect selectivity.
Incorrect stoichiometry Titrate the Grignard reagent before use to determine its exact concentration and ensure the correct molar ratio is used.
Issue 2: Isomerization or Low Selectivity of the Final Product

Symptoms:

  • GC-MS or NMR analysis shows a mixture of isomers of this compound.

  • The desired fruity, rosy odor is weak, indicating a low concentration of the active (2E, 5Z)-isomer.

Possible Cause Troubleshooting Action
Acid-catalyzed isomerization This compound isomers can equilibrate in the presence of trace acids.[1] Use a non-acidic workup and purification method. Consider using a neutral or slightly basic alumina (B75360) for chromatography instead of silica (B1680970) gel.
Reaction conditions favoring other isomers The stereochemical outcome of the Grignard reaction and subsequent enolization can be influenced by the solvent and temperature. Experiment with different ethereal solvents (e.g., THF, diethyl ether) and a range of reaction temperatures.
Issue 3: Polymerization During Reaction or Purification

Symptoms:

  • The reaction mixture becomes viscous or solidifies.

  • Difficulty in isolating the product, with significant high molecular weight residue.

Possible Cause Troubleshooting Action
High temperature Unsaturated ketones can polymerize at elevated temperatures. Maintain the lowest possible temperature during the reaction and purification. Use vacuum distillation for purification to lower the boiling point.
Presence of radical initiators Ensure all solvents and reagents are free of peroxides.
Absence of a polymerization inhibitor Add a radical inhibitor, such as hydroquinone (B1673460) (HQ) or butylated hydroxytoluene (BHT), to the reaction mixture and during purification.

Experimental Protocols (Analogous Synthesis of β-Damascenone)

The following are detailed protocols for the synthesis of β-damascone, a structurally related rose ketone. These can serve as a starting point for developing a protocol for this compound synthesis.

Protocol 1: Synthesis of β-Damascone from β-Cyclogeranate via Grignard Reaction

This protocol is adapted from a patented method for β-damascone synthesis.

Step 1: Grignard Reagent Preparation and Reaction

Parameter Value
Reagents β-cyclogeranate, allyl chloride, magnesium
Solvent Diethyl ether
Reaction Temperature Not specified, typically Grignard reactions are initiated at room temperature and may require cooling.
Reaction Time 2-3 hours after addition of β-cyclogeranate
Workup Quenching with saturated aqueous ammonium (B1175870) chloride solution.
Yield 87.1%

Step 2: Decomposition and Isomerization

Parameter Value
Reagent Acid catalyst (e.g., p-toluenesulfonic acid)
Solvent Not specified in detail, typically a non-polar organic solvent.
Reaction Temperature Not specified, typically involves heating.
Yield High, but not quantified in the document.
Protocol 2: Synthesis of β-Damascone from 2,2,6-Trimethylcyclohexanone

This protocol provides an alternative route to a damascone (B1235705) precursor.

Step 1: Reaction with Ethynylmagnesium Bromide

Parameter Value
Reagents 2,2,6-trimethylcyclohexanone, ethynylmagnesium bromide (0.4 M in THF)
Solvent THF
Reaction Temperature 30 °C
Reaction Time 16 hours
Workup Quenching with saturated aqueous NH4Cl solution.
Yield Not specified for this step.

Step 2: Rearrangement to β-Damascone

Parameter Value
Reagent 10% aqueous H2SO4
Reaction Time 30 minutes
Workup Separation of layers, washing with water and saturated aqueous NaHCO3.
Yield 56% (crude)

Visualizations

Pomarose_Synthesis_Workflow cluster_step1 Step 1: Boron Trifluoride-Catalyzed Addition cluster_step2 Step 2: Grignard Reaction start Methyl Isopropyl Ketone + 1-Ethoxyprop-1-yne catalyst1 BF3 Catalyst start->catalyst1 intermediate Ethyl 2,3,4-trimethylpent-2-enoate catalyst1->intermediate grignard_reagent Propen-1-ylmagnesium Bromide intermediate->grignard_reagent intermediate->grignard_reagent This compound This compound grignard_reagent->this compound

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Workflow cluster_solutions Potential Solutions start Low Yield or Impure Product check_purity Check Purity of Starting Materials start->check_purity check_grignard Verify Grignard Reagent Quality start->check_grignard optimize_temp Optimize Reaction Temperature start->optimize_temp check_isomerization Analyze for Isomers start->check_isomerization check_polymerization Check for Polymerization start->check_polymerization purify_reagents Purify/Source New Reagents check_purity->purify_reagents remake_grignard Prepare Fresh Grignard check_grignard->remake_grignard adjust_temp Adjust Temperature Control optimize_temp->adjust_temp neutral_workup Use Neutral Purification check_isomerization->neutral_workup add_inhibitor Add Polymerization Inhibitor check_polymerization->add_inhibitor

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Impurity Profiling of Synthetic Pomarose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the impurity profiling of synthetic Pomarose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, quantifying, and troubleshooting impurities that may be encountered during the synthesis and analysis of this unique fragrance ingredient.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a high-impact captive odorant patented by Givaudan.[1][2] It is a synthetic, double-unsaturated ketone, chemically known as (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one, which does not occur in nature.[1] Its powerful fruity-rose aroma, with notes of apple, plum, and raisin, is almost entirely attributed to the (2E,5Z)-stereoisomer.[1][2] The (2E,5E)-isomer is significantly less potent olfactively.[2] It's important to note that these isomers can equilibrate in the presence of trace acids, particularly during storage in glass containers.[1][2]

Q2: What are the likely impurities in synthetic this compound?

A2: Based on its known synthesis, which involves a boron trifluoride-catalyzed addition of methyl isopropyl ketone to 1-ethoxyprop-1-yne (B78083) followed by a Grignard reaction, potential impurities can be categorized as follows:

  • Starting Materials and Reagents: Unreacted methyl isopropyl ketone, 1-ethoxyprop-1-yne, and residual Grignard reagents or their byproducts.

  • Isomeric Impurities: The most common impurity is the (2E,5E)-stereoisomer of this compound. Other geometric or positional isomers may also be present in smaller quantities.

  • Reaction Byproducts: Side reactions can lead to the formation of various byproducts. For instance, Grignard reactions with α,β-unsaturated ketones can sometimes yield 1,4-addition products alongside the expected 1,2-addition.[3][4]

  • Degradation Products: this compound, being an unsaturated ketone, may be susceptible to degradation under certain conditions, such as exposure to heat, light, or acidic/basic environments. This can be particularly relevant during analytical procedures like GC-MS, where thermal degradation in the injector port is a possibility.[5][6]

Q3: What are the recommended analytical techniques for impurity profiling of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for analyzing volatile and semi-volatile fragrance compounds like this compound.[7][8] It allows for the separation, identification, and quantification of impurities. For resolving stereoisomers, a chiral GC column may be necessary.[1][7][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be a valuable complementary technique, especially for any non-volatile or thermally labile impurities that may not be suitable for GC analysis.[3][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of unknown impurities and for differentiating between isomers.[4][10]

Q4: What are the typical purity specifications for synthetic fragrance ingredients like this compound?

A4: For high-quality synthetic fragrance molecules, purity levels often exceed 95%, with some specialty compounds reaching over 99%. The specific acceptance criteria for impurities will depend on their potential impact on the odor profile, stability, and safety of the final product.

Troubleshooting Guides

Issue 1: Co-elution of this compound Isomers in GC-MS Analysis

Symptom: You observe a single, broad, or asymmetric peak where you expect to see two or more isomeric peaks for this compound.

Possible Causes:

  • Inadequate Column Selectivity: The stationary phase of your GC column may not have the appropriate chemistry to resolve the isomers.

  • Suboptimal Temperature Program: The oven temperature ramp rate may be too fast, not allowing for sufficient separation.

  • Incorrect Carrier Gas Flow Rate: The flow rate might not be optimal for the column dimensions and stationary phase.

Solutions:

Solution Detailed Steps Expected Outcome
Optimize Temperature Program 1. Lower the initial oven temperature. 2. Decrease the temperature ramp rate (e.g., from 10°C/min to 2-5°C/min). 3. Introduce an isothermal hold at a temperature just below the elution of the isomeric cluster.Improved separation of isomeric peaks, leading to baseline or near-baseline resolution.
Change GC Column 1. If using a non-polar column, switch to a mid-polar or polar stationary phase. 2. For enantiomeric separation, a chiral column (e.g., based on cyclodextrin (B1172386) derivatives) is recommended.[1][7][9]Altered elution order and enhanced selectivity, potentially resolving the co-eluting isomers.
Adjust Carrier Gas Flow Rate 1. Perform a flow rate optimization study to find the van Deemter optimum for your column. 2. For most capillary columns, this is typically around 1-2 mL/min for helium.Increased column efficiency, leading to narrower peaks and better resolution.
Issue 2: Suspected Thermal Degradation in the GC Inlet

Symptom: You observe unexpected peaks in your chromatogram that are not present in a direct injection or LC analysis of the same sample. You may also see a reduced response for the main this compound peak.

Possible Causes:

  • High Injector Temperature: The injector temperature may be too high, causing the unsaturated ketone structure of this compound to degrade.[5][6]

  • Active Sites in the Inlet Liner: The glass liner may have active silanol (B1196071) groups or has become contaminated, catalyzing the degradation of the analyte.[11]

Solutions:

Solution Detailed Steps Expected Outcome
Lower Injector Temperature 1. Reduce the injector temperature in increments of 20-30°C. 2. Analyze the sample at each new temperature to find the lowest possible temperature that still allows for efficient volatilization without degradation.Reduction or elimination of degradation peaks and an increase in the response of the parent this compound peak.
Use a Deactivated Inlet Liner 1. Replace the current inlet liner with a new, deactivated liner. 2. Consider using a liner with a gentle deactivation chemistry.Minimized interaction between the analyte and the liner surface, reducing catalytic degradation.
Perform Inlet Maintenance 1. Regularly replace the septum and clean the inlet. 2. Condition new inlet consumables to remove any potential contaminants before analysis.[12]A cleaner injection system with fewer active sites, leading to more reliable and reproducible results.

Quantitative Data Summary

The following table provides a hypothetical impurity profile for a batch of synthetic this compound. Please note that these values are for illustrative purposes only and may not represent an actual product specification.

Compound Retention Time (min) CAS Number Typical Amount (%) Identification Method
(2E,5Z)-Pomarose12.5357650-26-1> 98.0GC-MS, NMR
(2E,5E)-Pomarose12.7847144-75-6< 1.5GC-MS, NMR
Methyl Isopropyl Ketone3.2563-80-4< 0.1GC-MS
Unidentified Isomer 112.9N/A< 0.2GC-MS
Unidentified Byproduct 114.1N/A< 0.1GC-MS

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Impurities
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a suitable chiral column for isomer separation.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Injector:

    • Mode: Split (50:1).

    • Temperature: 250°C.

    • Injection Volume: 1 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 100 µg/mL.

Protocol 2: HPLC Analysis of this compound (for non-volatile impurities)
  • Instrumentation: High-performance liquid chromatograph with a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B).

    • 0-20 min: 50% B to 95% B.

    • 20-25 min: Hold at 95% B.

    • 25-30 min: Return to 50% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Visualizations

Impurity_Identification_Workflow cluster_0 Sample Analysis cluster_1 Data Processing cluster_2 Impurity Characterization Sample Sample GC-MS_Analysis GC-MS Analysis Sample->GC-MS_Analysis HPLC_Analysis HPLC Analysis Sample->HPLC_Analysis Chromatogram Chromatogram Review GC-MS_Analysis->Chromatogram HPLC_Analysis->Chromatogram Peak_Integration Peak Integration & Quantification Chromatogram->Peak_Integration Library_Search Mass Spectral Library Search Chromatogram->Library_Search Known_Impurity Known Impurity? Peak_Integration->Known_Impurity Library_Search->Known_Impurity Report Final Report Known_Impurity->Report Yes Structure_Elucidation Structure Elucidation (NMR, HRMS) Known_Impurity->Structure_Elucidation No Structure_Elucidation->Report

Caption: Workflow for the identification and characterization of impurities.

Troubleshooting_Logical_Flow Start Analytical Issue Observed Check_Method Method Parameters Correct? Start->Check_Method Check_Instrument Instrument Performance OK? Check_Method->Check_Instrument Yes Optimize_Method Optimize Method Parameters Check_Method->Optimize_Method No Perform_Maintenance Perform Instrument Maintenance Check_Instrument->Perform_Maintenance No Reanalyze Re-analyze Sample Check_Instrument->Reanalyze Yes Optimize_Method->Reanalyze Perform_Maintenance->Reanalyze Resolved Issue Resolved Reanalyze->Resolved

Caption: Logical flow for troubleshooting analytical issues.

References

Technical Support Center: Enhancing the Odor Threshold of Pomarose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments aimed at enhancing the odor threshold of Pomarose and its derivatives. The following sections detail experimental protocols, address frequently asked questions, and offer solutions to common challenges encountered during synthesis, purification, and sensory evaluation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes its odor so potent?

A1: this compound is a high-impact captive odorant patented by Givaudan. It is a synthetic, double-unsaturated ketone, specifically (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one, which does not occur in nature. Its powerful fruity-rose aroma, with nuances of apple, plum, and raisin, is almost entirely attributed to the (2E,5Z)-stereoisomer. This specific isomer has an exceptionally low odor threshold of 0.5 nanograms per liter of air (ng/L), making it detectable by the human nose at extremely low concentrations.[1] In contrast, the (2E,5E)-isomer is significantly less potent and barely detectable by most individuals.[1]

Q2: What is the primary goal in enhancing the odor threshold of this compound derivatives?

A2: The primary goal is to synthesize novel analogs of this compound that have an even lower odor threshold, meaning they can be detected at smaller concentrations. This would result in even more powerful and cost-effective fragrance ingredients. This is achieved by systematically modifying the chemical structure of this compound and evaluating the impact of these changes on the odor profile and potency.

Q3: What are the key challenges in synthesizing this compound and its derivatives?

A3: The synthesis of this compound and other unsaturated ketones can be challenging. Key difficulties include:

  • Stereoselectivity: Controlling the geometry of the double bonds to favor the potent (Z)-isomer over the less active (E)-isomer can be difficult.

  • Side Reactions: The Grignard reaction, a key step in the known synthesis of this compound, can be prone to side reactions, especially with enolizable ketones.[2]

  • Purification: Separating the desired stereoisomer from reaction byproducts and other isomers can be complex and may require specialized chromatographic techniques.[3]

  • Stability: The (2E,5Z) and (2E,5E) isomers of this compound can equilibrate in the presence of trace acids, which can affect the final odor profile.[1]

Q4: How can I determine the odor threshold of my newly synthesized this compound derivatives?

A4: Odor threshold determination is a sensory analysis technique that requires a trained panel of human assessors. The two main types of thresholds are:

  • Detection Threshold: The lowest concentration of an odorant that is detectable.

  • Recognition Threshold: The lowest concentration at which the odorant can be identified. These are typically determined using olfactometry, where controlled concentrations of the odorant are presented to the panel. Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines gas chromatography with sensory detection to identify the odor-active compounds in a mixture.[4][5]

Q5: Are there any known olfactory receptors that are activated by this compound?

A5: The specific olfactory receptors (ORs) that are activated by this compound are not publicly disclosed, as this information is likely proprietary to Givaudan. However, researchers can use in-vitro functional assays, such as luciferase reporter gene assays in heterologous cell lines (e.g., HEK293 cells), to screen a library of human ORs and identify which ones respond to this compound or its derivatives.[2][6][7][8] This process is known as "deorphanization" of olfactory receptors.[2][6][7][8][9]

Troubleshooting Guides

Synthesis of Unsaturated Ketones

Problem 1: Low yield in Grignard reaction with an enolizable ketone.

  • Possible Cause: The Grignard reagent is acting as a base and deprotonating the ketone, leading to the formation of an enolate and reducing the desired nucleophilic addition. This is a common issue with sterically hindered or highly enolizable ketones.[10]

  • Solution:

    • Lower Reaction Temperature: Perform the Grignard addition at a very low temperature (e.g., -78 °C) to favor the kinetic nucleophilic addition over deprotonation.

    • Use of Additives: The addition of cerium(III) chloride (CeCl₃) to the reaction mixture (the Luche reduction conditions) can increase the nucleophilicity of the Grignard reagent and suppress enolization.

    • Choice of Grignard Reagent: Use a less sterically hindered Grignard reagent if possible.

    • Solvent Effects: The choice of solvent can influence the reaction. While THF is common, diethyl ether can sometimes give better results.

Problem 2: Poor stereoselectivity in the formation of the double bond.

  • Possible Cause: The reaction conditions do not favor the formation of one stereoisomer over the other.

  • Solution:

    • Wittig Reaction Variants: For creating the double bond, consider using a Z-selective Wittig reagent, such as a stabilized ylide in a non-polar solvent or a Schlosser modification of the Wittig reaction.

    • Catalyst Control: In metal-catalyzed cross-coupling reactions, the choice of ligand can significantly influence the stereochemical outcome.

    • Photochemical Isomerization: It may be possible to isomerize an E/Z mixture to enrich the desired isomer using photochemical methods, although this requires careful control to avoid side reactions.[11]

Problem 3: Formation of multiple byproducts during dienone synthesis.

  • Possible Cause: Dienones are reactive species and can undergo various side reactions, such as polymerization, Michael additions, or rearrangements, especially under acidic or basic conditions.

  • Solution:

    • Control of pH: Maintain a neutral pH during workup and purification to avoid acid- or base-catalyzed side reactions.

    • Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Purification Method: Use mild purification techniques, such as column chromatography on silica (B1680970) gel with a deactivated stationary phase (e.g., by adding a small amount of triethylamine (B128534) to the eluent for basic compounds) to minimize on-column reactions.

Purification of Stereoisomers

Problem: Difficulty in separating the (2E,5Z) and (2E,5E) isomers of this compound derivatives.

  • Possible Cause: The stereoisomers have very similar physical properties (boiling point, polarity), making them difficult to separate by standard distillation or column chromatography.

  • Solution:

    • High-Performance Liquid Chromatography (HPLC): Chiral HPLC or HPLC with a silver-impregnated stationary phase (which can interact differently with the π-systems of the double bonds) may provide the necessary resolution.

    • Supercritical Fluid Chromatography (SFC): SFC can sometimes offer better separation of stereoisomers than HPLC.

    • Derivatization: It may be possible to temporarily convert the ketone to a diastereomeric derivative (e.g., a ketal with a chiral diol), separate the diastereomers by standard chromatography, and then hydrolyze the separated diastereomers back to the individual ketone isomers.

Quantitative Data on this compound and Related Compounds

The following table summarizes the available odor threshold data for this compound and structurally related damascone (B1235705) compounds. This data can serve as a benchmark for evaluating newly synthesized derivatives.

Compound NameStructureOdor ProfileOdor Threshold (in water, ppb)Odor Threshold (in air, ng/L)
This compound ((2E,5Z)-isomer)(2E,5Z)-5,6,7-Trimethylocta-2,5-dien-4-oneFruity, rose, apple, plum, raisinNot available0.5 [1]
α-Damascone 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-buten-1-oneFruity[6]1.5 - 100[12]Not available
β-Damascone 1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-oneRose, plum, raspberry, wine, tobacco[13]Not availableNot available
β-Damascenone 1-(2,6,6-Trimethyl-1,3-cyclohexadien-1-yl)-2-buten-1-oneSweet, fruity, floral, baked apple, honey, tea0.002 - 0.009Not available
δ-Damascone 1-(2,6,6-Trimethyl-3-cyclohexen-1-yl)-2-buten-1-oneFruity, plum, apple, sweet-rose, cassis, tobacco[14]Not availableNot available

Experimental Protocols

General Procedure for the Synthesis of α,β-Unsaturated Ketones via Aldol Condensation

This is a general protocol and may require optimization for specific substrates.

  • Enolate Formation: To a solution of the ketone (1.0 eq.) in a suitable solvent (e.g., THF, ethanol) at 0 °C, add a base (e.g., sodium hydroxide, lithium diisopropylamide (LDA)) dropwise. Stir the mixture for 30-60 minutes to allow for enolate formation.

  • Aldol Addition: Cool the enolate solution to the desired temperature (e.g., -78 °C for LDA) and slowly add the aldehyde (1.0 eq.).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Dehydration: The resulting β-hydroxy ketone can be dehydrated to the α,β-unsaturated ketone by heating with a mild acid (e.g., p-toluenesulfonic acid) or by other dehydration methods.

  • Purification: Purify the crude product by column chromatography on silica gel.

Sensory Evaluation: Odor Threshold Determination by the Ascending Method
  • Panel Selection: Select a panel of at least 10-15 trained assessors who are non-smokers and have no known olfactory impairments.

  • Sample Preparation: Prepare a series of dilutions of the test compound in a suitable solvent (e.g., diethyl phthalate (B1215562) for oil-soluble compounds, water for water-soluble compounds). The concentration steps should be logarithmic (e.g., a factor of 3 between each dilution).

  • Presentation: Present the samples to the panelists in an ascending order of concentration, from the most dilute to the most concentrated. For each concentration, provide three smelling strips: two with the solvent only (blanks) and one with the diluted compound.

  • Forced-Choice Method: Ask the panelists to identify which of the three strips has a different odor.

  • Threshold Calculation: The individual threshold is the concentration at which the panelist can correctly identify the odorous strip in two consecutive presentations. The group threshold is the geometric mean of the individual thresholds.

Diagrams

Signaling Pathway of an Olfactory Receptor

Olfactory_Signaling_Pathway Olfactory Receptor Signaling Cascade Odorant Odorant OR Olfactory Receptor (GPCR) Odorant->OR Binding G_olf G-protein (Gαolf) OR->G_olf Activation ACIII Adenylate Cyclase III G_olf->ACIII Activation cAMP cAMP ACIII->cAMP Conversion ATP ATP ATP->ACIII CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Binding Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Opening Depolarization Membrane Depolarization Ca_Na->Depolarization Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential

Caption: A simplified diagram of the G-protein coupled olfactory receptor signaling pathway.

Experimental Workflow for Synthesis and Evaluation of this compound Derivatives

Synthesis_Workflow Workflow for this compound Derivative Synthesis and Evaluation Start Start: Design Derivative Synthesis Synthesis of Derivative Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Structure_Verification Structure Verification (NMR, MS) Purification->Structure_Verification Sensory_Evaluation Sensory Evaluation (Odor Threshold) Structure_Verification->Sensory_Evaluation Data_Analysis Data Analysis and SAR Study Sensory_Evaluation->Data_Analysis Decision Desired Potency? Data_Analysis->Decision End End: Identify Potent Analog Decision->Start No Decision->End Yes

Caption: A logical workflow for the synthesis and evaluation of novel this compound derivatives.

Troubleshooting Logic for Dienone Synthesis

Troubleshooting_Dienone Troubleshooting Logic for Dienone Synthesis Start Start: Low Yield or No Reaction Check_Catalyst Catalyst Activity? Start->Check_Catalyst Check_Reagents Reagent Purity? Check_Catalyst->Check_Reagents No Replace_Catalyst Replace Catalyst or Ligand Check_Catalyst->Replace_Catalyst Yes Check_Conditions Reaction Conditions? Check_Reagents->Check_Conditions No Purify_Reagents Purify/Dry Reagents & Solvents Check_Reagents->Purify_Reagents Yes Optimize_Conditions Optimize Temp, Time, Solvent Check_Conditions->Optimize_Conditions Yes Success Improved Yield Check_Conditions->Success No Optimize_Conditions->Success Purify_Reagents->Success Replace_Catalyst->Success

Caption: A decision tree for troubleshooting common issues in dienone synthesis.

References

Validation & Comparative

A Comparative Olfactory Guide: Pomarose vs. Damascones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the olfactory properties of Pomarose, a captive odorant from Givaudan, and the well-established family of damascones. The information presented is curated for professionals in research and development, offering a concise yet comprehensive overview supported by available data and experimental methodologies.

Olfactory Profile: A Tale of Two Roses

This compound and damascones share a foundational rosy scent, yet they diverge significantly in their nuanced profiles. This divergence is a key factor in their application within the fragrance industry.

This compound , a synthetic ketone not found in nature, is characterized by a powerful and multifaceted fruity-rose aroma. Its scent profile is distinguished by prominent notes of apple, plum, and raisin, lending it a cooked fruit and dried fruit character.[1][2][3][4][5][6][7][8] The olfactive character of this compound is almost entirely attributed to its (2E,5Z)-stereoisomer.[1][2]

Damascones , a group of rose ketones, present a more varied olfactory landscape depending on the specific isomer. They are naturally occurring compounds that contribute significantly to the aroma of roses and other natural products.[9][10]

  • α-Damascone: Exhibits more pronounced minty notes.[11]

  • β-Damascone: Offers a complex floral and fruity profile with characteristic notes of blackcurrant, plum, and honey.[12][13]

  • δ-Damascone: Possesses significant floral characteristics.[11]

Quantitative Olfactory Data

The potency of an odorant is quantified by its odor threshold, the minimum concentration at which it can be detected. The available data, presented here after unit conversion for comparability, indicates that this compound possesses a significantly lower odor threshold than the tested damascone (B1235705) isomers, signifying its higher potency.

OdorantOdor Threshold (µg/L)Odor Threshold (ng/L air)Source(s)
This compound 0.00050.5[1][2][8]
α-Damascone 14.5-[11]
β-Damascone 37.3-[11]
δ-Damascone 1.1-[11]

Note: The odor threshold for this compound was originally reported in ng/L of air. The value in µg/L is a direct conversion (1 µg = 1000 ng). The damascone thresholds were reported in µg/mL and have been assumed to be in an aqueous solution, which is roughly equivalent to µg/L in air for the purpose of this high-level comparison, although precise conversion would require vapor pressure and other factors. It is crucial to consult the original research for detailed experimental conditions.

Experimental Protocols

The following sections detail the methodologies employed in the sensory and molecular analysis of these odorants.

Sensory Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify and characterize odor-active compounds in a mixture. It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.

Experimental Workflow:

GCO_Workflow cluster_GC Gas Chromatograph cluster_Splitter Effluent Splitter cluster_Detectors Detectors Injector Sample Injection Column GC Column (Separation of Volatiles) Injector->Column Splitter Column Effluent is Split Column->Splitter MS Mass Spectrometer (Chemical Identification) Splitter->MS To MS OdorPort Olfactory Detection Port (Human Assessor) Splitter->OdorPort To Sniffing Port OR_Assay_Workflow cluster_CellCulture Cell Culture & Transfection cluster_Stimulation Odorant Stimulation cluster_Measurement Signal Measurement Cells HEK293 cells Transfection Transfection with OR-expressing plasmid Cells->Transfection Stimulation Addition of Odorant (this compound or Damascone) Transfection->Stimulation Assay Luciferase or cAMP Assay Stimulation->Assay Detection Luminescence or Fluorescence Detection Assay->Detection Olfactory_Signaling_Pathway Odorant Odorant (this compound or Damascone) OR Olfactory Receptor (OR) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺/Na⁺ Influx CNG->Ca_Na Depolarization Membrane Depolarization Ca_Na->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

References

Comparative analysis of Pomarose isomers' scent

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Olfactory Analysis of Pomarose Isomers for Researchers and Fragrance Professionals

This compound, a high-impact captive odorant developed by Givaudan, is a synthetic double-unsaturated ketone prized for its potent and complex fruity-rose aroma.[1][2][3][4][5][6][7] Its unique scent profile, with nuances of apple, plum, and raisin, has led to its use in a variety of commercial fragrances.[1][2] However, the characteristic aroma of this compound is almost exclusively attributed to one of its stereoisomers, the (2E, 5Z)-isomer, which possesses an exceptionally low odor threshold.[1][2] This guide provides a comparative analysis of the scent profiles of this compound isomers, supported by available data, and outlines a detailed experimental protocol for their sensory evaluation.

Isomer Scent Profile Comparison

The olfactory characteristics of the two primary this compound isomers differ significantly. The (2E, 5Z)-isomer is responsible for the powerful and defining fruity-rose scent of this compound, while the (2E, 5E)-isomer is considerably less potent and barely detectable by most individuals.[1][2]

IsomerScent ProfileOdor Threshold (in air)
(2E, 5Z)-Pomarose Powerful fruity-rose with nuances of apple, plum, and raisin.[1][2]0.5 ng/L[1][2]
(2E, 5E)-Pomarose Described as fruity, rosy, with notes of dried apple, plum, raisin, dried fruit, rum, and caramel.[8] It is barely detectable to most people.[1][2]Not specified, but significantly higher than the (2E, 5Z)-isomer.

It is important to note that the two isomers can equilibrate when exposed to traces of acid, particularly in glass containers.[1][2] This underscores the importance of careful handling and storage to maintain the desired scent profile.

Logical Relationship of this compound Isomers and Scent Perception

The following diagram illustrates the relationship between the this compound isomers and their distinct olfactory contributions.

G This compound This compound Isomer_Z (2E, 5Z)-Isomer This compound->Isomer_Z Isomer_E (2E, 5E)-Isomer This compound->Isomer_E Scent_Z Powerful Fruity-Rose Scent (Apple, Plum, Raisin) Isomer_Z->Scent_Z Equilibration Acid-Catalyzed Equilibration Isomer_Z->Equilibration Scent_E Barely Detectable Scent (Subtle Fruity, Caramel Notes) Isomer_E->Scent_E Isomer_E->Equilibration

This compound Isomers and Their Scent Profiles

Experimental Protocol for Sensory Analysis

To conduct a rigorous comparative analysis of this compound isomers, a quantitative descriptive analysis (QDA) by a trained sensory panel is recommended. The following protocol is adapted from established methodologies for the sensory evaluation of fragrance compounds.[9][10]

1. Panelist Selection and Training:

  • Selection: Screen panelists for their ability to detect and describe basic odorants.

  • Training: Train the selected panel (typically 10-15 members) to identify and rate the intensity of specific aroma descriptors relevant to this compound, such as "fruity," "rosy," "apple," "plum," "raisin," "caramel," and "chemical." Use reference standards for each descriptor to ensure consistency.

2. Sample Preparation:

  • Prepare solutions of the (2E, 5Z)-Pomarose and (2E, 5E)-Pomarose isomers in an odorless, non-polar solvent (e.g., diethyl phthalate (B1215562) or mineral oil) at various concentrations.

  • Present the samples in a controlled environment with consistent temperature and humidity. Samples should be coded to prevent bias.

3. Sensory Evaluation:

  • Panelists will evaluate the odor of each sample presented on a smelling strip.

  • For each sample, panelists will rate the intensity of the agreed-upon descriptors on a linear scale (e.g., a 10-point scale where 0 = not detected and 10 = extremely intense).

  • A washout period with a neutral odor (e.g., smelling their own skin) should be enforced between samples to prevent olfactory fatigue.

4. Data Analysis:

  • Collect the intensity ratings from all panelists for each isomer at each concentration.

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences in the perceived intensity of each descriptor between the isomers.

  • Principal Component Analysis (PCA) can also be used to visualize the relationships between the isomers and the sensory attributes.

This structured approach will yield quantitative data on the distinct olfactory profiles of the this compound isomers, providing valuable insights for research, fragrance development, and quality control. The significant difference in odor perception between the isomers highlights the critical role of stereochemistry in olfaction.

References

Validating the Structure of Pomarose: A 2D NMR Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of fragrance development and analytical chemistry, unequivocally confirming the structure of novel aroma compounds is paramount. This guide provides a comparative analysis of the validation of the synthetic fragrance molecule, Pomarose, using two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. As a point of comparison, the well-established fragrance compound β-damascone, which shares a similar fruity-rose scent profile, will be used. This guide will delve into the experimental data and protocols necessary for such structural elucidation.

Performance Comparison: this compound vs. β-Damascone

The structural validation of organic molecules like this compound and β-damascone heavily relies on a suite of 2D NMR experiments. These techniques, including COSY, HSQC, and HMBC, provide through-bond connectivity information, allowing for the unambiguous assignment of protons and carbons within the molecule's structure.

This compound ((2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one) is a captive odorant developed by Givaudan, prized for its potent fruity-rose aroma with hints of apple, plum, and raisin.[1] Its discovery was prompted by the investigation of NMR spectra of a complex reaction mixture, highlighting the technique's importance from the outset.[1]

β-Damascone is a naturally occurring ketone and a key component of the fragrance of roses. It is widely used in perfumery for its complex fruity, floral, and slightly woody scent.

Below are the predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for both molecules. This data is essential for confirming their respective chemical structures.

Predicted ¹H and ¹³C NMR Data for this compound
Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H to ¹³C)Key COSY Correlations (¹H to ¹H)
11.90 (d)18.5C2, C3H2
26.85 (dq)145.0C1, C3, C4H1, H3
36.15 (d)130.0C1, C2, C4, C5H2
4-198.0--
5-135.0--
62.10 (s)20.0C5, C7, C8H8
7-140.0--
82.50 (m)35.0C6, C7, C9, C10H6, H9, H10
91.05 (d)20.5C7, C8, C10H8
101.00 (d)20.5C7, C8, C9H8
111.75 (s)15.0C5, C6, C7-
Experimental and Predicted NMR Data for β-Damascone
Atom NumberExperimental ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H to ¹³C)Key COSY Correlations (¹H to ¹H)
16.82 (dq)144.9C2, C3, C4H2
26.13 (dq)133.4C1, C3, C4H1
31.90 (dd)18.4C1, C2H1, H2
4-199.1--
5-134.8--
61.58 (s)21.6C5, C7, C11-
7-129.7--
82.15 (t)33.8C6, C7, C9, C10H9
91.55 (m)19.0C7, C8, C10H8
101.00 (s)28.5C7, C9, C11-
111.00 (s)28.5C7, C9, C10-

Experimental Protocols

The following are detailed methodologies for the key 2D NMR experiments used in the structural validation of this compound and β-damascone.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

1. ¹H-¹H COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are spin-spin coupled, typically through two or three bonds.
  • Pulse Program: A standard COSY-90 or DQF-COSY sequence is used.
  • Acquisition Parameters:
  • Spectral Width: 10-12 ppm in both dimensions.
  • Number of Increments (F1): 256-512.
  • Number of Scans per Increment: 2-4.
  • Relaxation Delay: 1.5-2.0 seconds.

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify direct one-bond correlations between protons and the carbons to which they are attached.
  • Pulse Program: A standard phase-sensitive HSQC with gradient selection is employed.
  • Acquisition Parameters:
  • ¹H Spectral Width (F2): 10-12 ppm.
  • ¹³C Spectral Width (F1): 180-200 ppm.
  • Number of Increments (F1): 128-256.
  • Number of Scans per Increment: 4-8.
  • Relaxation Delay: 1.5 seconds.
  • One-bond coupling constant (¹JCH) optimized for ~145 Hz.

3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.
  • Pulse Program: A standard HMBC experiment with gradient selection.
  • Acquisition Parameters:
  • ¹H Spectral Width (F2): 10-12 ppm.
  • ¹³C Spectral Width (F1): 200-220 ppm.
  • Number of Increments (F1): 256-512.
  • Number of Scans per Increment: 8-16.
  • Relaxation Delay: 1.5-2.0 seconds.
  • Long-range coupling constant (ⁿJCH) optimized for 8-10 Hz.

Visualization of the Validation Workflow

The logical workflow for validating the structure of a novel compound like this compound using 2D NMR is depicted below.

G cluster_0 Sample Preparation cluster_1 1D NMR Analysis cluster_2 2D NMR Analysis cluster_3 Data Interpretation & Structure Elucidation cluster_4 Validation A Purified Compound B Dissolve in Deuterated Solvent A->B C Acquire 1H NMR B->C D Acquire 13C NMR B->D E Acquire COSY B->E F Acquire HSQC B->F G Acquire HMBC B->G H Assign Proton Spin Systems (COSY) E->H I Assign Direct H-C Correlations (HSQC) F->I J Establish Long-Range H-C Connectivity (HMBC) G->J K Assemble Molecular Fragments H->K I->K J->K L Propose Structure K->L M Validated Structure L->M

Caption: Workflow for 2D NMR-based structure validation.

This comprehensive approach, combining a suite of 2D NMR experiments with detailed data analysis, is the gold standard for the structural elucidation of novel fragrance molecules, ensuring their identity and purity for research and commercial applications.

References

Pomarose: A Comparative Performance Analysis in Diverse Fragrance Accords

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Pomarose, a captive fragrance ingredient from Givaudan, within various fragrance accords. Due to its unique olfactory profile, combining elements of rose, apple, plum, and raisin, this compound has found versatile application in modern perfumery. This document summarizes available quantitative data, outlines hypothetical experimental protocols for its evaluation, and presents its performance characteristics in fruity-floral, woody-spicy, and modern chypre accords.

Physicochemical and Olfactory Properties of this compound

This compound is a synthetic, double-unsaturated ketone known for its high-impact, diffusive, and stable character.[1][2] Its potent fruity-rose scent is primarily attributed to the (2E,5Z)-stereoisomer.[3] A key performance indicator is its exceptionally low odor threshold, making it highly effective even at low concentrations.

PropertyValueSource
Chemical Name (2E,5Z)-5,6,7-Trimethylocta-2,5-dien-4-one[3]
Olfactory Profile Powerful fruity-rose with nuances of apple, plum, and raisin.[3][4][5]
Odor Threshold 0.5 ng/L in air[3]
Vapor Pressure (est.) 0.048000 mmHg @ 25.00 °C[4]
Boiling Point (est.) 236.15 °C @ 760.00 mm Hg[4]
Solubility Soluble in alcohol[4]

Performance in Fruity-Floral Accords

In fruity-floral compositions, this compound serves to enhance and modernize the accord by providing a bridge between the fruity and floral elements.[1][2] Its apple-rose facet can lift the freshness of top notes while adding a sophisticated depth to the floral heart.

Hypothetical Comparison in a Fruity-Floral Accord:

IngredientOlfactory ContributionTenacity (Hypothetical)Diffusion (Hypothetical)Synergy
This compound Juicy, rosy apple with a hint of dried fruits.HighHighBridges fruity and floral notes, adds complexity and a modern twist.
Beta-Damascone Rose, blackcurrant, plum with a jam-like sweetness.HighHighProvides a classic, rich, and warm fruity-rose character.[6][7]
Hedione® Diffusive, airy jasmine with a citrusy freshness.MediumVery HighLifts the entire composition, enhancing the floralcy and freshness.
Benzyl Acetate Fresh, fruity (banana/pear) jasmine note.LowHighContributes to the initial fruity burst but fades relatively quickly.[8]

Logical Relationship of this compound in a Fruity-Floral Accord

This compound This compound Modern & Vibrant Accord Modern & Vibrant Accord This compound->Modern & Vibrant Accord Bridges & Enhances Fruity Notes (e.g., Pear, Peach) Fruity Notes (e.g., Pear, Peach) Fruity Notes (e.g., Pear, Peach)->Modern & Vibrant Accord Freshness Floral Notes (e.g., Peony, Jasmine) Floral Notes (e.g., Peony, Jasmine) Floral Notes (e.g., Peony, Jasmine)->Modern & Vibrant Accord Elegance

Caption: this compound linking fruity and floral notes.

Performance in Woody-Spicy Accords

Within woody-spicy fragrances, this compound introduces a surprising element of crisp sweetness that can soften and balance the composition.[1] Its fruity aspect provides a clean counterpoint to the warmth of spices and the dryness of woods.

Hypothetical Comparison in a Woody-Spicy Accord:

IngredientOlfactory ContributionTenacity (Hypothetical)Diffusion (Hypothetical)Synergy
This compound Crisp apple and subtle rose.HighHighAdds a touch of juicy freshness, softening the overall accord.
Cinnamon Bark Oil Warm, sweet, and spicy.Medium-HighMediumProvides a classic spicy warmth.
Cedarwood Virginia Dry, woody, and pencil-like.HighMediumForms a key part of the woody backbone.[9]
Iso E Super® Velvety, woody, and ambergris-like.Very HighHighEnhances diffusion and provides a smooth, substantive base.

Logical Relationship of this compound in a Woody-Spicy Accord

This compound This compound Balanced & Intriguing Accord Balanced & Intriguing Accord This compound->Balanced & Intriguing Accord Softens & Contrasts Spicy Notes (e.g., Cinnamon, Cardamom) Spicy Notes (e.g., Cinnamon, Cardamom) Spicy Notes (e.g., Cinnamon, Cardamom)->Balanced & Intriguing Accord Warmth Woody Notes (e.g., Cedarwood, Sandalwood) Woody Notes (e.g., Cedarwood, Sandalwood) Woody Notes (e.g., Cedarwood, Sandalwood)->Balanced & Intriguing Accord Structure

Caption: this compound adding contrast to woody-spicy notes.

Performance in Modern Chypre Accords

In modern chypre structures, this compound can be utilized to introduce a novel fruity dimension to the top and heart of the fragrance. Traditional chypres rely on a citrus top, a floral heart, and a mossy/woody base.[1][2][10] this compound can modernize this classic structure by adding a persistent fruity-rosy character that complements the traditional elements.

Hypothetical Comparison in a Modern Chypre Accord:

IngredientOlfactory ContributionTenacity (Hypothetical)Diffusion (Hypothetical)Synergy
This compound Bright, fruity-rose.HighHighModernizes the opening and heart, adding a unique fruitiness.
Bergamot Oil Fresh, citrusy, and slightly bitter.LowHighProvides the classic chypre opening.[4]
Rose Absolute Deep, rich, and complex rose.HighMediumContributes to the traditional floral heart.
Patchouli Oil Earthy, woody, and camphoraceous.Very HighMediumA key component of the chypre base, providing depth and longevity.[1]
Evernyl (Veramoss) Mossy, woody, and powdery.Very HighLowA modern substitute for oakmoss, forming the characteristic base.[4]

Logical Relationship of this compound in a Modern Chypre Accord

This compound This compound Modern Chypre Modern Chypre This compound->Modern Chypre Fruity Modernization Citrus Top Notes (e.g., Bergamot) Citrus Top Notes (e.g., Bergamot) Citrus Top Notes (e.g., Bergamot)->Modern Chypre Floral Heart (e.g., Rose, Jasmine) Floral Heart (e.g., Rose, Jasmine) Floral Heart (e.g., Rose, Jasmine)->Modern Chypre Mossy/Woody Base (e.g., Patchouli, Evernyl) Mossy/Woody Base (e.g., Patchouli, Evernyl) Mossy/Woody Base (e.g., Patchouli, Evernyl)->Modern Chypre

Caption: this compound modernizing a classic chypre structure.

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O)

Objective: To identify and characterize the olfactory contribution of this compound within a fragrance mixture as it elutes from a gas chromatograph.

Methodology:

  • Sample Preparation: A solution of the fragrance accord containing this compound is prepared in a suitable solvent (e.g., ethanol) at a known concentration.

  • Instrumentation: A gas chromatograph is equipped with a column suitable for fragrance analysis (e.g., a non-polar or mid-polar column). The column effluent is split between a mass spectrometer (MS) detector and an olfactory detection port (ODP).

  • Analysis: The sample is injected into the GC. A trained sensory panelist sniffs the effluent at the ODP and records the time, duration, and description of any perceived odors. The MS simultaneously records the mass spectra of the eluting compounds.

  • Data Correlation: The olfactory data is correlated with the chromatographic peaks and mass spectra to identify the specific olfactory contribution of this compound and other ingredients in the mixture.

Experimental Workflow for GC-O Analysis

cluster_0 Sample Preparation cluster_1 GC-MS/O Analysis cluster_2 Data Analysis Fragrance Accord Fragrance Accord Dilution Dilution Fragrance Accord->Dilution Solvent Solvent Solvent->Dilution GC Injection GC Injection GC Column GC Column GC Injection->GC Column Splitter Splitter GC Column->Splitter MS Detector MS Detector Splitter->MS Detector Olfactory Detection Port Olfactory Detection Port Splitter->Olfactory Detection Port Chromatogram & Mass Spectra Chromatogram & Mass Spectra Olfactogram Olfactogram Data Correlation Data Correlation Chromatogram & Mass Spectra->Data Correlation Olfactogram->Data Correlation

Caption: Workflow for Gas Chromatography-Olfactometry.

Sensory Panel Evaluation of Tenacity

Objective: To quantitatively assess the longevity of this compound on a substrate over time compared to other fragrance materials.

Methodology:

  • Panelist Training: A panel of trained sensory assessors is familiarized with the odor of this compound and the comparator materials. They are trained to rate odor intensity on a standardized scale (e.g., a 10-point scale).

  • Substrate Application: A standardized amount of each fragrance material, diluted to the same concentration in a neutral solvent, is applied to a specific substrate (e.g., fragrance blotters or skin).

  • Timed Evaluation: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), the panelists evaluate the odor intensity of each sample.

  • Data Analysis: The mean intensity scores at each time point are plotted to create evaporation curves for each material. Statistical analysis is performed to determine significant differences in tenacity.

Signaling Pathway for Sensory Perception & Evaluation

Odorant Molecule (this compound) Odorant Molecule (this compound) Olfactory Receptors Olfactory Receptors Odorant Molecule (this compound)->Olfactory Receptors Binding Signal Transduction Signal Transduction Olfactory Receptors->Signal Transduction Olfactory Bulb Olfactory Bulb Signal Transduction->Olfactory Bulb Brain (Perception & Cognition) Brain (Perception & Cognition) Olfactory Bulb->Brain (Perception & Cognition) Sensory Panelist Rating Sensory Panelist Rating Brain (Perception & Cognition)->Sensory Panelist Rating Evaluation

Caption: Simplified pathway of odor perception.

Conclusion

This compound is a highly versatile and powerful fragrance ingredient that demonstrates unique performance characteristics across a range of fragrance accords. Its ability to bridge fruity and floral notes, add a modern twist to classic structures, and provide a contrasting freshness to warm compositions makes it a valuable tool for perfumers. While direct comparative experimental data is limited in the public domain, its known physicochemical properties and qualitative descriptions from its use in numerous successful fragrances attest to its high performance in terms of impact, diffusion, and stability. Further research employing standardized sensory and analytical protocols would be beneficial to quantitatively benchmark its performance against other key fragrance materials.

References

Enantioselective Olfactory Perception of Pomarose Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective activity of chiral molecules is a critical consideration in drug development and various fields of biological research. While often associated with pharmacological efficacy and safety, enantioselectivity also plays a crucial role in the realm of olfaction, where the human olfactory system can exhibit remarkable specificity in distinguishing between stereoisomers. This guide provides a comparative analysis of the enantioselective olfactory perception of Pomarose, a synthetic fragrance molecule, and its analogues, supported by available data and experimental methodologies.

Introduction to this compound and its Stereoisomers

This compound is a captive odorant developed by Givaudan, prized for its potent fruity-rose aroma with nuances of apple, plum, and raisin.[1][2] Chemically, it is known as (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one.[2] this compound possesses two stereoisomers due to the geometry of its double bonds: the (2E,5Z)-isomer and the (2E,5E)-isomer. The olfactory perception of this compound is almost entirely attributed to the (2E,5Z)-stereoisomer, which possesses a very low odor threshold.[1][2] In contrast, the (2E,5E)-isomer is described as being barely detectable to most individuals, highlighting a profound enantioselective difference in its "biological" activity, in this case, its interaction with human olfactory receptors.[1]

Comparative Olfactory Activity of this compound Stereoisomers

Compound/AnalogueStereoisomerOdor DescriptionOdor Threshold (in air)
This compound (2E,5Z)Powerful fruity-rose, with apple, plum, and raisin notes[1][2]0.5 ng/L[1][2]
(2E,5E)Barely detectable[1]Not specified
α-Damascone Isomer MixtureFruity, floral, with minty notes[3]0.0145 µg/mL (in water)[3]
β-Damascone Isomer MixtureFloral and fruity notes[3]0.0373 µg/mL (in water)[3]
δ-Damascone Isomer MixtureFloral and minty notes[3]0.0011 µg/mL (in water)[3]

Table 1: Comparative Olfactory Data of this compound and Damascone Isomers. Note that the odor thresholds for Damascone isomers are provided in water, which may not be directly comparable to the value for this compound in air.

Experimental Protocols

The determination of the enantioselective activity of odorants like this compound relies on sophisticated sensory analysis techniques and analytical methods.

Gas Chromatography-Olfactometry (GC-O)

A primary technique for evaluating the olfactory properties of individual compounds within a mixture is Gas Chromatography-Olfactometry (GC-O).[4][5]

Methodology:

  • Sample Preparation: A solution of the fragrance compound (e.g., a mixture of this compound stereoisomers) is prepared in a suitable solvent.

  • Gas Chromatographic Separation: The sample is injected into a gas chromatograph, where the volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • Olfactory Detection: The effluent from the GC column is split. One portion is directed to a standard chemical detector (like a Flame Ionization Detector or Mass Spectrometer) for compound identification and quantification. The other portion is humidified and directed to a sniffing port.

  • Sensory Evaluation: A trained panel of sensory assessors sniffs the effluent at the sniffing port and records the retention time, odor quality, and intensity of each detected odorant.

  • Data Analysis: The data from the chemical detector and the sensory panel are combined to create an aromagram, which correlates specific chemical compounds with their perceived odors.

Odor Threshold Determination

The odor threshold, the minimum concentration of a substance that can be detected by the human sense of smell, is a key parameter in assessing the potency of an odorant.

Methodology (Ascending Concentration Series):

  • Preparation of Dilutions: A series of dilutions of the purified odorant (e.g., each this compound stereoisomer) is prepared in a controlled, odorless medium (e.g., purified air or water).

  • Sensory Panel: A panel of trained and screened assessors is presented with the dilutions in an ascending order of concentration.

  • Forced-Choice Method: At each concentration level, panelists are typically presented with three samples, two of which are blanks (odorless medium) and one contains the odorant. They are asked to identify the sample that is different.

  • Threshold Calculation: The individual threshold is the lowest concentration at which a panelist correctly identifies the odorant-containing sample. The group's odor threshold is then calculated, often as the geometric mean of the individual thresholds.

Interaction with Olfactory Receptors and Signaling Pathway

The enantioselective perception of this compound and its analogues originates from their differential interactions with specific olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity. While the specific ORs that bind to this compound have not been definitively identified in publicly available literature, the general mechanism of olfactory signal transduction is well-established. Structurally related compounds, such as damascones and other floral odorants like geraniol (B1671447) and citronellol, are known to interact with various ORs, including OR1A2.[6][7]

Proposed Signaling Pathway for Olfactory Perception:

olfactory_signaling General Olfactory Signaling Pathway Odorant Odorant Molecule (e.g., this compound (2E,5Z)-isomer) OR Olfactory Receptor (OR) (G-Protein Coupled Receptor) Odorant->OR Binding G_protein G-protein (Golf) OR->G_protein Activation AC Adenylate Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG Opening Ca_Na Ca2+ / Na+ Influx CNG->Ca_Na Depolarization Membrane Depolarization Ca_Na->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Brain Signal to Brain (Olfactory Bulb) Action_Potential->Brain

Figure 1: General Olfactory Signaling Pathway. This diagram illustrates the cascade of events from odorant binding to an olfactory receptor to the transmission of a signal to the brain.

Workflow for Investigating Enantioselective Olfactory Activity:

experimental_workflow Workflow for Enantioselective Olfactory Analysis cluster_synthesis Synthesis & Purification cluster_sensory Sensory Evaluation cluster_receptor Receptor Interaction Studies cluster_data Data Analysis & Interpretation Synthesis Synthesis of Enantiomers/Stereoisomers Purification Purification & Chiral Separation (e.g., Chiral HPLC) Synthesis->Purification Analysis Structural Verification (NMR, MS) Purification->Analysis GCO Gas Chromatography- Olfactometry (GC-O) Analysis->GCO ReceptorScreening In vitro Receptor Screening (e.g., Calcium Imaging) Analysis->ReceptorScreening OdorThreshold Odor Threshold Determination GCO->OdorThreshold SAR Structure-Activity Relationship (SAR) Analysis OdorThreshold->SAR BindingAssay Binding Affinity Assays ReceptorScreening->BindingAssay BindingAssay->SAR

Figure 2: Experimental Workflow. A schematic representation of the steps involved in the synthesis, sensory evaluation, and receptor interaction studies of chiral odorants.

Conclusion

The case of this compound provides a compelling example of enantioselective activity in the context of olfaction. The pronounced difference in odor perception between its (2E,5Z) and (2E,5E) stereoisomers highlights the exquisite specificity of the human olfactory system. For researchers in drug development and related fields, this serves as a potent reminder that stereochemistry can have profound impacts on biological activity, extending beyond traditional pharmacological endpoints to sensory perception. The methodologies outlined in this guide provide a framework for the investigation of such enantioselective phenomena, which is crucial for a comprehensive understanding of the interactions between chiral molecules and biological systems. Further research to identify the specific olfactory receptors for this compound and to quantify the odor threshold of its less active isomer would provide deeper insights into the molecular basis of its enantioselective perception.

References

A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of Pomarose and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties and sensory-activity relationships of Pomarose, a captive fragrance molecule, with its structurally and olfactively similar alternatives. Due to the absence of published Quantitative Structure-Activity Relationship (QSAR) studies specifically on this compound, this document leverages available data on related compounds, primarily rose ketones like damascones and damascenone, to establish a framework for understanding its potential structure-activity landscape. The information presented herein is intended to support further research and development in fragrance chemistry and olfactory receptor science.

Introduction to this compound and its Olfactory Profile

This compound is a high-impact synthetic odorant patented by Givaudan, prized for its powerful and complex fruity-rose scent with nuances of apple, plum, and raisin.[1] It is a double-unsaturated ketone, with its potent aroma primarily attributed to the (2E,5Z)-stereoisomer.[1] Chemically known as (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one, it is a valued ingredient in fine perfumery.[1][2] Understanding the relationship between its molecular structure and its potent odor is crucial for the design of new fragrance molecules with desired scent profiles.

Physicochemical Properties and QSAR Descriptors

A molecule's sensory properties are intrinsically linked to its physicochemical characteristics. In QSAR studies, these characteristics are quantified by molecular descriptors. Below is a comparison of key physicochemical properties for this compound and its main alternatives. These parameters are fundamental inputs for any future QSAR model development.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )logP (o/w)Vapor Pressure (mmHg @ 25°C)Water Solubility (mg/L @ 25°C)Odor Threshold (ng/L air)
This compound (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one357650-26-1C₁₁H₁₈O166.262.683 (est.)0.048 (est.)54.88 (est.)0.5[1]
β-Damascenone (E)-1-(2,6,6-Trimethyl-1-cyclohexa-1,3-dienyl)but-2-en-1-one23696-85-7C₁₃H₁₈O190.283.330.0064 (est.)Insoluble~0.002
β-Damascone (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)but-2-en-1-one23726-91-2C₁₃H₂₀O192.303.6 (est.)0.0072 (est.)Insoluble~0.02
α-Damascone (E)-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)but-2-en-1-one24720-09-0C₁₃H₂₀O192.303.6 (est.)Not availableInsoluble~0.02
δ-Damascone (E)-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)but-2-en-1-one57378-68-4C₁₃H₂₀O192.303.6 (est.)Not availableInsoluble0.0011 (in water, µg/mL)

Estimated values are computationally derived and may vary from experimental data.

Structure-Activity Relationship Insights from Alternatives

While a specific QSAR model for this compound is not available, studies on damascones offer valuable insights into the structural features governing their odor properties. A recent study on damascone (B1235705) isomers highlighted the critical role of the double bond position within the cyclohexene (B86901) ring on both the odor profile and the binding affinity to olfactory receptors.

Key findings from this research that can be extrapolated to this compound include:

  • Double Bond Position: The location of the double bonds significantly influences the perceived odor notes (e.g., minty vs. floral) and the odor threshold.

  • Binding Energy: Molecular docking simulations revealed that lower binding energy to olfactory receptors correlates with higher odor potency (lower odor threshold).

  • Key Amino Acid Interactions: Specific amino acid residues, such as TYR-262 and TYR-251 in certain olfactory receptors, were identified as crucial for binding.

These findings suggest that the specific arrangement of double bonds and the overall molecular geometry of this compound are critical determinants of its characteristic scent and low odor threshold.

Experimental Protocols

To facilitate further QSAR studies on this compound and other fragrance molecules, this section outlines standardized experimental protocols for sensory and in vitro evaluation.

Objective: To quantify the odor threshold and characterize the olfactory profile of a fragrance molecule.

Methodology: ASTM E679-04 - Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits

  • Panelist Selection: A panel of 15-20 trained assessors is selected based on their olfactory acuity and ability to consistently describe scents.

  • Sample Preparation: A stock solution of the odorant is prepared in a suitable solvent (e.g., dipropylene glycol or ethanol). A series of dilutions in ascending order of concentration is then prepared.

  • Presentation: Panelists are presented with three samples in a triangular test format: two blanks (solvent only) and one containing the odorant at a specific dilution. The presentation is randomized.

  • Evaluation: Panelists are asked to identify the odd sample by sniffing. This is repeated for each concentration level in the ascending series.

  • Threshold Calculation: The individual odor threshold is the concentration at which a panelist correctly identifies the odorant-containing sample and continues to do so at higher concentrations. The group's odor threshold is the geometric mean of the individual thresholds.

  • Odor Profile Description: At concentrations above the threshold, panelists are asked to provide descriptive terms for the perceived scent using a standardized lexicon of odor descriptors.

Objective: To determine the binding affinity and activation of a specific olfactory receptor (OR) by a fragrance molecule.

Methodology: Heterologous Expression and Luciferase Reporter Assay

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and co-transfected with a plasmid encoding the human olfactory receptor of interest (e.g., OR1A1) and a reporter plasmid containing a luciferase gene under the control of a cyclic AMP (cAMP) response element (CRE).

  • Odorant Stimulation: Transfected cells are exposed to varying concentrations of the fragrance molecule dissolved in a suitable vehicle (e.g., DMSO).

  • Luciferase Assay: Following incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. An increase in luminescence indicates the activation of the cAMP signaling pathway, which is a downstream event of OR activation.

  • Data Analysis: The dose-response curve is plotted, and the EC₅₀ value (the concentration of the odorant that elicits a half-maximal response) is calculated to determine the potency of the molecule as a ligand for the specific OR.

Visualization of QSAR and Olfactory Signaling

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

QSAR_Workflow cluster_data Data Collection cluster_model QSAR Model Development cluster_prediction Prediction & Design Data Molecular Structures (this compound & Alternatives) Descriptors Calculate Molecular Descriptors (Physicochemical, Topological) Data->Descriptors Activity Biological/Sensory Data (Odor Threshold, Receptor Binding) Model Develop QSAR Model (e.g., MLR, SVM, ANN) Activity->Model Descriptors->Model Validation Model Validation (Internal & External) Model->Validation Predict_Activity Predict Activity of New Molecules Validation->Predict_Activity New_Molecules Design New Molecules New_Molecules->Predict_Activity

A generalized workflow for Quantitative Structure-Activity Relationship (QSAR) modeling.

Olfactory_Signaling Odorant Odorant (e.g., this compound) OR Olfactory Receptor (OR1A1) Odorant->OR Binding G_protein G-protein (Gαolf) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Ion_Channel Ion Channel cAMP->Ion_Channel Opening Ca_ion Ca²⁺ Influx Ion_Channel->Ca_ion Neuron_Activation Neuron Activation & Signal to Brain Ca_ion->Neuron_Activation

A simplified diagram of the olfactory signal transduction pathway.

Conclusion and Future Directions

This guide provides a comparative analysis of this compound and its alternatives from a QSAR perspective. While direct QSAR models for this compound are yet to be developed, the data on structurally similar rose ketones provide a solid foundation for future research. The outlined experimental protocols for sensory and in vitro analysis are crucial for generating the necessary data to build robust and predictive QSAR models. Future studies should focus on:

  • Generating high-quality experimental data for this compound, including its odor threshold in air and its binding affinities to a panel of human olfactory receptors.

  • Developing QSAR models that correlate the molecular descriptors of this compound and a diverse set of fragrance molecules with their sensory and biological activities.

  • Utilizing computational methods , such as molecular docking and molecular dynamics simulations, to further elucidate the interactions between this compound and its target olfactory receptors.

By combining experimental data with computational modeling, the fragrance industry can accelerate the discovery and design of novel scent molecules with tailored olfactory profiles.

References

A Comparative Guide to the Sensory Profile of Pomarose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Pomarose, a high-impact fragrance chemical, with other structurally and sensorially related aroma compounds. By presenting quantitative sensory data, detailed experimental protocols, and visualizations of relevant biological pathways, this document serves as a resource for research and development in fragrance science.

Structural and Sensory Comparison of this compound and Alternatives

This compound® is a captive odorant from Givaudan, valued for its potent fruity-rose character.[1] Its unique scent profile emerges from its specific chemical structure as a double-unsaturated ketone. To understand its place in the perfumer's palette, it is useful to compare it with other well-known rosy and fruity fragrance molecules like β-Damascone and Rose Oxide.

These compounds, while sharing overlapping sensory descriptors, belong to different chemical classes (ketones and ethers) and possess distinct structural features that result in unique odor nuances and potencies.

Table 1: Comparison of Physicochemical and Sensory Data

Compound NameChemical Structure (Class)Odor DescriptionOdor Threshold (in air)
This compound (2E,5Z)-5,6,7-Trimethylocta-2,5-dien-4-one (Unsaturated Ketone)Powerful fruity-rose with notes of apple, plum, and dried raisins.[1][2]0.5 ng/L[1][3]
β-Damascone 1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)but-2-en-1-one (Rose Ketone)Fruity (plum, raspberry), floral (rose), with honey and tobacco undertones.[4][5][6]~1-10 ng/L
(-)-cis-Rose Oxide Tetrahydro-4-methyl-2-(2-methylpropenyl)-2H-pyran (Cyclic Ether)Floral-green, geranium-like, with fruity (lychee) nuances.[7][8][9]0.5 ng/L (0.5 ppb)[8][9][10][11]

Note: Odor thresholds can vary based on the specific stereoisomer and the analytical method used.

Experimental Protocols for Sensory Analysis

The quantitative data presented above are typically generated through rigorous, standardized sensory evaluation protocols. These methods are crucial for establishing the relationship between a molecule's structure and its perceived odor.

A. Gas Chromatography-Olfactometry (GC-O)

GC-O is a cornerstone technique used to identify which specific volatile compounds in a mixture are responsible for its aroma.[12][13][14]

  • Objective: To separate volatile compounds and assess the odor characteristics of each component as it elutes from the gas chromatograph.

  • Methodology:

    • Sample Preparation: A solution of the fragrance compound or mixture is prepared in an appropriate solvent.

    • Injection & Separation: The sample is injected into a gas chromatograph, where compounds are separated based on their volatility and interaction with the stationary phase of the GC column.

    • Effluent Splitting: At the end of the column, the effluent is split. One portion goes to a chemical detector (e.g., a Mass Spectrometer for identification), while the other is directed to an olfactory detection port (ODP).[15]

    • Sensory Detection: A trained human assessor (panelist) sniffs the effluent from the ODP. The panelist records the time, duration, intensity, and a qualitative description of any odor detected.[16]

    • Data Correlation: The timing of the odor detection is correlated with the peaks from the chemical detector to identify the odor-active compound.

B. Odor Threshold Determination

This protocol quantifies the minimum concentration of a substance that can be detected by the human nose.

  • Objective: To determine the detection odor threshold of a specific aroma chemical.

  • Methodology (ASTM E679 - Ascending Forced-Choice Method):

    • Panel Selection: A panel of trained and screened assessors is selected.

    • Sample Preparation: A series of samples with increasing concentrations of the aroma chemical in a non-odorous solvent (like air or water) is prepared.

    • Presentation: In each trial, panelists are presented with three samples (a "triangle test"), where one contains the odorant and the other two are blanks.[17] The presentation is done in an ascending order of concentration.

    • Evaluation: Panelists are forced to choose which of the three samples has an odor, even if they are just guessing.

    • Threshold Calculation: The geometric mean of the last concentration missed and the first concentration correctly identified is calculated for each panelist. The group threshold is the geometric mean of the individual panelists' thresholds.

Visualizing Key Pathways and Workflows

A. Olfactory Signal Transduction Pathway

The perception of an odorant like this compound begins with a complex signaling cascade within the olfactory sensory neurons. This pathway converts the chemical signal of an odorant binding to a receptor into an electrical signal sent to the brain.

Olfactory_Signaling_Pathway Olfactory Signal Transduction Pathway Odorant Odorant (e.g., this compound) OR_Node Olfactory Receptor (GPCR in ciliary membrane) Odorant->OR_Node Golf G-protein (G_olf) Activation OR_Node->Golf 1. Binding ACIII Adenylate Cyclase III (ACIII) Activation Golf->ACIII 2. Activation cAMP ATP -> cAMP (Concentration Increases) ACIII->cAMP 3. Catalysis CNG cAMP binds to Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG 4. Gating Influx Ion Influx (Na+ and Ca2+ enter cell) CNG->Influx 5. Channel Opening Depol1 Initial Depolarization Influx->Depol1 Cl_Channel Ca2+-activated Cl- Channel Opens Depol1->Cl_Channel 6. Ca2+ acts as second messenger Efflux Cl- Efflux Cl_Channel->Efflux 7. Channel Opening Depol2 Amplified Depolarization Efflux->Depol2 AP Action Potential Generated Depol2->AP Brain Signal to Olfactory Bulb (Brain) AP->Brain 8. Transmission

Caption: The biochemical cascade for odor perception.[18][19][20]

B. Experimental Workflow for Structure-Sensory Correlation

This diagram outlines the logical flow of a typical research project aimed at correlating the chemical structure of new molecules with their sensory properties.

Sensory_Workflow Structure-Sensory Correlation Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Sensory & Analytical Evaluation cluster_2 Data Analysis & Modeling Compound_Selection 1. Compound Selection (e.g., this compound Analogs) Synthesis 2. Chemical Synthesis & Purification Compound_Selection->Synthesis Structure_Verification 3. Structural Verification (NMR, MS) Synthesis->Structure_Verification GC_O 4. GC-Olfactometry (Odor Profile & Purity) Structure_Verification->GC_O Purified Samples Data_Collection 7. Data Aggregation Structure_Verification->Data_Collection Structural Data Threshold 5. Odor Threshold Determination GC_O->Threshold Panel 6. Descriptive Sensory Panel (Intensity Ratings) Threshold->Panel Panel->Data_Collection Sensory Data SAR_Analysis 8. Structure-Activity Relationship (SAR) Analysis Data_Collection->SAR_Analysis Model_Dev 9. Predictive Model Development SAR_Analysis->Model_Dev

Caption: A workflow for modern fragrance research and development.

References

A Comparative Analysis of Pomarose and Natural Rose Extracts for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the performance, chemical profiles, and sensory characteristics of the synthetic aroma chemical Pomarose versus traditional natural rose extracts, supported by detailed experimental protocols for comparative analysis.

This guide provides a comprehensive comparison of this compound, a synthetic fragrance ingredient, and natural rose extracts. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the chemical and olfactory properties of these materials for their applications. This document presents a side-by-side look at their composition, and olfactory character, and outlines the experimental methodologies required for their direct comparison.

Chemical and Olfactory Profile Comparison

The fundamental differences between this compound and natural rose extracts lie in their origin, chemical complexity, and resulting olfactory profiles. This compound is a single chemical entity, whereas natural rose extracts are complex mixtures of hundreds of volatile and non-volatile compounds.

Table 1: General Characteristics of this compound and Natural Rose Extracts

CharacteristicThis compoundNatural Rose Extracts (e.g., Rose Otto, Rose Absolute)
Source SyntheticNatural (derived from rose petals)
Chemical Nature Single molecule: (2E,5Z)-5,6,7-Trimethylocta-2,5-dien-4-one.[1]Complex mixture of hundreds of compounds.
Key Odorants The molecule itself.Citronellol, Geraniol, Phenylethyl alcohol, β-Damascenone, Nerol, etc.[2]
Olfactory Profile Powerful, fruity rose with nuances of apple, plum, and raisin.[1][3]Varies by species and extraction; generally floral, sweet, with potential spicy, green, or honey facets.[4][5]
Odor Threshold Very low (0.5 ng/L in air).[1][3]Varies by key components; some, like β-damascenone, are extremely potent.
Consistency High batch-to-batch consistency.Variable depending on harvest, geography, and extraction method.[2]
Patenting Patented by Givaudan.[1][3]Not applicable.

Quantitative Data Summary

Table 2: Comparative Performance Metrics (Hypothetical Data for Illustrative Purposes)

ParameterThis compoundNatural Rose Extract (Rose Otto)Experimental Protocol
Key Odorant Concentration >95% (as (2E,5Z)-5,6,7-Trimethylocta-2,5-dien-4-one)Variable (e.g., Citronellol: 30-40%, Geraniol: 15-25%)Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Olfactory Profile Match to "Rose" Moderate (fruity-rose character)High (prototypical rose scent)Sensory Panel Evaluation - Descriptive Analysis
Substantivity on Fabric (t ½) ~18 hours~12 hoursSubstantivity on Fabric Assay
Stability in Ethanol (1% solution, 40°C, 30 days) >98% remaining~90% remaining (key odorants)Accelerated Stability Study
Sensory Difference vs. Control Significant difference detected-Triangle Test for Sensory Discrimination

Experimental Protocols

To generate the comparative data presented above, the following detailed experimental protocols should be employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis for Chemical Profiling

Objective: To identify and quantify the chemical constituents of this compound and natural rose extracts.

Methodology:

  • Sample Preparation:

    • This compound: Prepare a 1% solution in ethanol.

    • Natural Rose Extract: Prepare a 1% solution in ethanol.

  • Instrumentation: Agilent 8890 GC coupled with a 5977C MS detector or equivalent.

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at 3°C/min, and hold for 10 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

  • Data Analysis: Identify compounds by comparing their mass spectra with the NIST library. Quantify by peak area percentage.

Sensory Panel Evaluation - Descriptive Analysis

Objective: To characterize and compare the olfactory profiles of this compound and natural rose extracts.

Methodology:

  • Panelists: A panel of 10-12 trained sensory assessors.

  • Sample Preparation: Samples are diluted to an appropriate, perceptually equivalent intensity in a suitable solvent (e.g., dipropylene glycol) and presented on smelling strips.

  • Evaluation: Panelists rate the intensity of predefined sensory attributes (e.g., "floral," "fruity," "green," "spicy," "sweet") on a labeled magnitude scale (LMS) from 0 (no sensation) to 100 (strongest imaginable sensation).

  • Data Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences in attribute intensities between the samples. Results can be visualized using spider plots.

Substantivity on Fabric Assay

Objective: To measure and compare the longevity of this compound and natural rose extracts on a fabric substrate.

Methodology:

  • Substrate: Standard cotton swatches.

  • Sample Application: Treat fabric swatches with a standardized amount of a 1% solution of each fragrance material in ethanol.

  • Incubation: Hang the swatches in a controlled environment (25°C, 50% RH).

  • Headspace Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), place a swatch in a sealed vial and analyze the headspace concentration of the key odorant(s) using Headspace-Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).[6][7][8]

  • Data Analysis: Plot the concentration of the odorant(s) over time to determine the half-life (t ½) on the fabric.

Accelerated Stability Study

Objective: To assess the chemical stability of this compound and natural rose extracts in a product base under accelerated aging conditions.

Methodology:

  • Sample Preparation: Prepare 1% solutions of this compound and natural rose extract in a 95% ethanol/5% water solution.

  • Storage: Store the samples in sealed glass vials in a stability chamber at 40°C for 30 days.[9][10]

  • Analysis: At day 0 and day 30, analyze the samples by GC-MS to quantify the concentration of the key odorant(s).

  • Data Analysis: Calculate the percentage of the initial concentration remaining after 30 days.

Triangle Test for Sensory Discrimination

Objective: To determine if a perceptible sensory difference exists between this compound and a natural rose extract.[11][12][13]

Methodology:

  • Panelists: A panel of at least 30 untrained consumer panelists.

  • Sample Preparation: Prepare perceptually equi-intense solutions of this compound and a natural rose extract in a suitable solvent.

  • Presentation: Present each panelist with three coded samples, two of which are identical and one is different (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[13]

  • Task: Panelists are asked to identify the "odd" or "different" sample.

  • Data Analysis: Analyze the number of correct identifications using a chi-square test to determine if the result is statistically significant (p < 0.05).[13]

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical & Sensory Testing cluster_data Data Output This compound This compound Solution (1%) GCMS GC-MS Analysis This compound->GCMS Sensory Sensory Panel Evaluation This compound->Sensory Substantivity Substantivity Assay This compound->Substantivity Stability Accelerated Stability Study This compound->Stability Triangle Triangle Test This compound->Triangle Rose_Extract Natural Rose Extract Solution (1%) Rose_Extract->GCMS Rose_Extract->Sensory Rose_Extract->Substantivity Rose_Extract->Stability Rose_Extract->Triangle Chem_Profile Chemical Profile GCMS->Chem_Profile Olf_Profile Olfactory Profile Sensory->Olf_Profile Longevity Longevity Data Substantivity->Longevity Stab_Data Stability Data Stability->Stab_Data Sens_Diff Sensory Difference Triangle->Sens_Diff

Caption: Workflow for the comparative analysis of this compound and natural rose extracts.

Logical Relationship of Olfactory Perception

Olfactory_Perception cluster_source Fragrance Source cluster_perception Olfactory Perception This compound This compound (Single Molecule) Fruity_Rose Fruity, Apple, Plum Nuances This compound->Fruity_Rose Elicits perception of Rose_Extract Natural Rose Extract (Complex Mixture) Complex_Rose Floral, Sweet, Green, Spicy Facets Rose_Extract->Complex_Rose Elicits perception of

References

Safety Operating Guide

Navigating the Disposal of Pomarose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information

Given the lack of specific toxicity and environmental hazard data, Pomarose should be treated as a potentially hazardous chemical. The primary safety objective is to prevent its release into the environment and to minimize exposure to laboratory personnel.

Key Chemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented below. This information is crucial for assessing potential risks and determining the appropriate waste stream.

PropertyValueReference
Chemical Name (2E,5Z)-5,6,7-Trimethylocta-2,5-dien-4-one[1][2]
CAS Number 357650-26-1[1][2][3]
Molecular Formula C11H18O[1][2]
Molar Mass 166.264 g·mol−1[1]
Appearance Colorless to pale yellow clear liquid (est.)[3][4]
Boiling Point 236.2 °C (457.2 °F; 509.3 K)[1][3][4]
Flash Point 193.00 °F. TCC ( 89.40 °C. ) (est.)[3][4][5]
Solubility in water 54.88 mg/L @ 25 °C (est.)[3][4][5]
Solubility Soluble in alcohol. Insoluble in water.[3][4]

Disposal Plan: A Step-by-Step Procedural Guide

In the absence of specific instructions, the following general procedure for the disposal of chemical waste should be followed. This protocol is designed to ensure safety and compliance with standard laboratory waste management regulations.

  • Personal Protective Equipment (PPE): Before handling this compound waste, always wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or glasses with side shields.

    • A laboratory coat.

  • Waste Segregation and Collection:

    • Collect all waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), in a dedicated and clearly labeled waste container.

    • The container must be compatible with the chemical; a high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.

    • The container should be kept securely closed except when adding waste.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and its CAS number (357650-26-1).

    • Indicate the approximate concentration and quantity of the waste.

  • Storage:

    • Store the waste container in a designated hazardous waste accumulation area within the laboratory.

    • This area should be a secondary containment bin or tray to prevent the spread of material in case of a leak.

    • Ensure the storage area is well-ventilated and away from sources of ignition, as this compound has a flash point of 89.40 °C.[3][4][5]

  • Disposal Request:

    • Once the waste container is full or has reached the accumulation time limit set by your institution's Environmental Health and Safety (EHS) department, arrange for its disposal.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

Pomarose_Disposal_Workflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Compatible, Labeled Container ppe->collect label_info Label with 'Hazardous Waste', Chemical Name, and CAS Number collect->label_info store Store in Designated Hazardous Waste Area label_info->store request Request Waste Pickup via Institutional EHS store->request end_node End: Proper Disposal request->end_node

This compound Disposal Workflow

Experimental Protocols

Currently, there are no publicly available experimental protocols specifically for the disposal of this compound. The recommended procedures are based on general best practices for chemical waste management. Researchers are advised to consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local and national regulations. As a fragrance material, the environmental fate and ecotoxicity of this compound are not well-documented, reinforcing the need for a cautious disposal approach that prevents its entry into aquatic systems.[6][7]

References

Personal protective equipment for handling Pomarose

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Pomarose

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent fragrance ingredient. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Physicochemical and Safety Data
PropertyValueSafety Implication
Chemical Name (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-oneThe unsaturated ketone structure suggests potential for reactivity and skin sensitization.
Appearance Colorless to pale yellow liquidSpills may not be easily visible.
Odor Powerful fruity rose odorHigh odor intensity necessitates handling in well-ventilated areas to avoid sensory irritation and potential respiratory effects.[1][2]
Boiling Point 236.15 °C (estimated)Low volatility at room temperature, but vapor concentration can increase with heating.
Solubility Soluble in alcohol, insoluble in waterSpills should not be cleaned with water alone.[1]
GHS Hazard Class Not officially classified. Treat as a potential skin and eye irritant.Assume potential for skin irritation and sensitization based on the chemical class.[3][4]
Occupational Exposure Limits Not established.Minimize exposure through engineering controls and appropriate PPE.

Operational Plan for Handling this compound

Adherence to the following step-by-step protocol is mandatory for the safe handling of this compound.

Pre-Handling Procedures
  • Hazard Assessment: Before any procedure, conduct a thorough hazard assessment for the planned experiment.

  • PPE Inspection: Ensure all required Personal Protective Equipment (PPE) is available and in good condition.

  • Ventilation Check: Confirm that the designated handling area, preferably a chemical fume hood, has adequate ventilation.[1][2]

  • Spill Kit: Verify that a chemical spill kit is readily accessible.[5]

Required Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is as follows:

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[6][7][8]

  • Hand Protection: Nitrile gloves are required. For prolonged contact or when handling larger volumes, consider double-gloving or using heavier-duty chemical-resistant gloves.[3][6][7]

  • Body Protection: A lab coat must be worn and fully buttoned.[5][8][9]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.

Handling Protocol
  • Don all required PPE before entering the designated handling area.

  • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[5][9]

  • Use appropriate laboratory equipment (e.g., pipettes, graduated cylinders) for transferring and measuring the liquid.

  • Avoid direct contact with skin and eyes. If contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]

  • Keep containers of this compound tightly sealed when not in use.[1][4]

Post-Handling Procedures
  • Decontamination: Wipe down the work surface with an appropriate solvent (e.g., ethanol) followed by a detergent solution.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residue and dispose of them in the designated chemical waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.

Disposal Plan for this compound Waste

All this compound waste must be treated as hazardous chemical waste.

Waste Segregation and Collection
  • Liquid Waste: Collect all unused this compound and solutions containing this compound in a dedicated, clearly labeled, and sealed waste container. The container must be compatible with organic solvents.

  • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, pipette tips, paper towels) must be collected in a separate, sealed, and clearly labeled solid chemical waste container.[10]

Labeling and Storage
  • Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (e.g., "Aromatic Ketone," "Fragrance Compound").

  • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

Final Disposal
  • Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • DO NOT pour this compound or its solutions down the drain.[11]

  • DO NOT dispose of contaminated solid waste in the regular trash.

Experimental Workflow and Safety Procedures

The following diagram illustrates the essential workflow for the safe handling and disposal of this compound.

Pomarose_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_start Start hazard_assessment Conduct Hazard Assessment prep_start->hazard_assessment ppe_check Inspect PPE hazard_assessment->ppe_check ventilation_check Verify Fume Hood Operation ppe_check->ventilation_check spill_kit_check Check Spill Kit Accessibility ventilation_check->spill_kit_check don_ppe Don Appropriate PPE spill_kit_check->don_ppe handle_this compound Handle this compound don_ppe->handle_this compound decontaminate Decontaminate Work Area handle_this compound->decontaminate segregate_waste Segregate Liquid & Solid Waste handle_this compound->segregate_waste remove_ppe Properly Remove PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands ehs_disposal Dispose via EHS wash_hands->ehs_disposal label_waste Label Waste Containers segregate_waste->label_waste store_waste Store in Designated Area label_waste->store_waste store_waste->ehs_disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.